5-Bromo-2-iodo-4-methylpyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-iodo-4-methylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrIN2/c1-3-4(6)2-8-5(7)9-3/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLFDSURYRXHTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1Br)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857676 | |
| Record name | 5-Bromo-2-iodo-4-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260859-19-5 | |
| Record name | 5-Bromo-2-iodo-4-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-2-iodo-4-methylpyrimidine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and organic synthesis, halogenated heterocycles are indispensable building blocks. Among these, 5-Bromo-2-iodo-4-methylpyrimidine holds a position of significant strategic importance. Identified by its CAS number 1260859-19-5 , this dihalogenated pyrimidine derivative serves as a versatile intermediate in the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents.[1][2][3]
The pyrimidine core is a ubiquitous scaffold in a vast array of biologically active molecules, including several marketed drugs.[4] The specific substitution pattern of this compound—featuring a bromine atom at the C5 position, an iodine atom at the C2 position, and a methyl group at the C4 position—offers chemists a platform for highly selective and sequential functionalization. The differential reactivity of the C-I and C-Br bonds allows for programmed, site-specific cross-coupling reactions, making it a highly sought-after precursor in drug discovery programs. This guide provides a comprehensive overview of its properties, synthesis, and key applications.
Physicochemical Properties
Understanding the fundamental physicochemical properties of a reagent is paramount for its effective use in synthesis and process development. This compound is typically a solid at room temperature.[2] Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1260859-19-5 | [1][2] |
| Molecular Formula | C₅H₄BrIN₂ | [2] |
| Molecular Weight | 298.91 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | Typically ≥95% | [2][5] |
| InChI Key | VZLFDSURYRXHTB-UHFFFAOYSA-N | [2] |
Synthesis and Reactivity
The synthesis of functionalized pyrimidines often involves multi-step sequences. While specific, high-yield preparations of this compound are proprietary or detailed within patent literature, general principles of pyrimidine synthesis can be applied. A plausible synthetic approach involves the construction of the pyrimidine ring from acyclic precursors followed by sequential halogenation.
The true synthetic utility of this compound lies in its reactivity. The carbon-halogen bonds on the pyrimidine ring are key sites for modification, primarily through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.
Causality of Reactivity: The C-I bond is significantly more reactive towards oxidative addition to a Palladium(0) catalyst than the C-Br bond. This difference in bond dissociation energy and polarizability is the cornerstone of its utility. Chemists can selectively perform a cross-coupling reaction at the C2 position (iodine) while leaving the C5 position (bromine) intact for a subsequent, different coupling reaction. This allows for the controlled and stepwise introduction of diverse substituents onto the pyrimidine core, a critical strategy in building molecular libraries for structure-activity relationship (SAR) studies.
Illustrative Synthetic Workflow
The following diagram illustrates the principle of sequential, site-selective cross-coupling reactions, which is central to the application of this reagent.
Caption: Sequential cross-coupling workflow using this compound.
Applications in Research and Drug Development
The pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bonds with biological targets.[4] Halogenated pyrimidines like this compound are crucial intermediates for synthesizing compounds aimed at various therapeutic areas.
-
Kinase Inhibitors: Many small-molecule kinase inhibitors feature a substituted pyrimidine core. The ability to introduce specific aryl, heteroaryl, or amino groups at the C2 and C5 positions is essential for tuning selectivity and potency against specific kinases, which are key targets in oncology.[6][7]
-
Agrochemicals: The structural motifs found in pharmaceuticals are often mirrored in modern agrochemicals. Substituted pyrimidines are explored for their potential as herbicides and fungicides.
-
Materials Science: Heterocyclic compounds are also used in the development of organic light-emitting diodes (OLEDs) and other advanced materials, where precise tuning of electronic properties is required.[8]
The strategic value of this compound is its role as a versatile building block, enabling the efficient construction of libraries of complex molecules for screening and lead optimization in these fields.
Experimental Protocol: Suzuki Coupling (Illustrative)
This protocol describes a general, illustrative procedure for a selective Suzuki cross-coupling at the C2 position.
Objective: To selectively couple an arylboronic acid at the C2 position of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid) (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 equivalents)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Nitrogen or Argon source for inert atmosphere
-
Standard laboratory glassware
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 5-bromo-2-aryl-4-methylpyrimidine product.
Rationale: The choice of a palladium catalyst like Pd(dppf)Cl₂ is common for cross-coupling reactions due to its efficiency and stability. The base is required to activate the boronic acid for transmetalation. The reaction is performed under an inert atmosphere to prevent the degradation of the catalyst. This procedure leverages the higher reactivity of the C-I bond to achieve selective functionalization.
Safety and Handling
As with all halogenated organic compounds, this compound should be handled with appropriate care in a well-ventilated fume hood.[9][10]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Inhalation: Avoid breathing dust or vapors.[10]
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[10]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
- 1. Pyrimidine, 5-bromo-2-iodo-4-methyl- (1 x 100 mg) | Reagentia [reagentia.eu]
- 2. Pyrimidine, 5-bromo-2-iodo-4-methyl- | CymitQuimica [cymitquimica.com]
- 3. 1260859-19-5|this compound|BLD Pharm [bldpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyrimidine, 5-bromo-2-iodo-4-methyl- | CymitQuimica [cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. innospk.com [innospk.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
5-Bromo-2-iodo-4-methylpyrimidine molecular weight and formula
An In-depth Technical Guide: 5-Bromo-2-iodo-4-methylpyrimidine
A Comprehensive Analysis of a Key Heterocyclic Building Block for Advanced Drug Discovery
This guide serves as a technical resource for researchers, medicinal chemists, and drug development professionals. It provides a detailed examination of this compound, a strategically important heterocyclic intermediate. We will delve into its core physicochemical properties, explore a representative synthetic pathway with mechanistic insights, detail its critical applications in modern medicinal chemistry, and outline essential safety protocols. The focus is on providing not just data, but the scientific rationale behind the compound's utility and handling.
Core Molecular Properties and Specifications
This compound is a polysubstituted pyrimidine ring, a scaffold that is a cornerstone in the development of a wide range of therapeutic agents due to its prevalence in the nucleobases of DNA and RNA.[1] The specific arrangement of a methyl group and two different halogen atoms (bromine and iodine) at the C4, C5, and C2 positions, respectively, makes this compound a highly versatile and valuable building block for creating complex molecular architectures.
The quantitative data for this compound are summarized below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄BrIN₂ | [2][3] |
| Molecular Weight | 298.91 g/mol | [2][3] |
| CAS Number | 1260859-19-5 | [2][3][4] |
| Appearance | Solid | [2] |
| Typical Purity | ≥95% | [2][3] |
The presence of both an iodo and a bromo substituent is the most functionally significant feature of this molecule. The carbon-iodine (C-I) bond is considerably weaker and therefore more reactive than the carbon-bromine (C-Br) bond. This differential reactivity is the key to its utility, enabling chemists to perform sequential, site-selective cross-coupling reactions, a topic explored further in Section 3.
Synthesis Protocol and Mechanistic Rationale
The synthesis of halogenated pyrimidines often involves the strategic introduction or exchange of halogen atoms on a pre-formed pyrimidine ring. A common and effective method for synthesizing an iodo-pyrimidine from a chloro-pyrimidine precursor is via a Finkelstein-type halogen exchange reaction. The following protocol is a representative example adapted from established methods for similar structures.[5]
Experimental Protocol: Synthesis via Halogen Exchange
This protocol describes the conversion of a plausible precursor, 5-Bromo-2-chloro-4-methylpyrimidine, to the target compound.
-
Reaction Setup: To a suspension of 5-Bromo-2-chloro-4-methylpyrimidine (1.0 eq) and sodium iodide (1.5-2.0 eq) in a suitable solvent such as chloroform or acetonitrile, add hydroiodic acid (0.8-1.0 eq) at 0 °C.
-
Reaction Progression: Remove the cooling bath and allow the reaction mixture to stir at room temperature for 18-24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, pour the reaction mixture into a biphasic solution of ice water and a neutralizing agent like 10N sodium hydroxide (NaOH).
-
Extraction: Add chloroform or another suitable organic solvent and stir vigorously. Separate the organic phase. The aqueous layer should be extracted two more times with the organic solvent to ensure complete recovery of the product.
-
Purification: Combine the organic phases, dry over a drying agent like magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be further purified by recrystallization or column chromatography to yield the final product, this compound.
Causality and Expertise: Why This Protocol Works
-
Halogen Exchange: The core of this synthesis is the nucleophilic substitution of the chloride atom with an iodide atom. Iodide is an excellent nucleophile, and the use of excess sodium iodide drives the equilibrium towards the desired product according to Le Chatelier's principle.
-
Acid Catalyst: Hydroiodic acid serves as a source of iodide and helps to activate the pyrimidine ring towards nucleophilic attack, facilitating the displacement of the chloride.
-
Solvent Choice: Chloroform is a common solvent for this type of reaction, effectively dissolving the starting materials and facilitating the reaction.
-
Neutralization and Extraction: The quench with sodium hydroxide neutralizes the acidic reaction mixture, and the subsequent extraction isolates the organic-soluble product from inorganic salts and other aqueous-soluble impurities.
Synthesis Workflow Diagram
Caption: A workflow diagram for the synthesis of this compound.
Strategic Applications in Medicinal Chemistry
The primary value of this compound in drug discovery lies in its capacity for selective, sequential functionalization. This allows for the controlled and directional synthesis of complex, highly substituted pyrimidines, which are key components of many targeted therapies, including kinase inhibitors for oncology.[1][6]
The Principle of Orthogonal Reactivity
The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) than the C-Br bond. This allows a chemist to selectively perform a reaction at the C2-iodo position while leaving the C5-bromo position intact. The resulting intermediate can then be subjected to a second, different cross-coupling reaction at the C5 position. This "one-pot" or sequential approach is highly efficient for building molecular diversity.
Typical Reaction Sequence:
-
Step 1 (C2-Position): React this compound with an organoboron compound (for Suzuki coupling) or a terminal alkyne (for Sonogashira coupling) using a palladium catalyst. This reaction will occur exclusively at the C2 position.
-
Step 2 (C5-Position): The resulting 5-bromo-2-substituted-4-methylpyrimidine intermediate is then reacted with a different coupling partner under palladium catalysis, often requiring slightly harsher conditions (e.g., a different ligand or higher temperature) to activate the more stable C-Br bond.
This strategy is foundational for creating libraries of related compounds to explore structure-activity relationships (SAR) during lead optimization in a drug discovery program.
Logical Diagram of Sequential Cross-Coupling
Caption: Logical flow for sequential functionalization of the pyrimidine core.
Safety and Handling Protocols
As a halogenated organic compound, this compound must be handled with appropriate care in a laboratory setting. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, the general hazards associated with similar brominated and iodinated heterocyclic compounds provide a strong basis for safe handling procedures.[7][8][9]
Potential Hazards:
-
Acute Toxicity: May be harmful if swallowed.[8]
-
Skin Irritation: Can cause skin irritation upon contact.[8]
-
Eye Damage: Risk of serious eye irritation or damage.[8]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[8]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[7]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8][10]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[8]
-
Handling Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[9][10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[8]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for the efficient and controlled synthesis of complex molecules. Its defining feature—the differential reactivity of its two halogen substituents—provides medicinal chemists with a reliable method for sequential functionalization, accelerating the development of novel drug candidates. A thorough understanding of its properties, synthesis, and reaction mechanisms, combined with strict adherence to safety protocols, is essential for leveraging the full potential of this versatile building block.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine, 5-bromo-2-iodo-4-methyl- | CymitQuimica [cymitquimica.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Pyrimidine, 5-bromo-2-iodo-4-methyl- (1 x 100 mg) | Reagentia [reagentia.eu]
- 5. 5-Bromo-2-iodopyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. 5-溴-2-碘嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. fishersci.com [fishersci.com]
Characterizing the Solubility Profile of 5-Bromo-2-iodo-4-methylpyrimidine: A Methodological Whitepaper
An In-depth Technical Guide for the Research Professional
Abstract
5-Bromo-2-iodo-4-methylpyrimidine represents a class of halogenated heterocyclic compounds with significant potential in medicinal chemistry and materials science. As with any novel compound, a thorough understanding of its physicochemical properties is paramount for its successful application, particularly in drug development where solubility directly influences bioavailability and formulation strategies.[1] This guide provides a comprehensive framework for researchers to systematically determine and interpret the solubility of this compound across a spectrum of organic solvents. We will move beyond theoretical discussions to provide robust, field-proven experimental protocols, data interpretation guidelines, and the causal reasoning behind methodological choices, empowering researchers to generate reliable and reproducible solubility data.
Introduction: The Critical Role of Solubility
In the realm of drug discovery and development, solubility is not merely a physical data point; it is a critical determinant of a compound's potential therapeutic success. It impacts every stage, from initial high-throughput screening and bioassays to formulation and in vivo absorption.[1][2] A compound with poor solubility can lead to inaccurate assay results, challenging formulation development, and ultimately, low bioavailability, rendering an otherwise potent molecule ineffective.[3]
This compound, with its substituted pyrimidine core, is structurally intriguing. The pyrimidine ring itself offers hydrogen bond acceptors, while the methyl group adds lipophilicity. The bromo and iodo substituents further increase molecular weight and introduce complex electronic effects that influence crystal lattice energy and intermolecular interactions. This structural amalgam makes its solubility profile non-obvious and necessitates empirical determination. This document serves as a practical guide to that determination.
Physicochemical Profile and Theoretical Considerations
Before embarking on experimental work, a foundational understanding of the molecule's properties can inform solvent selection.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1260859-19-5 | [4] |
| Molecular Formula | C₅H₄BrIN₂ | [4] |
| Molecular Weight | 298.91 g/mol | [4][5] |
| Physical Form | Solid | [4] |
The principle of "like dissolves like" is the cornerstone of solubility prediction.[6] Solvents are broadly classified based on their polarity, which is often indicated by their dielectric constant.[7] Polar solvents effectively dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.
-
Polar Protic Solvents: (e.g., Methanol, Ethanol) - Capable of hydrogen bonding. The nitrogen atoms in the pyrimidine ring could interact with these solvents.
-
Polar Aprotic Solvents: (e.g., DMSO, Acetonitrile, Acetone) - Possess polarity but lack O-H or N-H bonds. These are often excellent solvents for a wide range of organic molecules.[7]
-
Non-Polar Solvents: (e.g., Toluene, Hexane) - Have low dielectric constants and are unlikely to effectively solvate the polar pyrimidine core but may interact with the less polar regions of the molecule.[8][9]
Given its mixed structural features, this compound is expected to exhibit limited solubility in highly non-polar solvents like hexanes and potentially moderate to good solubility in polar aprotic solvents such as DMSO, DMF, and Dichloromethane.
Experimental Determination of Thermodynamic (Equilibrium) Solubility
For drug development, thermodynamic solubility—the true equilibrium concentration of a compound in a solvent—is the gold standard.[2] The most reliable and established technique for this is the Shake-Flask Method.[10] This method ensures that the solution has reached equilibrium with the excess solid, providing a definitive measure of a compound's maximum dissolved concentration at a given temperature.
Core Protocol: Equilibrium Solubility via Shake-Flask Method
This protocol is designed as a self-validating system. The inclusion of an extended equilibration time and quantification via a high-specificity method like HPLC ensures the generation of trustworthy data.
Rationale for Key Steps:
-
Using excess solid: This is crucial to ensure that the final solution is genuinely saturated and in equilibrium with the solid phase.[10]
-
Controlled temperature: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C or 37 °C) is essential for reproducibility.[1]
-
Extended agitation (24-48h): Many complex organic molecules require significant time to reach true thermodynamic equilibrium. A short incubation can lead to an underestimation of solubility.
-
Phase separation (Centrifugation/Filtration): It is critical to separate the undissolved solid from the saturated supernatant without causing precipitation or losing solute to adsorption.[3]
-
Quantification by HPLC: High-Performance Liquid Chromatography (HPLC) is superior to methods like UV spectroscopy because it can separate the analyte from any potential impurities or degradants, ensuring only the compound of interest is quantified.[3]
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a series of 1.5 mL glass vials. The exact mass should be recorded, but its excess nature is the key.
-
Solvent Addition: To each vial, add a precise volume (e.g., 1.0 mL) of the selected organic solvent.
-
Equilibration: Seal the vials tightly. Place them in a shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the suspensions for at least 24 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a known aliquot of the clear supernatant from the top layer. Be cautious not to disturb the solid pellet.
-
Dilution: Dilute the collected supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of the pre-established HPLC calibration curve.
-
Quantification: Analyze the diluted sample by a validated HPLC method to determine the precise concentration.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or µg/mL.
Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the handling of halogenated heterocyclic compounds requires stringent safety measures. Based on SDS for similar pyrimidine derivatives, the following precautions are mandatory.[11][12][13]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Handle the solid compound and prepare solutions inside a certified chemical fume hood to avoid inhalation of dust or vapors.[11]
-
Waste Disposal: Dispose of all chemical waste, including unused solutions and contaminated materials, according to institutional and local environmental regulations.
Data Visualization and Interpretation
The data generated should be compiled into a structured format to facilitate analysis and comparison.
Table 2: Solubility Data Template for this compound
| Organic Solvent | Solvent Class | Dielectric Constant (ε) | Measured Solubility at 25°C (mg/mL) |
| Hexane | Non-Polar | 1.9 | [Experimental Value] |
| Toluene | Non-Polar | 2.4 | [Experimental Value] |
| Diethyl Ether | Non-Polar | 4.3 | [Experimental Value] |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | [Experimental Value] |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | [Experimental Value] |
| Ethyl Acetate | Polar Aprotic | 6.0 | [Experimental Value] |
| Acetone | Polar Aprotic | 21 | [Experimental Value] |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | [Experimental Value] |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | [Experimental Value] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | [Experimental Value] |
| Isopropanol | Polar Protic | 18 | [Experimental Value] |
| Ethanol | Polar Protic | 24.6 | [Experimental Value] |
| Methanol | Polar Protic | 33 | [Experimental Value] |
Interpretation: For drug discovery, a commonly accepted minimum solubility is greater than 60 µg/mL.[1] Solvents that yield solubility in this range or higher are suitable for use in bioassays and initial formulation work. Low solubility (<10 µg/mL) may necessitate the use of co-solvents, formulation technologies, or structural modification of the compound.
Visual Workflows
Diagrams provide a clear, at-a-glance understanding of complex processes. The following have been generated using Graphviz and adhere to specified formatting rules.
Figure 1: Experimental workflow for the Shake-Flask solubility determination method.
Figure 2: Decision-making flowchart based on initial solubility screening results.
References
- 1. Solubility Test | AxisPharm [axispharm.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Pyrimidine, 5-bromo-2-iodo-4-methyl- | CymitQuimica [cymitquimica.com]
- 5. 1260859-19-5|this compound|BLD Pharm [bldpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. research.cbc.osu.edu [research.cbc.osu.edu]
- 9. Comparison of the polarity of organic solvents_ [uhplcslab.com]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
Characterization of 5-Bromo-2-iodo-4-methylpyrimidine: A Technical Guide to Understanding and Determining its Physicochemical Properties
Abstract
Introduction to 5-Bromo-2-iodo-4-methylpyrimidine
This compound (CAS No. 1260859-19-5) is a halogenated pyrimidine derivative.[1][2] The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including pharmaceuticals and agrochemicals. The specific substitution pattern of a bromine atom at the 5-position, an iodine atom at the 2-position, and a methyl group at the 4-position suggests its potential as a versatile building block in medicinal chemistry and materials science. The presence of multiple reactive sites allows for diverse synthetic transformations, making it an attractive intermediate for the synthesis of more complex molecules.
Given its nature as a solid crystalline powder, the melting point is a critical parameter for its identification, purification, and quality control.[1] The boiling point, while less commonly determined for solid compounds under standard conditions, provides insight into its volatility and thermal stability.
Physicochemical Properties: An Analysis of Available Data
A thorough search of scientific literature and chemical supplier databases did not yield experimentally determined melting or boiling points for this compound. The compound is described as a solid, which is consistent with its relatively high molecular weight and the presence of polarizable halogen atoms that can participate in intermolecular interactions.[1]
Data on Structural Analogs
To estimate the melting point of this compound, it is instructive to examine the properties of closely related compounds. The most relevant analog for which data is available is 5-Bromo-2-iodopyrimidine (CAS No. 183438-24-6).
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 5-Bromo-2-iodopyrimidine | C₄H₂BrIN₂ | 284.88 | 99-103 | 341.0 ± 34.0 (Predicted) |
| This compound | C₅H₄BrIN₂ | 298.91 | Not available | Not available |
Data for 5-Bromo-2-iodopyrimidine sourced from Sigma-Aldrich and ChemicalBook.[3]
The addition of a methyl group to the pyrimidine ring, as in the case of this compound, would be expected to have a modest effect on the melting point compared to its unmethylated counterpart. The introduction of the methyl group increases the molecular weight and surface area, which could lead to stronger van der Waals forces and potentially a slightly higher melting point. However, the methyl group can also disrupt crystal packing, which could lead to a lower melting point. Therefore, the melting point of this compound is likely to be in a similar range to that of 5-Bromo-2-iodopyrimidine, but experimental verification is essential.
Experimental Determination of Melting and Boiling Points
The precise determination of melting and boiling points is fundamental to the characterization of a chemical substance. The following section details the standard protocols for these measurements, emphasizing the rationale behind the experimental choices.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The sharpness of the melting point range is a good indicator of purity.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. A capillary tube, sealed at one end, is tapped into the powder to pack a small amount (2-3 mm in height) of the sample into the bottom of the tube.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus. This device typically consists of a heated block with a thermometer or a digital temperature sensor and a magnifying lens for observing the sample.
-
Heating Rate: The sample is heated rapidly to a temperature about 10-15 °C below the expected melting point. The heating rate is then slowed to 1-2 °C per minute to allow for thermal equilibrium to be established between the sample, the heating block, and the thermometer.
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has melted is recorded as the end of the melting range.
Causality Behind Experimental Choices:
-
Fine Powder: A finely powdered sample ensures uniform heat distribution.
-
Slow Heating Rate: A slow heating rate near the melting point is crucial for an accurate determination. If the heating is too fast, the temperature of the heating block will rise faster than the temperature of the sample, leading to an erroneously high and broad melting point range.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For compounds that are solid at room temperature, the boiling point is determined at reduced pressure to prevent decomposition at high temperatures.
Experimental Protocol: Micro Boiling Point Determination (Thiele Tube Method)
-
Sample Preparation: A small amount of the substance (a few microliters) is placed in a small test tube (Durham tube). A capillary tube, sealed at one end, is inverted and placed inside the Durham tube.
-
Apparatus Setup: The Durham tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling liquid (e.g., mineral oil or silicone oil).
-
Heating: The Thiele tube is heated gently. As the temperature rises, the air trapped in the inverted capillary tube will expand and slowly bubble out.
-
Observation and Recording: The heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat is then removed. The liquid will begin to cool, and the bubbling will slow down and eventually stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.
Causality Behind Experimental Choices:
-
Inverted Capillary Tube: The inverted capillary tube traps a small amount of air. As the liquid is heated, this air expands. At the boiling point, the vapor pressure of the liquid equals the external pressure, and the vapor fills the capillary tube, causing a steady stream of bubbles.
-
Cooling and Observation: As the liquid cools, the vapor pressure drops. When the vapor pressure is equal to the external pressure, the liquid is drawn back into the capillary tube. This point represents the true boiling point.
Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the characterization of a novel chemical entity like this compound.
Caption: Workflow for the synthesis and characterization of a novel chemical compound.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions for structurally similar halogenated heterocyclic compounds should be followed. These compounds are generally considered hazardous.
-
Hazard Statements: Based on analogs, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye damage.
-
Precautionary Statements:
-
Wash hands thoroughly after handling.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust.
-
Use only in a well-ventilated area.
-
For detailed safety information, it is crucial to consult the supplier's SDS for this compound or for closely related materials.
Conclusion
This compound is a potentially valuable building block in chemical synthesis. While its melting and boiling points have not been formally reported, this guide provides a framework for estimating these properties based on structural analogs and outlines the standard experimental procedures for their definitive determination. Adherence to rigorous experimental protocol and safety guidelines is paramount when working with this and other novel chemical entities.
References
1H NMR and 13C NMR data for 5-Bromo-2-iodo-4-methylpyrimidine
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 5-Bromo-2-iodo-4-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel chemical entities in pharmaceutical and materials science research. This guide provides a comprehensive technical overview of the ¹H and ¹³C NMR characteristics of the highly functionalized heterocyclic compound, this compound. Due to the absence of published experimental spectra for this specific molecule, this document leverages advanced predictive modeling and established principles of substituent effects on heteroaromatic systems to forecast its NMR data. We present a detailed analysis of the anticipated chemical shifts and coupling patterns, grounded in the electronic influence of its bromine, iodine, and methyl substituents. Furthermore, this guide outlines a rigorous, best-practice experimental protocol for acquiring high-quality NMR data for this and similar compounds, including sample preparation, solvent selection, and the application of advanced 2D NMR techniques for unambiguous signal assignment. This document is intended to serve as a practical reference for researchers engaged in the synthesis and characterization of complex pyrimidine derivatives.
Introduction: The Structural Challenge of Polysubstituted Pyrimidines
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. The precise substitution pattern on the pyrimidine ring dictates its pharmacological activity, making unambiguous structural characterization a critical step in the drug discovery and development process. This compound (Figure 1) presents a unique analytical challenge due to its dense and varied substitution. The presence of two heavy halogens (bromine and iodine), a methyl group, and a lone aromatic proton creates a distinct electronic environment that profoundly influences its NMR spectrum.
This guide aims to deconstruct the expected ¹H and ¹³C NMR spectra of this molecule, providing a predictive framework for its analysis. By understanding the underlying principles of how each substituent modulates the magnetic environment of the pyrimidine core, researchers can approach the characterization of this and related compounds with greater confidence and efficiency.
Caption: Molecular structure of this compound.
Predicted ¹H and ¹³C NMR Data
In the absence of empirical data, predictive algorithms, which consider the additivity effects of substituents on aromatic systems, provide a robust starting point for spectral interpretation.[1] The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound.
Table 1: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H6 | 8.6 - 8.9 | Singlet (s) |
| -CH₃ (at C4) | 2.6 - 2.9 | Singlet (s) |
Table 2: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | 125 - 135 |
| C4 | 168 - 173 |
| C5 | 112 - 118 |
| C6 | 158 - 163 |
| -CH₃ (at C4) | 22 - 27 |
In-Depth Spectral Analysis and Interpretation
The predicted chemical shifts can be rationalized by examining the electronic properties of the substituents and their positions on the pyrimidine ring.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is expected to be remarkably simple, featuring two singlets.
-
H6 Proton (δ 8.6 - 8.9 ppm): The lone proton at the C6 position is significantly deshielded. This is due to the cumulative electron-withdrawing effects of the two ring nitrogens and the adjacent bromine atom. In the parent pyrimidine molecule, the H2, H4/H6, and H5 protons appear at approximately 9.27, 8.78, and 7.36 ppm, respectively, in CDCl₃.[2] The introduction of a bromine atom at C5 and an iodine at C2, both of which are electronegative, further withdraws electron density from the ring, leading to a downfield shift for the remaining H6 proton.
-
Methyl Protons (-CH₃, δ 2.6 - 2.9 ppm): The methyl group attached to C4 is expected to resonate in a region typical for methyl groups on an aromatic ring. Its chemical shift is influenced by the adjacent nitrogen atom and the overall electronic nature of the substituted pyrimidine system.
The absence of any adjacent protons for both H6 and the methyl group leads to the prediction of singlets for both signals.
Caption: Visualization of predicted ¹H NMR chemical shifts.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals, corresponding to the four unique ring carbons and the methyl carbon.
-
C2 (δ 125 - 135 ppm): The chemical shift of C2 is heavily influenced by the directly attached iodine atom. The "heavy atom effect" of iodine can lead to significant shielding (an upfield shift) compared to what would be expected based on electronegativity alone. This makes the precise prediction of its chemical shift challenging without empirical data.
-
C4 (δ 168 - 173 ppm): This carbon is attached to a nitrogen atom and the methyl group. The deshielding effect of the adjacent nitrogen atom is expected to shift this signal significantly downfield.
-
C5 (δ 112 - 118 ppm): The C5 carbon is bonded to a bromine atom. Bromine's electronegativity and anisotropic effects will influence this chemical shift. Generally, halogen substitution at this position on a pyrimidine ring results in a chemical shift in this region.
-
C6 (δ 158 - 163 ppm): Similar to C4, C6 is deshielded by the adjacent ring nitrogen. It is also directly bonded to the most downfield proton, H6.
-
-CH₃ (δ 22 - 27 ppm): The methyl carbon signal is expected in the typical range for an aromatic methyl group.
The interpretation of ¹³C NMR spectra is greatly aided by understanding general chemical shift regions for different carbon types.[3]
Recommended Experimental Protocol for NMR Data Acquisition
To obtain high-quality, unambiguous NMR data for this compound, the following detailed protocol is recommended.
Sample Preparation
-
Compound Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral analysis. The molecular formula is C₅H₄BrIN₂ with a molecular weight of approximately 298.91 g/mol .[4]
-
Mass: Accurately weigh approximately 5-10 mg of the solid compound.
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules.[5] However, if solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ are excellent alternatives.[6] The choice of solvent can influence chemical shifts, so it is crucial to report the solvent used.[7]
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C).
NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.[3]
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.
Advanced 2D NMR Experiments for Unambiguous Assignment
For definitive structural confirmation, the following 2D NMR experiments are highly recommended.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link the H6 proton signal to the C6 carbon signal and the methyl proton signal to the methyl carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the overall structure. For example, correlations would be expected between the methyl protons and C4 and C5, and between the H6 proton and C4 and C5.
Caption: Expected key 2- and 3-bond HMBC correlations.
Conclusion
The structural elucidation of this compound by NMR spectroscopy, while seemingly straightforward due to the limited number of protons, requires a careful and systematic approach. This guide provides a robust predictive framework for the ¹H and ¹³C NMR spectra of this molecule, grounded in the fundamental principles of substituent effects in heteroaromatic systems. The detailed experimental protocol and the recommended use of advanced 2D NMR techniques offer a clear pathway for researchers to obtain high-quality, unambiguous data. By integrating predictive analysis with rigorous experimental methodology, scientists can confidently characterize this and other complex pyrimidine derivatives, accelerating research and development in medicinal chemistry and related fields.
References
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-Bromo-2-iodo-4-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 5-Bromo-2-iodo-4-methylpyrimidine, a halogenated heterocyclic compound of interest in synthetic chemistry and drug discovery. The principles and methodologies detailed herein are designed to offer both a foundational understanding and practical insights for the structural elucidation and characterization of this and structurally related molecules.
Introduction: The Analytical Significance of this compound
This compound is a versatile synthetic intermediate. Its dihalogenated nature, featuring both a bromine and an iodine atom at strategic positions on the pyrimidine ring, allows for differential reactivity in cross-coupling and substitution reactions. The methyl group further influences its electronic properties and reactivity. Accurate characterization of this molecule is paramount for its effective use in multi-step syntheses. Mass spectrometry serves as a cornerstone technique for confirming its molecular weight and deducing its structure through fragmentation analysis.
This guide will delve into the critical aspects of analyzing this compound by mass spectrometry, from the selection of appropriate ionization techniques to the interpretation of the resulting fragmentation patterns, including the characteristic isotopic signatures of its halogen atoms.
Foundational Chemical Properties
A precise understanding of the analyte's properties is crucial for developing a robust mass spectrometry method.
| Property | Value | Source |
| Molecular Formula | C₅H₄BrIN₂ | [1] |
| Molecular Weight | 298.9071 g/mol | [1] |
| CAS Number | 1260859-19-5 | [1][2] |
| Physical Form | Solid | [1] |
Strategic Selection of Ionization Technique: A Dichotomy of Hard vs. Soft Ionization
The choice of ionization method is a critical decision point that dictates the nature of the resulting mass spectrum. For a semi-volatile, solid organic molecule like this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable, yet they provide complementary information.
-
Electron Ionization (EI): This is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV). This process imparts significant energy, leading to extensive fragmentation. While the molecular ion may be observed, the rich fragmentation pattern provides a detailed structural fingerprint of the molecule. EI is often coupled with Gas Chromatography (GC-MS) for sample introduction.
-
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique. The sample, dissolved in a suitable solvent, is sprayed through a heated capillary under a strong electric field. This process typically results in the formation of a protonated molecule ([M+H]⁺) with minimal fragmentation. ESI is the standard ionization source for Liquid Chromatography-Mass Spectrometry (LC-MS).
Expert Recommendation: For comprehensive characterization, employing both techniques is ideal. ESI-MS will unequivocally confirm the molecular weight of the compound, while EI-MS will provide a detailed fragmentation pattern for structural verification. This guide will focus on the interpretation of the EI-MS data due to the rich structural information it provides.
Sample Preparation: Ensuring Analytical Integrity
Proper sample preparation is paramount for acquiring high-quality mass spectra and preventing instrument contamination.
Protocol for Solid Sample Analysis by GC-MS (EI)
-
Solubilization: Accurately weigh a small amount of the solid this compound (typically 1 mg).
-
Solvent Selection: Dissolve the sample in a high-purity, volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Dilution: Further dilute this stock solution with the same solvent to a final concentration suitable for your instrument's sensitivity (typically in the low µg/mL range).
-
Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter to prevent contamination of the GC inlet.
-
Vialing: Transfer the filtered solution to an appropriate autosampler vial with a screw cap and a PTFE septum to prevent solvent evaporation.
Deciphering the Mass Spectrum: Isotopic Patterns and Fragmentation Pathways
The mass spectrum of this compound is distinguished by the presence of two different halogen atoms, each with a unique isotopic signature.
The Isotopic Signature: A Halogen Fingerprint
-
Iodine (I): Iodine is monoisotopic, with its only naturally occurring isotope being ¹²⁷I. Therefore, any fragment containing the iodine atom will appear as a single peak at its corresponding m/z value.
-
Bromine (Br): Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance. Consequently, any fragment containing a bromine atom will manifest as a pair of peaks of almost equal intensity, separated by 2 m/z units (the "M" and "M+2" peaks). This characteristic 1:1 doublet is a definitive indicator of the presence of bromine.
The molecular ion region of this compound will therefore exhibit a characteristic doublet at m/z 298 (containing ⁷⁹Br) and m/z 300 (containing ⁸¹Br) with a roughly 1:1 intensity ratio.
Predicted Fragmentation Pathways under Electron Ionization (EI)
The high energy of electron ionization will induce a cascade of fragmentation events. The most probable pathways are dictated by the relative bond strengths and the stability of the resulting fragment ions. The C-I bond is weaker than the C-Br bond and is therefore more likely to undergo initial cleavage.
Caption: Predicted EI Fragmentation Pathway for this compound.
Detailed Fragmentation Analysis:
-
Molecular Ion: The molecular ion peak will appear as a doublet at m/z 298/300 , corresponding to the [C₅H₄BrIN₂]⁺˙ radical cation containing ⁷⁹Br and ⁸¹Br, respectively.
-
Initial Halogen Loss:
-
Loss of an Iodine Radical (I•): This is a highly probable initial fragmentation due to the weaker C-I bond. This will result in a prominent fragment ion doublet at m/z 171/173 , corresponding to the [C₅H₄BrN₂]⁺ ion.
-
Loss of a Bromine Radical (Br•): While less favorable than iodine loss, the cleavage of the C-Br bond will produce a fragment ion at m/z 218 , corresponding to [C₅H₄IN₂]⁺.
-
-
Ring Fragmentation:
-
Loss of Hydrogen Cyanide (HCN): A common fragmentation pathway for pyrimidine-containing compounds is the loss of HCN (27 Da).
-
Following the loss of iodine, the fragment at m/z 171/173 can lose HCN to yield a doublet at m/z 144/146 .
-
The fragment at m/z 218 can also lose HCN to produce an ion at m/z 191 .
-
-
-
Other Potential Fragments:
-
Loss of the methyl group (•CH₃, 15 Da) from the molecular ion or major fragments is also possible, though likely to be a minor pathway compared to halogen loss.
-
Cleavage of the pyrimidine ring can lead to a variety of smaller charged fragments.
-
Predicted Mass Spectrum Data
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Notes |
| 298 | 300 | [C₅H₄BrIN₂]⁺˙ (Molecular Ion) | 1:1 intensity ratio, confirms molecular weight. |
| 171 | 173 | [C₅H₄BrN₂]⁺ | Likely a major fragment due to facile C-I bond cleavage. 1:1 intensity ratio. |
| 218 | - | [C₅H₄IN₂]⁺ | Loss of bromine radical. No isotopic peak for iodine. |
| 144 | 146 | [C₄H₂BrN]⁺ | Loss of HCN from the m/z 171/173 fragment. 1:1 intensity ratio. |
| 191 | - | [C₄H₂IN]⁺ | Loss of HCN from the m/z 218 fragment. |
| 127 | - | [I]⁺ | Ionized iodine atom, a strong indicator of an iodo-compound. |
Experimental Workflow: A Self-Validating System
A robust analytical workflow ensures reproducible and trustworthy results.
Caption: A typical experimental workflow for the GC-MS analysis of this compound.
Conclusion: A Powerful Analytical Strategy
The mass spectrometric analysis of this compound, when approached systematically, provides unequivocal structural confirmation. By leveraging the complementary nature of soft (ESI) and hard (EI) ionization techniques, a complete picture of the molecule's identity can be obtained. The interpretation of the EI mass spectrum, with careful attention to the characteristic isotopic patterns of bromine and the predictable fragmentation pathways involving halogen loss and ring cleavage, serves as a powerful tool for researchers in synthetic and medicinal chemistry. The methodologies and predictive insights provided in this guide offer a robust framework for the successful analysis of this and other halogenated heterocyclic compounds.
References
5-Bromo-2-iodo-4-methylpyrimidine material safety data sheet (MSDS)
An In-Depth Technical Guide to the Safe Handling and Synthetic Utility of 5-Bromo-2-iodo-4-methylpyrimidine
Section 1: Introduction & Strategic Importance
This compound (CAS No. 1260859-19-5) is a halogenated heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors.[1][2] With a molecular formula of C₅H₄BrIN₂ and a molecular weight of 298.91 g/mol , its structure is characterized by a pyrimidine core bearing three distinct substituents: a methyl group at position 4, a bromine atom at position 5, and an iodine atom at position 2.[3][4] This specific arrangement of functionalities makes it an exceptionally valuable and versatile building block for the synthesis of complex molecular architectures.
The pyrimidine scaffold is a cornerstone of numerous clinically relevant drugs, including antiviral and anti-cancer agents.[5] The strategic value of this compound lies in the differential reactivity of its two carbon-halogen bonds. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in common transition-metal-catalyzed cross-coupling reactions.[6][7] This chemoselectivity allows for a stepwise and highly controlled functionalization of the pyrimidine ring, enabling researchers to construct libraries of novel compounds for structure-activity relationship (SAR) studies in the drug discovery process.[8] This guide provides a comprehensive overview of its safety, handling, physicochemical properties, and synthetic applications, designed for professionals in research and development.
Section 2: Comprehensive Hazard Assessment & Risk Mitigation
A dedicated Material Safety Data Sheet (MSDS) for this compound is not consistently available across all suppliers. Therefore, this hazard assessment is synthesized from safety data for structurally analogous halogenated pyrimidines and pyridines.[9][10][11][12] The shared pyrimidine core and the presence of halogens suggest a similar toxicological profile, necessitating stringent safety protocols.
GHS Hazard Classification (Inferred)
Based on related compounds, this compound should be handled as a hazardous substance with the following likely classifications.[11][12][13]
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[12][13] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[9][12] |
| Serious Eye Damage/Irritation | Category 2A / 1 | H318/H319: Causes serious eye damage or irritation.[9][11][12][13] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[9] |
Exposure Controls & Personal Protective Equipment (PPE)
Effective risk mitigation relies on a combination of engineering controls and appropriate PPE. All operations involving this compound must be conducted with diligence.
-
Engineering Controls : All handling of solid material and preparation of solutions must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[9][12] Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[10][12]
-
Eye/Face Protection : Wear tightly fitting chemical safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[12][14]
-
Skin Protection : Wear nitrile or neoprene gloves and a flame-retardant lab coat.[14] Contaminated clothing should be removed immediately and washed before reuse.[13]
-
Respiratory Protection : If engineering controls are insufficient or for spill cleanup, use a NIOSH/MSHA-approved full-face respirator with an appropriate cartridge for organic vapors and particulates.[12][14]
Caption: General laboratory safety workflow for handling hazardous chemical intermediates.
First Aid Protocols
In case of exposure, immediate action is critical.[9][10][14][15]
| Exposure Route | First Aid Measures |
| Inhalation | Immediately move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[9][12] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[10][13][15] |
| Eye Contact | Immediately flush eyes with large volumes of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][10][12] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][12][15] |
Section 3: Physicochemical Properties & Handling
Proper storage and handling are essential to maintain the integrity and purity of this compound.
Key Properties
| Property | Value | Source |
| CAS Number | 1260859-19-5 | [1][4][16] |
| Molecular Formula | C₅H₄BrIN₂ | [3] |
| Molecular Weight | 298.91 g/mol | [3][4] |
| Appearance | Solid, likely a white to light yellow powder | [3] (Inferred) |
| Storage Conditions | Store at 2-8°C, in a dark place, under an inert atmosphere | [4] |
Safe Handling & Storage Protocol
The causality behind these protocols is the prevention of degradation and accidental exposure.
-
Receiving : Upon receipt, inspect the container for damage. Log the material into the chemical inventory.
-
Storage : Transfer the container to a designated, properly ventilated, and refrigerated (2-8°C) storage area.[4] The "store in a dark place" recommendation suggests potential photosensitivity, while "inert atmosphere" is crucial for preventing reactions with atmospheric moisture or oxygen.[4]
-
Dispensing :
-
Closing : After dispensing, purge the container headspace with an inert gas (e.g., argon or nitrogen) before sealing tightly. This reinforces protection against atmospheric contaminants. Return promptly to refrigerated storage.
Section 4: The Chemistry of a Versatile Building Block: Reactivity & Synthesis
The synthetic power of this compound stems from the predictable and exploitable difference in reactivity between its C-I and C-Br bonds.
Core Principle: Chemoselective Reactivity
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the rate of oxidative addition to the palladium(0) catalyst is generally ordered C-I > C-Br > C-Cl.[7] This principle is the cornerstone of its utility. It allows for selective functionalization at the C2 position (iodo) while leaving the C5 position (bromo) intact for a subsequent, different coupling reaction. This self-validating system enables the synthesis of di-substituted pyrimidines with high regioselectivity, a critical requirement in drug development.[6]
Caption: Selective functionalization pathway of this compound.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at C2
This protocol describes a representative experiment to selectively introduce an aryl group at the C2 position. The choice of a mild palladium catalyst and base is causal to achieving selectivity for the C-I bond.
-
Vessel Preparation : To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and a suitable base such as sodium carbonate (Na₂CO₃, 2.0 equiv.).
-
Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon) three times. This is critical as palladium catalysts are oxygen-sensitive.
-
Reagent Addition : Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv.), followed by a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Reaction : Heat the mixture with vigorous stirring to a temperature of 80-90 °C. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure 5-bromo-2-aryl-4-methylpyrimidine.
Section 5: Applications in Modern Drug Discovery
The pyrimidine heterocycle is a privileged scaffold in medicinal chemistry, frequently found in drugs targeting kinases, G-protein coupled receptors, and other key biological targets.[5] this compound serves as an ideal starting material for generating focused libraries of compounds for SAR exploration.
The ability to perform sequential, regioselective cross-coupling reactions allows for the systematic variation of substituents at two different positions on the pyrimidine core. This enables medicinal chemists to fine-tune a compound's properties, such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. For instance, an initial Suzuki reaction at C2 might introduce a key pharmacophoric element, while a subsequent Sonogashira or Buchwald-Hartwig reaction at C5 could be used to modulate solubility or target specific sub-pockets of a protein binding site. This strategic approach accelerates the hit-to-lead and lead optimization phases of drug discovery.[8][17]
Caption: Workflow from a versatile building block to a preclinical drug candidate.
Section 6: Conclusion
This compound is a high-value synthetic intermediate whose utility is directly proportional to the user's understanding of its reactivity and hazards. While it must be handled with the stringent precautions appropriate for an irritant and acutely toxic compound, its true potential is unlocked through the application of modern synthetic methodologies. The chemoselective nature of its carbon-halogen bonds provides a reliable and powerful platform for the efficient, convergent synthesis of novel pyrimidine derivatives, making it an indispensable tool for researchers and scientists dedicated to the advancement of drug discovery.
Section 7: References
-
CymitQuimica. Pyrimidine, 5-bromo-2-iodo-4-methyl-. [Online] Available at: --INVALID-LINK--
-
MedchemExpress.com. Safety Data Sheet - 5-Bromo-4-cyclopropylpyrimidine. [Online] Available at: --INVALID-LINK--
-
Chemsrc. 5-Bromo-2-iodo-4-methylpyridine | CAS#:941294-57-1. [Online] Available at: --INVALID-LINK--
-
Fisher Scientific. SAFETY DATA SHEET - 5-Bromo-2-chloropyrimidine. [Online] Available at: --INVALID-LINK--
-
Sigma-Aldrich. 5-Bromo-2-iodopyrimidine 97 | 183438-24-6. [Online] Available at: --INVALID-LINK--
-
ECHEMI. 5-Bromo-2-fluoropyrimidine SDS, 62802-38-4 Safety Data Sheets. [Online] Available at: --INVALID-LINK--
-
ChemicalBook. 5-Bromo-2-iodopyrimidine synthesis. [Online] Available at: --INVALID-LINK--
-
ChemicalBook. 5-Bromo-4-ethylpyrimidine - Safety Data Sheet. [Online] Available at: --INVALID-LINK--
-
Fisher Scientific. SAFETY DATA SHEET - 5-Bromo-2-methylpyrimidine. [Online] Available at: --INVALID-LINK--
-
Fisher Scientific. SAFETY DATA SHEET - 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid. [Online] Available at: --INVALID-LINK--
-
BLD Pharm. 1260859-19-5|this compound. [Online] Available at: --INVALID-LINK--
-
AK Scientific, Inc. 5-Bromopyrimidine-2,4-diamine Safety Data Sheet. [Online] Available at: --INVALID-LINK--
-
Autech Industry Co.,Limited. Exploring 5-Bromo-2-Iodopyrimidine: Properties and Applications. [Online] Available at: --INVALID-LINK--
-
PubChem. 5-Bromo-4-methylpyrimidin-2-amine. [Online] Available at: --INVALID-LINK--
-
ChemicalBook. 5-bromo-4-chloro-2-methylpyrimidine - Safety Data Sheet. [Online] Available at: --INVALID-LINK--
-
Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds. [Online] Available at: --INVALID-LINK--
-
Reagentia. Pyrimidine, 5-bromo-2-iodo-4-methyl- (1 x 100 mg). [Online] Available at: --INVALID-LINK--
-
Smolecule. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5. [Online] Available at: --INVALID-LINK--
-
Sigma-Aldrich. 5-Bromo-2-iodopyridine 97 | 223463-13-6. [Online] Available at: --INVALID-LINK--
-
Fisher Scientific. SAFETY DATA SHEET - 5-Bromo-2-iodopyridine. [Online] Available at: --INVALID-LINK--
-
Benchchem. The Versatility of 2-Amino-5-bromo-4-methylpyridine in Drug Discovery. [Online] Available at: --INVALID-LINK--
-
Royal Society of Chemistry. 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses. [Online] Available at: --INVALID-LINK--
-
Chemsrc. 5-Bromo-4-iodo-2-methylpyrimidine | CAS#:1805178-14-6. [Online] Available at: --INVALID-LINK--
-
ECHEMI. 5-bromo-4-ethenylpyrimidine SDS, 1333222-29-9 Safety Data Sheets. [Online] Available at: --INVALID-LINK--
-
PrepChem.com. Synthesis of 5-bromo-2-iodo-4 thiocyanopyrimidine. [Online] Available at: --INVALID-LINK--
-
Echemi. 4-BROMO-5-FLUORO-2-HYDROXY-3-NITROPYRIDINE Safety Data Sheets. [Online] Available at: --INVALID-LINK--
-
HETEROCYCLES. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Online] Available at: --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of 5-Bromo-2,4-dichloropyrimidine. [Online] Available at: --INVALID-LINK--
-
MDPI. Recent Advances in Pyrimidine-Based Drugs. [Online] Available at: --INVALID-LINK--
-
Arctom Scientific. CAS NO. 1260859-19-5 | this compound. [Online] Available at: --INVALID-LINK--
-
Alchem Pharmtech. CAS 1260859-19-5 | this compound. [Online] Available at: --INVALID-LINK--
-
Benchchem. Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine. [Online] Available at: --INVALID-LINK--
-
ResearchGate. Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. [Online] Available at: --INVALID-LINK--
-
PubMed. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. [Online] Available at: --INVALID-LINK--
-
BLD Pharm. 1805178-14-6|5-Bromo-4-iodo-2-methylpyrimidine. [Online] Available at: --INVALID-LINK--
References
- 1. arctomsci.com [arctomsci.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. Pyrimidine, 5-bromo-2-iodo-4-methyl- | CymitQuimica [cymitquimica.com]
- 4. 1260859-19-5|this compound|BLD Pharm [bldpharm.com]
- 5. mdpi.com [mdpi.com]
- 6. 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. fishersci.com [fishersci.com]
- 11. 5-Bromo-2-iodopyrimidine 97 183438-24-6 [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. aksci.com [aksci.com]
- 14. echemi.com [echemi.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. Pyrimidine, 5-bromo-2-iodo-4-methyl- (1 x 100 mg) | Reagentia [reagentia.eu]
- 17. nbinno.com [nbinno.com]
Introduction: The Pyrimidine Scaffold as a Cornerstone in Medicinal Chemistry
An In-depth Technical Guide to the Biological Activity of Substituted Methylpyrimidines
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus is a fundamental heterocyclic scaffold in the realm of medicinal chemistry, forming the structural basis for a multitude of biologically active molecules.[1][2][3] As a core component of nucleic acids—cytosine, thymine, and uracil—pyrimidines are inherently recognized by biological systems, rendering them a privileged structure for the design of novel therapeutics.[1][4][5] The strategic substitution of the pyrimidine ring, particularly with methyl groups and other moieties, has given rise to a vast library of compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][6]
This technical guide provides a comprehensive exploration of the biological activities of substituted methylpyrimidines. It is designed to serve as a resource for researchers, scientists, and drug development professionals, offering in-depth insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation.
Anticancer Activity of Substituted Methylpyrimidines: Targeting the Hallmarks of Cancer
Substituted methylpyrimidines have emerged as a prominent class of anticancer agents, targeting various facets of cancer biology, including uncontrolled cell proliferation, survival, and metastasis.[1][4] Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes like protein kinases to the disruption of DNA synthesis and induction of cellular stress responses.[1][4]
Mechanism of Action 1: Protein Kinase Inhibition
A significant number of pyrimidine-based anticancer agents function as protein kinase inhibitors.[1][7][8] These enzymes are crucial regulators of cell signaling pathways that are often dysregulated in cancer.
The phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature of many cancers. Substituted methylpyrimidines have been identified as potent dual inhibitors of PI3K and mTOR. For instance, a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives have been developed as structurally novel and potent PI3K/mTOR dual inhibitors.[9]
Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis. Their overexpression is common in many human cancers, making them attractive targets for cancer therapy. Several pyrimidine derivatives, including those with 2-aminopyrimidine and 2,4-diaminopyrimidine scaffolds, have shown potent inhibition of Aurora kinases.[7]
| Compound Class | Target Kinase(s) | Representative IC50 Values | Reference |
| 2-amino-4-methylpyrido[2,3-d]pyrimidines | PI3K/mTOR | Potent dual inhibition reported | [9] |
| 2-aminopyrimidine derivatives | Aurora A/B | 0.0012 µM (AURKA), 0.00037 µM (AURKB) | [7] |
| 4-aminopyrimidine derivatives | Aurora A | 0.0008 µM | [7] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a substituted methylpyrimidine against a specific protein kinase.
Materials:
-
Recombinant human kinase
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Test compound (substituted methylpyrimidine) dissolved in DMSO
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Kinase Reaction Setup: In each well of the assay plate, add the kinase, the specific peptide substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Termination and Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP as a luminescent signal.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. Plot the kinase activity against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Causality: This assay directly measures the ability of the compound to interfere with the enzymatic activity of the kinase by competing with ATP for the binding site. The resulting IC50 value provides a quantitative measure of the compound's potency.
Mechanism of Action 2: Cytotoxicity and Antiproliferative Effects
Many substituted methylpyrimidines exhibit broad cytotoxic activity against a range of cancer cell lines.[10][11] This is often evaluated through in vitro cell proliferation assays.
| Compound Type | Cancer Cell Line(s) | Representative GI50/IC50 Values | Reference |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine | NCI-60 panel | log GI50 -5.66 (mean) | [12] |
| Pyrimidine-hydrazone hybrids | LoVo, MCF-7, A549, HeLa | Active across multiple cell lines | [10][13] |
| 5-Iodouracil derivatives | HepG2 | IC50 of 16.5 µg/mL | |
| Pyrido[2,3-d]pyrimidines | A549 | Strong cytotoxicity at 100 µM | [11] |
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
Objective: To assess the cytotoxicity of substituted methylpyrimidines on cancer cell lines.[10]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Cell Fixation: Gently add cold TCA to each well to fix the cells.
-
Staining: Remove the TCA and wash the plates with water. Add SRB solution to each well to stain the cellular proteins.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Add Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of living cells. Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Self-Validation: This protocol includes positive (e.g., doxorubicin) and negative (vehicle control) controls in every experiment to ensure the assay is performing correctly and to provide a benchmark for the activity of the test compounds.
Antimicrobial and Antifungal Activity of Substituted Methylpyrimidines
The pyrimidine scaffold is also a valuable template for the development of antimicrobial and antifungal agents.[2][14]
Antibacterial Activity
Substituted methylpyrimidines have been shown to inhibit the growth of various pathogenic bacteria.[2][14][15] The mechanism of action can vary, but some pyrimidine derivatives are known to inhibit dihydrofolate reductase (DHFR), an essential enzyme in bacterial folate synthesis.[2]
| Compound Class | Bacterial Strain(s) | Activity | Reference |
| Thienopyrimidine derivatives | B. cereus, S. dysenteriae, S. typhi | Active | |
| Pyrrolo[3,2-d]pyrimidine derivatives | S. aureus, P. aeruginosa, E. coli | Active | [15] |
| 5-Substituted thiouracil derivatives | Various bacteria | Active | [14] |
Experimental Protocol: Agar Dilution Method for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of a substituted methylpyrimidine that inhibits the visible growth of a bacterium.[15]
Materials:
-
Bacterial strains
-
Mueller-Hinton agar
-
Test compounds dissolved in DMSO
-
Petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Media Preparation: Prepare Mueller-Hinton agar and cool it to 45-50°C.
-
Compound Incorporation: Add serial dilutions of the test compound to the molten agar to achieve the desired final concentrations.
-
Plate Pouring: Pour the agar-compound mixture into petri dishes and allow them to solidify.
-
Inoculation: Inoculate the surface of the agar plates with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Trustworthiness: The inclusion of both positive (a known antibiotic like ciprofloxacin) and negative (DMSO vehicle) controls is crucial for validating the results of each experiment.[15]
Antifungal Activity
Several classes of substituted methylpyrimidines have demonstrated promising activity against phytopathogenic and human pathogenic fungi.[16][17]
| Compound Class | Fungal Strain(s) | Activity (EC50) | Reference |
| Pyrimidine derivatives with amide moiety | Phomopsis sp. | 10.5 µg/mL | [17] |
| 2-Thiouracil-5-sulfonamide derivatives | Various fungi | Active | [2] |
Structure-Activity Relationship (SAR) Insights
The biological activity of substituted methylpyrimidines is highly dependent on the nature and position of the substituents on the pyrimidine ring.[5][18]
-
2,4-Disubstitution Pattern: This pattern is crucial for potent kinase inhibitory activity, with anilino or related aromatic groups at these positions often engaging in key hydrogen bonding interactions within the ATP-binding site.[18]
-
Methyl Group Position: The position of the methyl group can significantly influence activity. For example, in the case of 3-methylcytidine-5'-α,β-methylenediphosphates as CD73 inhibitors, the 3-methyl group was shown to be important for potent inhibition.[19]
-
Electron-Withdrawing/Donating Groups: The electronic properties of the substituents can modulate the overall electron density of the pyrimidine ring, affecting its interaction with biological targets. The introduction of a trifluoromethyl group, for instance, has been shown to improve bioavailability.[12]
-
Lipophilicity: The lipophilicity of the substituents can impact the compound's ability to cross cell membranes and reach its intracellular target.
Conclusion and Future Perspectives
Substituted methylpyrimidines represent a highly versatile and privileged scaffold in medicinal chemistry, with a proven track record in the development of agents targeting a wide array of diseases. The extensive research into their anticancer and antimicrobial properties has provided a solid foundation for future drug discovery efforts. The continued exploration of novel substitution patterns, guided by a deeper understanding of structure-activity relationships and target biology, holds immense promise for the development of the next generation of more potent, selective, and safer therapeutics based on the methylpyrimidine core. The integration of computational modeling with synthetic chemistry and biological evaluation will undoubtedly accelerate the journey of these promising compounds from the laboratory to the clinic.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. wjarr.com [wjarr.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. ijrpr.com [ijrpr.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]
- 8. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. lebmedj.elmergib.edu.ly [lebmedj.elmergib.edu.ly]
- 15. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
- 16. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Structure–Activity Relationship of 3-Methylcytidine-5′-α,β-methylenediphosphates as CD73 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
The pyrimidine ring, a fundamental heterocyclic aromatic compound, stands as a privileged scaffold in medicinal chemistry. Its prevalence in the architecture of life, forming the backbone of nucleobases in DNA and RNA, foreshadows its profound therapeutic potential.[1][2] This guide provides a comprehensive exploration of pyrimidine derivatives in drug discovery and development. We will navigate the synthetic strategies employed to modify this versatile core, delve into the intricate mechanisms of action that underpin their therapeutic effects, and analyze the critical structure-activity relationships that govern their potency and selectivity. Through an examination of key therapeutic areas, including oncology, infectious diseases, and inflammatory conditions, this document will illuminate why the pyrimidine motif continues to be a cornerstone of modern pharmaceutical innovation.
The Enduring Significance of the Pyrimidine Core
The pyrimidine nucleus, a six-membered ring with two nitrogen atoms at positions 1 and 3, is a structural motif of immense biological importance.[3] Its inherent physicochemical properties, including its ability to participate in hydrogen bonding and π-π stacking interactions, make it an ideal anchor for engaging with biological targets.[1] Furthermore, the pyrimidine ring is readily amenable to chemical modification at its 2, 4, 5, and 6 positions, offering a vast chemical space for medicinal chemists to explore in the quest for novel therapeutics.[1] This structural versatility has led to the development of a multitude of U.S. Food and Drug Administration (FDA)-approved drugs across a wide spectrum of diseases.[4][5][6]
The strategic incorporation of the pyrimidine scaffold can significantly enhance a molecule's pharmacokinetic and pharmacodynamic properties. It often serves as a bioisostere for other aromatic systems, like the phenyl group, while offering improved metabolic stability and solubility.[1][7] This combination of biological relevance and synthetic tractability solidifies the pyrimidine derivative as a central player in contemporary drug discovery.
Synthetic Strategies: Building the Pyrimidine Core and its Analogs
The construction of the pyrimidine ring and its subsequent derivatization are mature fields of organic synthesis, with a rich history of named reactions and modern catalytic methods. The choice of synthetic route is dictated by the desired substitution pattern and the overall complexity of the target molecule.
Classical Synthesis: The Biginelli Reaction
One of the most well-established methods for pyrimidine synthesis is the Biginelli reaction, a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea.[8] This reaction provides a straightforward entry into dihydropyrimidinones, which can be further modified.
Experimental Protocol: A Representative Biginelli Condensation
-
Reactant Preparation: In a round-bottom flask, dissolve the aldehyde (1.0 eq) and the β-ketoester (1.0 eq) in a suitable solvent, such as ethanol.
-
Addition of Urea/Thiourea: Add urea or thiourea (1.5 eq) to the mixture.
-
Catalysis: Introduce a catalytic amount of an acid, such as hydrochloric acid or a Lewis acid (e.g., FeCl₃).
-
Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The resulting precipitate is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure dihydropyrimidinone.
The causality behind this experimental design lies in the acid-catalyzed formation of an acylimine intermediate from the aldehyde and urea, which then undergoes a Michael addition with the enolate of the β-ketoester, followed by cyclization and dehydration to afford the final product.
Modern Synthetic Approaches
While classical methods remain valuable, contemporary medicinal chemistry often demands more sophisticated and efficient synthetic strategies. These include:
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, are instrumental in introducing a wide array of substituents onto pre-formed chloropyrimidine cores.
-
Multi-component Reactions: Beyond the Biginelli reaction, other multi-component reactions offer rapid access to complex pyrimidine derivatives from simple starting materials.[9]
-
Solid-Phase Synthesis: For the generation of large libraries of pyrimidine derivatives for high-throughput screening, solid-phase synthesis provides a powerful platform for rapid diversification.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jrasb.com [jrasb.com]
- 9. growingscience.com [growingscience.com]
Methodological & Application
Application Note and Detailed Protocol for the Synthesis of 5-Bromo-2-iodo-4-methylpyrimidine
Introduction
5-Bromo-2-iodo-4-methylpyrimidine is a halogenated pyrimidine derivative of significant interest to researchers and professionals in the field of drug development and medicinal chemistry. Its structural motifs are found in a variety of bioactive molecules, making it a valuable building block for the synthesis of novel pharmaceutical agents and chemical probes. The presence of two different halogen atoms at positions 2 and 5, each with distinct reactivity profiles, allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.
This application note provides a comprehensive guide to the synthesis of this compound from its precursors. The protocol is designed for researchers, scientists, and drug development professionals, with a focus on providing not only a step-by-step procedure but also the underlying chemical principles and safety considerations. The information presented herein is synthesized from established chemical literature and safety data for analogous compounds, ensuring a reliable and safe experimental design.
Synthesis Pathway Overview
The most straightforward and commonly employed method for the synthesis of 2-iodopyrimidines is through a Finkelstein-type reaction, which involves the nucleophilic substitution of a chlorine atom with an iodine atom. This reaction is typically carried out using an iodide salt, such as sodium iodide, in the presence of an acid catalyst. The proposed synthesis of this compound will therefore commence from the precursor 5-bromo-2-chloro-4-methylpyrimidine.
Caption: Proposed reaction scheme for the synthesis of this compound.
Reaction Mechanism
The conversion of 5-bromo-2-chloro-4-methylpyrimidine to this compound proceeds via a nucleophilic aromatic substitution mechanism. The pyrimidine ring is an electron-deficient system, which facilitates nucleophilic attack, particularly at the 2-position. The reaction is catalyzed by hydroiodic acid (HI), which protonates the pyrimidine ring, further increasing its electrophilicity and making the chlorine atom a better leaving group. The iodide ion (I⁻) from sodium iodide then acts as the nucleophile, displacing the chloride ion to form the desired product.
Detailed Experimental Protocol
This protocol is based on established procedures for the synthesis of similar 2-iodopyrimidines.[1]
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Recommended Purity |
| 5-Bromo-2-chloro-4-methylpyrimidine | 861383-73-5 | C₅H₄BrClN₂ | 207.46 | >97% |
| Sodium Iodide | 7681-82-5 | NaI | 149.89 | >99% |
| Hydroiodic Acid (57 wt. % in H₂O) | 10034-85-2 | HI | 127.91 | 57% |
| Chloroform | 67-66-3 | CHCl₃ | 119.38 | Anhydrous, >99% |
| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 | >98% |
| Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Anhydrous |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | - |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Filtration apparatus
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-chloro-4-methylpyrimidine (e.g., 2.07 g, 10 mmol) and sodium iodide (2.25 g, 15 mmol).
-
Add chloroform (20 mL) to the flask to create a suspension.
-
-
Reaction Initiation:
-
Cool the flask in an ice bath to 0°C.
-
With vigorous stirring, slowly add hydroiodic acid (57 wt. %, e.g., 1.7 mL, ~15 mmol) dropwise over 10 minutes.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture at room temperature for 20 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Extraction:
-
Prepare a solution of sodium hydroxide (e.g., 10N NaOH, 10 mL) in ice-cold deionized water (100 mL).
-
Pour the reaction mixture into the cold NaOH solution.
-
Transfer the mixture to a 250 mL separatory funnel and add chloroform (50 mL).
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the organic layer. Extract the aqueous layer with two additional portions of chloroform (2 x 50 mL).
-
Combine all the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic phase over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product, typically a solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Characterization
The identity and purity of the synthesized this compound (C₅H₄BrIN₂) can be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra should be consistent with the proposed structure.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight (298.91 g/mol ).[2]
-
Melting Point: A sharp melting point range indicates a high degree of purity.
Safety Precautions
It is imperative to handle all chemicals with care and to use appropriate personal protective equipment (PPE). The following are specific safety considerations for this synthesis:
-
General Handling: Perform the reaction in a well-ventilated fume hood.[3][4] Avoid inhalation of dust, fumes, and vapors.[4] Avoid contact with skin and eyes.[3][4]
-
Personal Protective Equipment (PPE):
-
Reagent-Specific Hazards:
-
Halogenated Pyrimidines: These compounds can be harmful if swallowed or inhaled and may cause skin and eye irritation.[3][4][5][6]
-
Hydroiodic Acid: This is a corrosive acid. Handle with extreme care to avoid severe skin and eye burns.
-
Chloroform: Chloroform is a suspected carcinogen and is harmful if swallowed or inhaled. It can also cause skin and eye irritation.
-
-
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][6] If irritation persists, seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[3][5] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[3][5]
References
Application Notes and Protocols for the Selective Suzuki Coupling of 5-Bromo-2-iodo-4-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Functionalization of the Pyrimidine Core
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous biologically active compounds, including anticancer, antiviral, and antibacterial agents.[1] The targeted functionalization of the pyrimidine ring is therefore a critical strategy in the discovery and development of novel therapeutics. 5-Bromo-2-iodo-4-methylpyrimidine is a particularly valuable building block, offering two distinct halogen atoms for sequential, regioselective cross-coupling reactions.
This guide provides a detailed protocol for the selective Suzuki-Miyaura coupling at the C2-position (iodo) of this compound. The inherent reactivity difference between the carbon-iodine and carbon-bromine bonds (C-I > C-Br) allows for the preferential reaction at the more labile C-I bond under carefully controlled conditions.[2] This leaves the C-Br bond at the C5-position available for subsequent transformations, enabling the efficient and convergent synthesis of diverse polysubstituted pyrimidines.[3]
The Suzuki-Miyaura Coupling: A Powerful C-C Bond Forming Tool
First reported by Akira Suzuki in 1979, the Suzuki-Miyaura coupling has become one of the most robust and widely used methods for the formation of carbon-carbon bonds.[4] This palladium-catalyzed reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate.[5][6] The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[7]
The catalytic cycle of the Suzuki coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (in this case, the C-I bond of this compound) to form a Pd(II) complex.[5]
-
Transmetalation: In the presence of a base, the organoboron species transfers its organic group to the palladium center, forming a new diorganopalladium(II) complex.[7] The base is crucial for activating the organoboron compound.[6]
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]
Experimental Protocol: Selective Suzuki Coupling at the C2-Position
This protocol is designed to achieve high selectivity for the coupling of an arylboronic acid at the C2-position of this compound.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)
Equipment:
-
Schlenk flask or reaction vial
-
Magnetic stir bar and stirrer/hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles for solvent transfer
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the chosen arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[2]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the flask.
-
Solvent Addition: Add the degassed solvent system via syringe. A common and effective solvent mixture is 1,4-dioxane and water.[9]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[5]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Key Reaction Parameters and Optimization
The success and selectivity of the Suzuki coupling are highly dependent on the careful selection of the reaction components. The following table summarizes key parameters and provides guidance for optimization.
| Parameter | Options | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ + Ligand | The choice of catalyst and ligand is critical for reaction efficiency.[10] Pd(PPh₃)₄ is a versatile and commonly used catalyst.[1] For more challenging couplings, using a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand such as SPhos or XPhos can be beneficial.[2] |
| Ligand | PPh₃, dppf, SPhos, XPhos, Buchwald Ligands | Electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition and reductive elimination.[7] The ligand choice can significantly impact catalyst stability and turnover. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | The base activates the boronic acid for transmetalation.[6] The strength and solubility of the base can influence the reaction rate and yield. K₃PO₄ is often effective for challenging couplings.[9] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, Acetonitrile | A mixture of an organic solvent and water is typically used.[11] The aqueous phase is necessary for the action of inorganic bases. The choice of organic solvent can affect the solubility of reagents and the reaction temperature. |
| Temperature | 80 - 110 °C | Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to catalyst decomposition or side reactions. The optimal temperature should be determined experimentally. |
Visualizing the Workflow and Catalytic Cycle
To aid in understanding the experimental process and the underlying mechanism, the following diagrams are provided.
Caption: A generalized workflow for the Suzuki coupling experiment.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently degassed solvent; Ineffective base; Low reaction temperature. | Use a fresh batch of catalyst; Ensure thorough degassing of the solvent; Screen different bases (e.g., Cs₂CO₃, K₃PO₄); Increase the reaction temperature. |
| Poor Selectivity | Reaction conditions are too harsh, leading to coupling at the C-Br position. | Reduce the reaction temperature; Use a less active catalyst system; Carefully control the stoichiometry of the boronic acid. |
| Protodeboronation of Boronic Acid | Presence of excess water or protic solvents; Unstable boronic acid. | Use anhydrous solvents where possible; Consider using the corresponding boronate ester, which can be more stable.[7] |
| Formation of Homocoupled Byproducts | Oxygen contamination leading to oxidative homocoupling of the boronic acid. | Ensure a strictly inert atmosphere throughout the reaction setup and duration. |
Conclusion
The selective Suzuki-Miyaura coupling of this compound is a highly effective method for the synthesis of 2-aryl-5-bromo-4-methylpyrimidines. These compounds are valuable intermediates for the construction of more complex, polysubstituted pyrimidine derivatives with significant potential in drug discovery and materials science. By carefully controlling the reaction parameters, particularly the choice of catalyst, base, and solvent, researchers can achieve high yields and excellent regioselectivity. The protocol and guidelines presented here offer a robust starting point for the successful application of this powerful synthetic transformation.
References
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
Strategic Sonogashira Coupling of 5-Bromo-2-iodo-4-methylpyrimidine: A Guide to Regioselective Alkynylation
An Application Note and Protocol for Researchers
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal for the construction of carbon-carbon bonds, particularly in the synthesis of complex molecules for pharmaceuticals and materials science.[1][2] This guide provides a detailed examination of the Sonogashira coupling as applied to 5-Bromo-2-iodo-4-methylpyrimidine, a dihalogenated heterocyclic building block of significant interest in drug development. The primary challenge with such substrates is achieving regioselectivity due to the presence of two distinct halogen atoms. This document elucidates the mechanistic principles governing this selectivity and provides robust, field-proven protocols for the preferential alkynylation at the highly reactive 2-iodo position. We will explore the critical parameters, including catalyst systems, reaction conditions, and ligand choice, that allow for precise control over the reaction outcome. This note is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation with predictable and high-yielding results.
Introduction: The Challenge of Regioselectivity in Dihaloheterocycles
Pyrimidine scaffolds are ubiquitous in medicinal chemistry. The ability to selectively functionalize specific positions on the pyrimidine ring is crucial for structure-activity relationship (SAR) studies. This compound presents a classic synthetic puzzle: how to selectively couple a terminal alkyne to one of two possible sites.
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, including the Sonogashira, is governed by the carbon-halogen (C-X) bond dissociation energy.[3] The established reactivity trend is C-I > C-Br > C-Cl , which dictates that the oxidative addition of the aryl halide to the palladium(0) catalyst is significantly faster for an aryl iodide than for an aryl bromide.[1][4] This inherent difference in reactivity is the key to achieving chemoselectivity. By carefully controlling the reaction conditions, one can exploit this kinetic difference to favor coupling exclusively at the 2-iodo position, leaving the 5-bromo position intact for subsequent orthogonal transformations.
This guide will focus on leveraging this principle to achieve highly selective mono-alkynylation.
The Sonogashira Reaction Mechanism: A Tale of Two Cycles
Understanding the reaction mechanism is paramount to rational protocol design and troubleshooting. The classical Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper co-catalyst cycle.[5][6]
-
The Palladium Cycle: This is the primary cross-coupling engine. It begins with the oxidative addition of the aryl halide (preferentially the aryl iodide) to a palladium(0) species, forming a Pd(II) intermediate. This is followed by a transmetalation step, where the acetylide group is transferred from copper to palladium. The cycle concludes with reductive elimination, which forms the desired C(sp²)-C(sp) bond and regenerates the active Pd(0) catalyst.[4]
-
The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne. Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[7] This species is more nucleophilic than the parent alkyne, facilitating the crucial transmetalation step with the palladium center. The amine base neutralizes the hydrogen halide produced during this process.[1]
While highly efficient, the copper co-catalyst can promote an undesirable side reaction: the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne (Glaser coupling).[1] This is particularly problematic in the presence of oxygen. Consequently, copper-free Sonogashira protocols have been developed to circumvent this issue, which are especially useful when synthesizing complex molecules where byproduct separation is challenging.[8][9]
Caption: A simplified diagram of the interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
Core Protocol: Selective Mono-alkynylation at the 2-Iodo Position
This protocol is designed to achieve high selectivity for the coupling of a terminal alkyne to the 2-iodo position of this compound, leveraging the differential reactivity of the C-I and C-Br bonds. Mild reaction temperatures are critical for success.[1]
Materials and Reagents:
-
Substrate: this compound
-
Alkyne: Terminal alkyne of choice (e.g., Phenylacetylene, Trimethylsilylacetylene)
-
Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper Co-catalyst: Copper(I) iodide (CuI), fresh, high-purity
-
Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA), anhydrous
-
Solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous and degassed
-
Inert Gas: Argon or Nitrogen
Experimental Workflow:
Caption: Experimental workflow for selective Sonogashira coupling at the 2-iodo position.
Step-by-Step Procedure:
-
Inert Atmosphere Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Seal the flask with a septum and purge with inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 eq) and copper(I) iodide (CuI, 0.04-0.10 eq).
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF) to achieve a substrate concentration of approximately 0.1-0.2 M. Add the amine base (e.g., Et₃N, 3.0-5.0 eq). Stir the mixture for 5 minutes.
-
Alkyne Addition: Slowly add the terminal alkyne (1.1-1.2 eq) dropwise via syringe at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate. Filter the mixture through a pad of Celite® to remove catalyst residues, washing the pad with additional solvent.
-
Purification: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 5-bromo-2-(alkynyl)-4-methylpyrimidine.
Key Parameters for Controlling Regioselectivity
Achieving the desired outcome in the Sonogashira coupling of dihaloheterocycles is a multifactorial problem. The following parameters are crucial for steering the reaction towards mono-alkynylation at the C-2 iodo position.
| Parameter | Condition for C-I Selectivity | Rationale & Causality |
| Temperature | Room Temperature (20-25°C) | This is the most critical parameter. The energy barrier for oxidative addition of the C-Br bond is significantly higher than for the C-I bond.[3] Low temperatures provide insufficient thermal energy to overcome the C-Br activation barrier, ensuring the reaction stops after the more reactive iodide has coupled.[1][10] |
| Alkyne Stoichiometry | 1.1 - 1.2 equivalents | Using a slight excess of the alkyne ensures complete consumption of the starting material without providing a large excess that could drive the slower, secondary coupling at the C-Br position, especially if the reaction is inadvertently heated or run for an extended period.[10] |
| Catalyst System | Standard Pd/phosphine (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) | For selective C-I coupling, standard, moderately active catalysts are sufficient and predictable. Highly active catalysts with bulky, electron-rich ligands might lower the activation barrier for C-Br insertion, potentially reducing selectivity.[5][11] |
| Reaction Time | Monitor closely; avoid prolonged reaction times | Once the starting material is consumed (as determined by TLC/LC-MS), the reaction should be quenched. Extended reaction times, even at room temperature, can lead to slow but eventual coupling at the C-Br position, reducing the yield of the desired mono-coupled product. |
Note on C-5 Bromo Position Coupling: To achieve coupling at the 5-bromo position, one would typically first perform the selective C-2 iodo coupling as described above. The resulting 5-bromo-2-alkynyl-4-methylpyrimidine can then be subjected to a second Sonogashira coupling under more forcing conditions (e.g., elevated temperatures of 60-100°C) to install a second, potentially different, alkyne at the C-5 position.[1]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Reaction | 1. Inactive catalyst (Pd(0) oxidized).2. Impure/wet reagents or solvents.3. Insufficient degassing (oxygen present). | 1. Use fresh catalyst or a pre-catalyst like PdCl₂(PPh₃)₂ which reduces to Pd(0) in situ.[1] A black precipitate (palladium black) indicates catalyst death.[10]2. Use high-purity, anhydrous, and freshly degassed solvents and bases.[12]3. Ensure the reaction setup is rigorously purged with an inert gas. |
| Significant Homocoupling (Glaser Product) | 1. Oxygen contamination.2. High concentration of CuI co-catalyst. | 1. Improve inert atmosphere technique; thoroughly degas all solvents and the reaction headspace.[10]2. Reduce the loading of CuI to the minimum effective amount (e.g., 1-2 mol%). Alternatively, switch to a copper-free protocol.[13][14] |
| Loss of Selectivity (Di-alkynylation) | 1. Reaction temperature too high.2. Large excess of alkyne used.3. Reaction time excessively long. | 1. Maintain the reaction at or below room temperature. Use a water bath if necessary to prevent temperature fluctuations.[10]2. Limit the alkyne to 1.1-1.2 equivalents.[10]3. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
Conclusion
The Sonogashira coupling of this compound is a powerful tool for the synthesis of functionalized pyrimidine derivatives. By understanding the fundamental principles of halide reactivity and carefully controlling key experimental parameters—most notably temperature—chemoselective mono-alkynylation at the 2-iodo position can be achieved with high fidelity. The protocols and guidelines presented herein provide a robust framework for researchers to successfully implement this transformation, enabling the efficient and predictable synthesis of valuable intermediates for drug discovery and materials science.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 7. golden.com [golden.com]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 5-Bromo-2-iodo-4-methylpyrimidine
Introduction: Strategic C-N Bond Formation in Heterocyclic Chemistry
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool for drug development professionals and researchers in medicinal chemistry.[1][4]
This guide provides a comprehensive overview and detailed protocols for the selective Buchwald-Hartwig amination of 5-Bromo-2-iodo-4-methylpyrimidine. This dihalogenated pyrimidine serves as a valuable building block, offering two distinct reaction sites for sequential functionalization. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for a high degree of chemoselectivity, enabling the stepwise introduction of different amine nucleophiles. This strategic approach is paramount in the construction of complex molecular architectures with precisely defined substitution patterns.
Understanding the Reactivity Landscape of this compound
The key to the selective functionalization of this compound lies in the inherent difference in reactivity of the two halogen substituents in palladium-catalyzed cross-coupling reactions. The general reactivity trend for aryl halides is I > Br > Cl.[5][6] This hierarchy is a direct consequence of the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by the palladium(0) catalyst.[5]
This differential reactivity allows for a programmed, stepwise amination strategy. Milder reaction conditions can be employed to selectively target the more reactive C-2 iodo position, leaving the C-5 bromo position intact for a subsequent, typically more forcing, amination reaction. This orthogonal reactivity is a powerful tool for the divergent synthesis of a library of substituted pyrimidines from a common intermediate.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][7][8] The cycle is generally understood to involve the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.[3][7]
-
Ligand Exchange/Coordination: The amine nucleophile coordinates to the palladium center.
-
Deprotonation: A base facilitates the deprotonation of the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]
The choice of ligand is critical for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst throughout the cycle.[8][9] Bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step and prevent catalyst deactivation.[1][10]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
PART 1: Selective Amination at the C-2 Position (Iodide)
This protocol details the selective amination of the C-2 iodo position of this compound. The milder reaction conditions are designed to favor the reaction at the more labile C-I bond.
Experimental Protocol 1: Selective C-2 Amination
Materials and Reagents:
| Reagent | Molecular Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | C₅H₄BrIN₂ | 314.91 | 1.0 | 1.0 |
| Amine (Primary or Secondary) | Varies | Varies | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 0.02 | 0.02 |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 1.4 | 1.4 |
| Anhydrous Toluene | C₇H₈ | 92.14 | 5 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), Palladium(II) Acetate (0.02 mmol), Xantphos (0.04 mmol), and Sodium tert-butoxide (1.4 mmol).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Addition of Reagents: Under a positive pressure of the inert gas, add the amine (1.2 mmol) followed by anhydrous toluene (5 mL).
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-5-bromo-4-methylpyrimidine derivative.
Rationale for Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like Xantphos is a robust and widely used catalyst system for Buchwald-Hartwig aminations.[11] Xantphos is particularly effective in promoting the reductive elimination step and preventing the formation of undesired side products.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used to facilitate the deprotonation of the amine.[12]
-
Solvent: Toluene is a common solvent for these reactions due to its high boiling point and ability to dissolve the reagents.[2]
-
Temperature: The reaction temperature is kept relatively mild (80-90 °C) to ensure selectivity for the more reactive C-I bond.
PART 2: Subsequent Amination at the C-5 Position (Bromide)
Following the successful amination at the C-2 position, the resulting 2-amino-5-bromo-4-methylpyrimidine can be subjected to a second Buchwald-Hartwig amination to functionalize the C-5 bromo position. This typically requires more forcing conditions to activate the less reactive C-Br bond.
Experimental Protocol 2: C-5 Amination
Materials and Reagents:
| Reagent | Molecular Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Amino-5-bromo-4-methylpyrimidine | Varies | Varies | 1.0 | 1.0 |
| Amine (Primary or Secondary) | Varies | Varies | 1.5 | 1.5 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.025 | 0.025 |
| BrettPhos | C₄₁H₅₇O₂P | 620.86 | 0.06 | 0.06 |
| Cesium Carbonate (Cs₂CO₃) | Cs₂CO₃ | 325.82 | 2.0 | 2.0 |
| Anhydrous 1,4-Dioxane | C₄H₈O₂ | 88.11 | 5 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox, add 2-amino-5-bromo-4-methylpyrimidine (1.0 mmol), Pd₂(dba)₃ (0.025 mmol), BrettPhos (0.06 mmol), and Cesium Carbonate (2.0 mmol) to an oven-dried reaction vial equipped with a stir bar.
-
Addition of Reagents: Add the amine (1.5 mmol) and anhydrous 1,4-dioxane (5 mL).
-
Reaction Conditions: Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by LC-MS.
-
Work-up and Purification: Follow the work-up and purification procedure as described in Experimental Protocol 1.
Rationale for Experimental Choices:
-
Catalyst System: For the less reactive C-Br bond, a more active catalyst system is often required. The combination of Pd₂(dba)₃ and a highly active, sterically hindered biarylphosphine ligand such as BrettPhos is well-suited for this transformation.[2][9]
-
Base: Cesium carbonate is a stronger base than sodium tert-butoxide and is often more effective in promoting the amination of less reactive aryl bromides.
-
Solvent: 1,4-Dioxane is a high-boiling ethereal solvent that is frequently used for more challenging cross-coupling reactions.
-
Temperature: A higher reaction temperature (100-110 °C) is necessary to facilitate the oxidative addition to the more stable C-Br bond.
Caption: Workflow for the sequential Buchwald-Hartwig amination.
Troubleshooting and Considerations
-
Aryl Iodide Reactivity: While aryl iodides are generally more reactive, they can sometimes lead to catalyst inhibition through the formation of inactive palladium iodide dimers.[2][13] Using a solvent like toluene, in which the iodide salts are poorly soluble, can help mitigate this issue.[2]
-
Ligand Selection: The choice of ligand is crucial and may require optimization depending on the specific amine substrate.[9] For sterically hindered amines, more active ligands like BrettPhos or RuPhos may be necessary even for the C-I bond amination.[2][9]
-
Base Sensitivity: Some functional groups may be sensitive to the strong bases used in the reaction. In such cases, weaker bases like K₃PO₄ or K₂CO₃ can be explored, although this may require higher catalyst loadings or longer reaction times.[14][15]
-
Inert Atmosphere: Strict adherence to inert atmosphere techniques is critical for the success of the reaction, as the Pd(0) catalyst is sensitive to oxygen.
Conclusion
The Buchwald-Hartwig amination provides a highly effective and strategic approach for the selective functionalization of this compound. By leveraging the inherent reactivity differences between the C-I and C-Br bonds, a sequential amination strategy can be employed to synthesize a diverse range of substituted pyrimidines. The protocols outlined in this guide, along with the mechanistic insights and practical considerations, offer a solid foundation for researchers, scientists, and drug development professionals to successfully implement this powerful transformation in their synthetic endeavors. Careful optimization of the reaction parameters, particularly the ligand and base, will be key to achieving high yields and selectivities for specific substrate combinations.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jk-sci.com [jk-sci.com]
- 13. reddit.com [reddit.com]
- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 15. Use of base metals in Buchwald-Hartwig coupling - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-iodo-4-methylpyrimidine
Introduction: The Strategic Advantage of 5-Bromo-2-iodo-4-methylpyrimidine in Kinase Inhibitor Scaffolding
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly in oncology.[1][2] Its structural resemblance to the adenine core of ATP allows pyrimidine-based molecules to competitively bind to the ATP-binding site of protein kinases, a critical class of enzymes often dysregulated in cancer.[3][4] The strategic derivatization of the pyrimidine core is paramount for achieving potency and selectivity against specific kinase targets.
This compound is a highly valuable and versatile starting material for the synthesis of kinase inhibitors. Its utility stems from the differential reactivity of the two halogen substituents, iodine and bromine, in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine bond.[2][5] This reactivity difference (C-I > C-Br >> C-Cl) allows for highly regioselective functionalization, making this compound an ideal platform for the sequential and controlled introduction of diverse molecular fragments.
This guide provides a detailed exploration of the synthetic applications of this compound, focusing on two cornerstone palladium-catalyzed reactions: the Sonogashira coupling and the Suzuki-Miyaura coupling. We will present detailed, field-proven protocols and explain the causality behind the experimental choices, offering researchers, scientists, and drug development professionals a practical guide to leveraging this key building block in the discovery of novel kinase inhibitors.
Core Principle: Regioselective Functionalization
The synthetic strategy hinges on the predictable and highly selective reaction at the C-2 position (iodine) while leaving the C-5 position (bromine) intact for subsequent transformations. This allows for a modular approach to building complex kinase inhibitors.
Caption: General workflow for sequential functionalization.
Part 1: Selective Sonogashira Coupling at the C-2 Position
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is instrumental in introducing alkynyl linkers or arylalkynyl moieties, which can probe deep into the ATP-binding pocket of a kinase.
Causality Behind Experimental Choices
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (CuI) is standard. The palladium complex is the primary catalyst for the cross-coupling cycle, while the copper(I) salt facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[4]
-
Base: An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves to deprotonate the terminal alkyne, forming the reactive acetylide anion, and also to neutralize the hydrogen halide produced during the reaction.[4]
-
Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to ensure the solubility of all reactants and catalysts.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Therefore, the reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.
Detailed Experimental Protocol: Synthesis of 2-Alkynyl-5-bromo-4-methylpyrimidine
This protocol describes a general procedure for the regioselective Sonogashira coupling of a terminal alkyne to the C-2 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis under inert conditions
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add anhydrous DMF via syringe, followed by triethylamine (2.5 equiv).
-
Add the terminal alkyne (1.2 equiv) dropwise to the stirred solution.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkynyl-5-bromo-4-methylpyrimidine.
Caption: Sonogashira Coupling Experimental Workflow.
Part 2: Selective Suzuki-Miyaura Coupling at the C-2 Position
The Suzuki-Miyaura coupling is a highly versatile and widely used reaction for the formation of C-C bonds, typically between an organoboron compound and an organic halide.[7] This reaction is particularly valuable for introducing aryl or heteroaryl moieties, which are common features in kinase inhibitors that engage in key interactions within the ATP-binding site.
Causality Behind Experimental Choices
-
Catalyst System: A palladium(0) catalyst is essential. This can be added directly, such as with Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), or generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂(dppf). The choice of ligand (e.g., PPh₃, dppf) is critical for stabilizing the palladium catalyst and promoting the catalytic cycle.[8]
-
Base: A base is required to activate the organoboron species for transmetalation. Common choices include inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[9] The choice of base can significantly impact the reaction rate and yield.
-
Solvent System: The reaction is often performed in a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water. The aqueous phase is necessary to dissolve the inorganic base and facilitate the transmetalation step.[9]
-
Inert Atmosphere: As with the Sonogashira coupling, an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
Detailed Experimental Protocol: Synthesis of 2-Aryl-5-bromo-4-methylpyrimidine
This protocol outlines a general procedure for the regioselective Suzuki-Miyaura coupling of an arylboronic acid to the C-2 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (2.0 equiv).
-
Seal the flask, then evacuate and backfill with argon. Repeat this process three times.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS. The reaction is generally complete within 4-12 hours.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure 2-aryl-5-bromo-4-methylpyrimidine.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for the selective coupling at the more reactive halogen on di-halogenated pyrimidines, providing a strong indication of expected outcomes for this compound.
| Reaction Type | Halogenated Pyrimidine | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Approx. Yield (%) | Reference |
| Suzuki | 5-Bromo-2-chloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Good to High | [3] |
| Sonogashira | 5-Bromo-2-chloropyrimidine | Terminal alkyne | Pd(PPh₃)₄ (5), CuI (10) | Et₃N | DMF | 80 | Good to High | [3] |
| Suzuki | 2-Iodo-5-bromopyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | >90 | [5] |
| Sonogashira | 2-Iodo-5-bromopyrimidine | Alkynylzinc | Pd(PPh₃)₄ (5) | - | THF | 20 | >90 | [5] |
Note: The yields are generalized from reactions on analogous substrates. Specific yields with this compound may vary depending on the specific coupling partners and optimized conditions.
Conclusion and Future Directions
This compound is a powerful and strategically designed building block for the synthesis of kinase inhibitors. The differential reactivity of its halogen substituents enables a reliable and regioselective approach to constructing complex molecular architectures. The Sonogashira and Suzuki-Miyaura couplings, as detailed in these protocols, provide robust and versatile methods for the initial functionalization at the C-2 position. The resulting 2-substituted-5-bromo-4-methylpyrimidine intermediates are primed for further diversification at the C-5 position, allowing for a comprehensive exploration of the chemical space around the pyrimidine scaffold to optimize interactions with the target kinase. This modular approach accelerates the drug discovery process, facilitating the development of the next generation of targeted cancer therapeutics.
References
- 1. WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. 5-Bromo-2-iodopyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. patents.justia.com [patents.justia.com]
The Synthetic Chemist's Guide to Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-2-iodo-4-methylpyrimidine
Introduction: The Strategic Value of 5-Bromo-2-iodo-4-methylpyrimidine in Synthesis
In the landscape of modern medicinal chemistry and materials science, the pyrimidine scaffold is a cornerstone, integral to a vast array of therapeutic agents and functional materials.[1][2] The strategic functionalization of this privileged heterocycle is therefore a subject of paramount importance. This compound stands out as a particularly versatile and valuable building block. Its dihalogenated nature, featuring a highly reactive iodine at the C2 position and a less reactive bromine at the C5 position, allows for programmed, sequential palladium-catalyzed cross-coupling reactions. This inherent reactivity differential is the key to its utility, enabling the synthetic chemist to introduce diverse molecular fragments in a controlled and predictable manner. The presence of the methyl group at the C4 position can also subtly influence the electronic properties and steric environment of the pyrimidine ring, a phenomenon sometimes referred to as the "magic methyl" effect in drug discovery, potentially impacting biological activity.[3]
This comprehensive guide provides detailed application notes and step-by-step protocols for the most salient palladium-catalyzed cross-coupling reactions of this compound. We will delve into the mechanistic underpinnings of chemoselectivity and offer field-proven insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Chemoselectivity: The Cornerstone of Sequential Functionalization
The success of any synthetic strategy involving this compound hinges on the principle of chemoselectivity. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the determining factor for which halogen reacts. The established order of reactivity is I > Br > Cl.[4][5] For our substrate, this means that the C-I bond at the 2-position is significantly more reactive than the C-Br bond at the 5-position. This allows for selective functionalization at the C2 position under milder conditions, leaving the C5-bromo group intact for a subsequent, more forcing, cross-coupling reaction.
Caption: Preferential oxidative addition at the C2-I bond.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures.[6] When reacting this compound with an arylboronic acid, the coupling will selectively occur at the 2-position.
Application Notes: Suzuki-Miyaura Coupling
The choice of catalyst, base, and solvent system is crucial for achieving high yields and preventing side reactions. A common and effective catalyst is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. The base, typically an aqueous solution of a carbonate or phosphate, is essential for the transmetalation step. A mixture of an organic solvent like 1,4-dioxane and water is often employed to ensure the solubility of all reaction components.[7]
Detailed Protocol: Selective Suzuki-Miyaura Coupling at the C2 Position
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane
-
Degassed water
-
Schlenk flask and standard laboratory glassware
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting material).
-
Stir the reaction mixture at 90 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | A versatile and commonly used Pd(0) catalyst for Suzuki couplings. |
| Base | K₃PO₄ | A strong enough base to facilitate transmetalation without promoting significant side reactions. |
| Solvent | 1,4-Dioxane/Water (4:1) | A biphasic system that effectively dissolves both the organic and inorganic reagents.[7] |
| Temperature | 90 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant decomposition. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is an efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is invaluable for introducing alkynyl functionalities, which can serve as handles for further transformations or be integral parts of the final target molecule.
Application Notes: Sonogashira Coupling
The Sonogashira reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[8] The amine base, often triethylamine or diisopropylethylamine, serves both as a base and, in some cases, as the solvent.[5] The reaction is highly selective for the C2-iodo position of this compound.
Detailed Protocol: Selective Sonogashira Coupling at the C2 Position
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.05 equivalents)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Add anhydrous DMF and triethylamine.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the terminal alkyne (1.2 eq) dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: General workflow for the Sonogashira coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9][10] This reaction is central to the synthesis of a wide variety of pharmaceuticals containing arylamine moieties.
Application Notes: Buchwald-Hartwig Amination
The success of a Buchwald-Hartwig amination is highly dependent on the choice of the palladium precursor, ligand, and base.[9] For the selective amination at the C2-iodo position of this compound, a catalyst system known for its high activity at lower temperatures is preferable to maintain selectivity. The use of bulky, electron-rich phosphine ligands is common.[9]
Detailed Protocol: Selective Buchwald-Hartwig Amination at the C2 Position
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Schlenk tube
Procedure:
-
In a glovebox, to a dry Schlenk tube, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add anhydrous toluene.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Condition | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃ / Xantphos | A robust catalyst system suitable for a wide range of amines.[11] |
| Base | NaOtBu | A strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations. |
| Solvent | Toluene | A common non-polar solvent for this type of reaction. |
| Temperature | 80-100 °C | Balances reaction rate with catalyst stability and selectivity. |
Stille Coupling: A Versatile C-C Bond Forming Reaction
The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium.[12][13] While the toxicity of organotin reagents is a drawback, the reaction is highly versatile and tolerates a wide range of functional groups.[12]
Application Notes: Stille Coupling
Similar to the other cross-coupling reactions, the Stille coupling of this compound is expected to be highly selective for the C2-iodo position. The choice of palladium catalyst and solvent can influence the reaction rate and yield. Anhydrous and deoxygenated conditions are crucial to prevent side reactions.
Detailed Protocol: Selective Stille Coupling at the C2 Position
Materials:
-
This compound
-
Organostannane reagent (e.g., aryltributylstannane) (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Anhydrous and degassed toluene
-
Schlenk flask
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).
-
Add the organostannane reagent (1.1 mmol, 1.1 equiv) and anhydrous, degassed toluene (5 mL).
-
Seal the flask and further degas the solution by bubbling with argon for 20 minutes.
-
Add Pd(PPh₃)₄ (0.05 mmol, 0.05 equiv) under a positive pressure of argon.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with an aqueous solution of potassium fluoride (KF) and stir for 1 hour to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
This compound is a powerful synthetic intermediate that allows for the controlled and sequential introduction of diverse chemical functionalities onto the pyrimidine core. The pronounced reactivity difference between the C2-iodo and C5-bromo positions enables selective palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings, at the C2 position. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in the design and execution of their synthetic strategies, ultimately accelerating the discovery and development of novel molecules with significant applications in medicine and materials science.
References
- 1. Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: High-Purity Isolation of 5-Bromo-2-iodo-4-methylpyrimidine via Automated Flash Column Chromatography
Abstract: This document provides a comprehensive, field-proven protocol for the purification of 5-Bromo-2-iodo-4-methylpyrimidine, a critical heterocyclic building block in contemporary drug discovery and organic synthesis. Crude synthetic mixtures of this compound often contain residual starting materials and closely related by-products, necessitating a robust purification strategy to achieve the high purity (>98%) required for subsequent applications. This guide details a complete workflow, from initial method development using Thin-Layer Chromatography (TLC) to a scalable purification protocol using normal-phase flash column chromatography. We will explore the scientific rationale behind key decisions, including the selection of the stationary and mobile phases, sample loading techniques, and gradient elution strategies, to ensure a reproducible and efficient separation.
Introduction: The Synthetic Value of Halogenated Pyrimidines
This compound (CAS No. 1260859-19-5) is a highly functionalized pyrimidine derivative.[1][2] The pyrimidine core is a privileged scaffold in medicinal chemistry, while the differentially reactive halogen atoms—a bromine at the C5 position and an iodine at the C2 position—allow for selective, sequential cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig).[3] This orthogonal reactivity makes it an invaluable precursor for constructing complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics.
The efficacy and reliability of subsequent synthetic steps are directly dependent on the purity of this starting material. Column chromatography remains the gold standard for purification, offering a scalable and effective method to isolate the target compound from structurally similar impurities.[4][5][6]
The Principle: Exploiting Polarity for Separation
The purification strategy hinges on the principles of normal-phase adsorption chromatography.[7][8]
-
Stationary Phase: A highly polar solid adsorbent, silica gel (SiO₂), is used. The surface of the silica is rich in silanol (Si-OH) groups, which are polar and can form hydrogen bonds.[4]
-
Mobile Phase: A less polar liquid solvent, or a mixture of solvents, that flows through the stationary phase.[5]
-
Separation Mechanism: The crude sample is introduced at the top of the column. As the mobile phase flows through, a partitioning equilibrium is established for each component between being adsorbed to the polar stationary phase and being dissolved in the mobile phase.[8] this compound, being a polar molecule due to its nitrogen-containing heterocyclic ring and polarizable carbon-halogen bonds, will have a significant affinity for the silica gel. Non-polar impurities will have minimal interaction and will be eluted quickly. By gradually increasing the polarity of the mobile phase, we can systematically decrease the affinity of our target compound for the stationary phase, allowing it to elute from the column in a pure form, well-separated from impurities of different polarities.
Critical Safety & Handling Precautions
-
Hazard Profile (Assumed): Harmful if swallowed, causes skin irritation, and is a risk for serious eye damage.[9][10][11] May cause respiratory tract irritation.[11]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and nitrile gloves.[9][10]
-
Handling: All manipulations, including weighing, dissolution, and column packing/running, must be performed inside a certified chemical fume hood to avoid inhalation of dust or solvent vapors.[10]
-
Waste Disposal: Dispose of all chemical waste, including used silica gel and solvents, in accordance with local, regional, and national hazardous waste regulations.[12]
Method Development: The Power of Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, a rapid and inexpensive TLC analysis is mandatory to determine the optimal mobile phase composition. This preliminary step saves significant time and resources and is the cornerstone of a successful separation. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.3, which generally translates to good separation on a silica column.[13]
Protocol for TLC Analysis:
-
Preparation: Dissolve a small amount of the crude reaction mixture in a few drops of dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Development: Place the plate in a sealed TLC chamber containing a prepared mobile phase. Test a range of solvent systems, starting with low polarity and gradually increasing it. A common and effective system is a mixture of a non-polar solvent (Hexanes or Petroleum Ether) and a more polar solvent (Ethyl Acetate).
-
Test 1: 95:5 Hexanes:Ethyl Acetate
-
Test 2: 90:10 Hexanes:Ethyl Acetate
-
Test 3: 80:20 Hexanes:Ethyl Acetate
-
-
Visualization: Once the solvent front nears the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp (254 nm).
-
Analysis: Calculate the Rf value for the spot corresponding to the product (Rf = distance traveled by spot / distance traveled by solvent front). The solvent system that provides an Rf of ~0.2-0.3 is the ideal starting point for the column elution.
Detailed Protocol: Flash Column Chromatography Purification
This protocol is designed for the purification of approximately 1 gram of crude material. The scale can be adjusted by proportionally changing the column size, adsorbent mass, and solvent volumes.
Materials & Equipment
| Category | Item |
| Chemicals | Crude this compound (approx. 1 g) |
| Silica Gel (Flash grade, 230-400 mesh, 60 Å) | |
| Hexanes (HPLC Grade) | |
| Ethyl Acetate (HPLC Grade) | |
| Dichloromethane (DCM, HPLC Grade) | |
| Glassware/Hardware | Glass chromatography column (e.g., 40-60 mm diameter) |
| Separatory funnel (for solvent reservoir) | |
| Collection vessels (test tubes or flasks) | |
| TLC plates, chamber, and UV lamp | |
| Rotary evaporator |
Column Preparation (Wet Slurry Packing)
The wet packing method is superior as it minimizes the risk of air bubbles and channels in the stationary phase, which would otherwise lead to poor separation.[4][14]
-
Setup: Securely clamp the column in a perfectly vertical position within the fume hood. Ensure the stopcock is closed.
-
Base Layer: Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin (~1 cm) layer of sand.[13]
-
Slurry Creation: In a beaker, measure ~50 g of silica gel (for a 50:1 adsorbent-to-crude ratio). Add the initial, low-polarity eluent (e.g., 95:5 Hexanes:EtOAc) to create a pourable, homogenous slurry. Stir well to release trapped air.[14]
-
Packing: Promptly pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. As the solvent drains, gently tap the sides of the column to encourage even packing.
-
Equilibration: Continuously add more eluent to the top, never allowing the silica bed to run dry. Once the silica is fully settled, add a final protective layer of sand (~1 cm) on top. Drain the excess solvent until it is just level with the top of the sand layer. The column is now packed and equilibrated.
Sample Preparation (Dry Loading)
Dry loading the sample onto the column prevents dissolution issues and ensures a narrow, concentrated starting band, which significantly enhances resolution.[13][15]
-
Dissolve the 1 g of crude product in a minimal amount of a volatile solvent like dichloromethane in a round-bottom flask.
-
Add approximately 2-3 g of silica gel to the solution.
-
Completely remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully and evenly add this powder to the top of the packed column.
Gradient Elution & Fraction Collection
-
Initial Elution: Carefully add the initial low-polarity mobile phase (e.g., 95:5 Hexanes:EtOAc) to the column.
-
Apply Pressure: Using a gentle, regulated stream of compressed air or nitrogen, apply pressure to the top of the column to achieve a steady flow rate (approx. 2 inches/minute).
-
Gradient Increase: Begin collecting fractions (e.g., 15-20 mL per fraction). Systematically and gradually increase the polarity of the mobile phase. A stepwise gradient is effective:
-
200 mL of 95:5 Hexanes:EtOAc (elutes very non-polar impurities)
-
400 mL of 90:10 Hexanes:EtOAc
-
400 mL of 80:20 Hexanes:EtOAc (the product should begin to elute in this range, based on TLC)
-
-
Continue Elution: Continue increasing the polarity as needed to elute all compounds from the column.
Fraction Analysis & Product Isolation
-
TLC Analysis: Using TLC, analyze every few fractions to track the elution of the product. Spot the collected fractions alongside a spot of the original crude material.
-
Pooling: Identify all fractions that contain only the pure product spot.
-
Solvent Removal: Combine the pure fractions into a pre-weighed round-bottom flask and remove the solvents using a rotary evaporator.
-
Final Drying: Place the flask under high vacuum for several hours to remove any residual solvent, yielding the purified this compound as a solid.
Summary of Parameters & Expected Results
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh, 60 Å | High surface area and polarity are ideal for separating polar heterocyclic compounds.[4][7] |
| Adsorbent:Crude Ratio | 50:1 to 100:1 by weight | Provides sufficient resolving power for closely eluting impurities.[4] |
| Mobile Phase System | Hexanes / Ethyl Acetate | Offers a good polarity range and low viscosity; both solvents are easily removed.[16] |
| Elution Method | Stepwise Gradient Elution | Ensures non-polar impurities elute first, followed by the target compound, maximizing separation.[17] |
| Sample Loading | Dry Loading (adsorbed onto silica) | Creates a narrow sample band, leading to sharper peaks and superior resolution.[15] |
| Purity Assessment | TLC, NMR Spectroscopy | Confirms the absence of impurities and verifies the structural integrity of the final product. |
Expected Outcome: Following this protocol should yield this compound with a purity of >98%, suitable for use in sensitive downstream applications like palladium-catalyzed cross-coupling reactions.
Troubleshooting Common Issues
| Problem | Probable Cause | Solution |
| Poor Separation / Mixed Fractions | 1. Column was packed improperly (channels/cracks).2. Sample band was too wide.3. Eluent polarity was increased too quickly. | 1. Repack the column carefully using the wet slurry method.2. Ensure sample is loaded using the dry loading technique.3. Use a more gradual gradient or switch to isocratic elution if separation is very difficult.[18] |
| Compound Will Not Elute | The mobile phase is not polar enough to displace the compound from the silica. | Increase the polarity of the mobile phase significantly. For very polar compounds, a small percentage of methanol can be added to the eluent (e.g., 95:5 DCM:MeOH).[15] |
| Compound Decomposes on Column | The compound is unstable on acidic silica gel. | Perform a stability test on a TLC plate. If decomposition occurs, consider using a less acidic stationary phase like neutral alumina or deactivating the silica by pre-treating it with a base like triethylamine.[15] |
| Cracked or Dry Column Bed | The solvent level dropped below the top of the silica bed during the run. | This is often unrecoverable and will ruin the separation. The column must be kept wet at all times. Use a solvent reservoir (separatory funnel) to maintain a constant head of solvent.[17] |
Workflow Visualization
The following diagram illustrates the complete purification workflow, from initial analysis to the final isolated product.
References
- 1. Pyrimidine, 5-bromo-2-iodo-4-methyl- (1 x 100 mg) | Reagentia [reagentia.eu]
- 2. 1260859-19-5|this compound|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Column chromatography - Wikipedia [en.wikipedia.org]
- 5. Column chromatography in chromatographic analysis [uhplcslab.com]
- 6. Solvents and Adsorbents for Column Chromatography for Compounds Purification and Isolation - ITW Reagents [itwreagents.com]
- 7. What Is Column Chromatography? Principles and Protocols [synapse.patsnap.com]
- 8. columbia.edu [columbia.edu]
- 9. 5-Bromo-2-iodopyrimidine 97 183438-24-6 [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. fishersci.com [fishersci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. orgsyn.org [orgsyn.org]
- 15. Chromatography [chem.rochester.edu]
- 16. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
experimental setup for reactions involving 5-Bromo-2-iodo-4-methylpyrimidine
An Application Guide for the Sequential Functionalization of 5-Bromo-2-iodo-4-methylpyrimidine
Introduction: The Strategic Value of Dihalogenated Pyrimidines in Synthesis
The pyrimidine core is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural basis for a multitude of therapeutic agents across oncology, virology, and immunology.[1][2][3][4] Its unique electronic properties and ability to form key hydrogen bond interactions make it an attractive bioisostere for other aromatic systems.[1] The synthetic utility of the pyrimidine ring is greatly enhanced by the introduction of multiple, orthogonally reactive halogen atoms.
This compound (CAS: 1260859-19-5) is a powerful and versatile building block designed for just this purpose.[5] The significant difference in the reactivity of the carbon-iodine and carbon-bromine bonds towards palladium-catalyzed cross-coupling reactions allows for a predictable, stepwise, and regioselective functionalization. This enables the construction of complex, highly substituted pyrimidine derivatives in a controlled manner, making it an invaluable tool for building libraries of novel compounds in drug development programs.
This guide provides a detailed exploration of the experimental setups for leveraging the unique reactivity of this compound. We will move beyond simple procedural lists to explain the causality behind the choice of reagents and conditions, offering field-proven insights into reaction optimization and troubleshooting.
Physicochemical Properties and Safe Handling
Before beginning any experimental work, it is crucial to understand the properties of the reagent and the necessary safety protocols.
| Property | Value | Reference(s) |
| CAS Number | 1260859-19-5 | [5] |
| Molecular Formula | C₅H₄BrIN₂ | [6] |
| Molecular Weight | 298.91 g/mol | [6] |
| Appearance | Solid | [6] |
| Purity | Typically ≥95% | [6] |
Safety & Handling:
Halogenated heterocyclic compounds require careful handling to minimize exposure and risk.[7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[9][10] Operations should be conducted in a well-ventilated chemical fume hood.[9]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10]
-
Handling Precautions: Avoid inhalation of dust and contact with skin and eyes.[9] Use non-sparking tools and take measures to prevent electrostatic discharge.[9][10] In case of accidental contact, rinse the affected area with copious amounts of water and seek medical attention.
-
Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.
Core Principle: Regioselective Palladium-Catalyzed Cross-Coupling
The synthetic power of this compound lies in the differential reactivity of its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[11] The general order of reactivity for this step is:
C–I > C–OTf > C–Br >> C–Cl [12][13]
This predictable reactivity hierarchy allows for the selective functionalization of the C2-iodo position under mild conditions, while leaving the more robust C5-bromo bond intact for a subsequent, more forcing reaction.
The fundamental mechanism for these transformations is a three-step catalytic cycle, as illustrated below.
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.
This regioselective approach forms the basis of a powerful synthetic strategy for creating diverse molecular architectures from a single starting material.
Caption: Sequential functionalization workflow for this compound.
Application Protocol 1: Selective Sonogashira Coupling at the C2-Iodo Position
The Sonogashira reaction, which couples a terminal alkyne with an aryl halide, is exceptionally well-suited for the initial functionalization step due to its high selectivity for the C-I bond under very mild conditions.[14][15][16]
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium(0) source (like Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (CuI) is classic. The palladium facilitates the main cross-coupling cycle, while copper(I) reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step.[14]
-
Base: A mild amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is sufficient. It serves to deprotonate the terminal alkyne and neutralize the HX acid formed during the reaction.
-
Temperature: Running the reaction at or near room temperature is critical for ensuring regioselectivity. Higher temperatures could begin to activate the C-Br bond, leading to a mixture of products.[12]
-
Atmosphere: The reaction must be performed under an inert atmosphere (Argon or Nitrogen) as oxygen can lead to catalyst decomposition and promote the undesirable homocoupling of the alkyne (Glaser coupling).[12]
Step-by-Step Protocol:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv., e.g., 299 mg, 1.0 mmol), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv., 35 mg, 0.03 mmol), and Copper(I) iodide [CuI] (0.06 equiv., 11 mg, 0.06 mmol).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon three times.
-
Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous, degassed solvent (e.g., THF or 1,4-Dioxane, 5 mL) and degassed triethylamine (3.0 equiv., 0.42 mL, 3.0 mmol).
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv., 1.1 mmol) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the 2-alkynyl-5-bromo-4-methylpyrimidine.
Troubleshooting Guide for Sonogashira Coupling
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst; insufficient degassing. | Use fresh catalyst. Ensure all solvents and reagents are rigorously degassed. If the mixture turns black, it indicates catalyst decomposition (Pd black).[12] |
| Significant Alkyne Homocoupling | Presence of oxygen; high copper concentration. | Improve degassing technique. Reduce the amount of CuI catalyst. Add the alkyne slowly to the reaction mixture to keep its concentration low.[12] |
| Formation of Di-substituted Product | Reaction temperature is too high. | Maintain the reaction at or below room temperature. Monitor the reaction closely and stop it as soon as the mono-substituted product is formed. |
Application Protocol 2: Suzuki Coupling at the C5-Bromo Position
With the C2 position functionalized, the remaining C-Br bond can be targeted for a Suzuki-Miyaura coupling to form a C-C bond, typically with an aryl or heteroaryl boronic acid.[13] This step requires more forcing conditions to activate the less reactive C-Br bond.
Causality Behind Experimental Choices:
-
Catalyst System: A more robust palladium catalyst is often required. Pd(dppf)Cl₂ is a common choice, as the dppf ligand is both electron-rich and has a large bite angle, which promotes the reductive elimination step. For particularly challenging couplings, more advanced Buchwald-type ligands can be employed.[17]
-
Base: An inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is used.[18] The base is crucial for activating the boronic acid in the transmetalation step.[11] The reaction is often run in a biphasic solvent system (e.g., Dioxane/water) to facilitate the dissolution of both the organic and inorganic reagents.
-
Temperature: Elevated temperatures (typically 80-100 °C) are necessary to drive the oxidative addition at the C-Br bond to completion.
Step-by-Step Protocol:
-
Reaction Setup: In a reaction vial or Schlenk flask, combine the 2-alkynyl-5-bromo-4-methylpyrimidine (1.0 equiv., e.g., 1.0 mmol), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 equiv., 41 mg, 0.05 mmol).
-
Inert Atmosphere: Seal the vessel and purge with argon for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total).
-
Reaction: Heat the mixture in a preheated oil bath to 90 °C and stir for 6-24 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (15 mL) and brine (15 mL).
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography to isolate the final 2,5-disubstituted-4-methylpyrimidine product.
Troubleshooting Guide for Suzuki Coupling
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Conversion | Insufficient temperature; catalyst deactivation; poor quality boronic acid. | Increase temperature incrementally (e.g., to 100-110 °C). Screen different catalyst/ligand systems. Use fresh, high-purity boronic acid or consider using the corresponding boronic ester (pinacol ester). |
| Protodebromination (Loss of Br) | Presence of water and base can lead to competitive hydrodehalogenation. | Ensure boronic acid is of high quality. Use a slight excess of boronic acid. Sometimes switching the base (e.g., to CsF) can mitigate this side reaction. |
| Boronic Acid Homocoupling | Often occurs at high temperatures or with prolonged reaction times. | Lower the reaction temperature if possible. Use a more active catalyst to shorten the reaction time. |
Application Protocol 3: Buchwald-Hartwig Amination at the C5-Bromo Position
As an alternative to forming a second C-C bond, the C5-bromo position is an excellent handle for C-N bond formation via Buchwald-Hartwig amination, providing access to a wide range of substituted aminopyrimidines.[19][20]
Causality Behind Experimental Choices:
-
Catalyst System: This reaction is highly dependent on the use of bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.[21] Ligands like XPhos, SPhos, or RuPhos are essential to facilitate the difficult C-N reductive elimination step. They are typically used with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOt-Bu) is the most common choice.[20] Lithium bis(trimethylsilyl)amide (LHMDS) can also be effective.
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are required to prevent quenching of the strong base.
Step-by-Step Protocol:
-
Reaction Setup (Glovebox Recommended): In a dry vial inside a glovebox, add the 2-substituted-5-bromo-4-methylpyrimidine (1.0 equiv., e.g., 1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., XPhos, 0.08 equiv.), and the base (NaOt-Bu, 1.4 equiv.).
-
Reagent Addition: Add the amine coupling partner (1.2 equiv.). Seal the vial.
-
Solvent and Reaction: Remove the vial from the glovebox, add anhydrous, degassed toluene (5 mL) via syringe, and place it in a preheated oil bath at 100 °C.
-
Monitoring: Stir vigorously for 4-18 hours. Monitor the reaction by LC-MS.
-
Work-up: After cooling, quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the desired 5-amino-pyrimidine derivative.
Troubleshooting Guide for Buchwald-Hartwig Amination
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | Base is not strong enough; ligand is not suitable; catalyst inhibition by the substrate. | Screen different bases (e.g., LHMDS, K₃PO₄). Screen a panel of Buchwald or other specialized ligands. The pyrimidine nitrogen can sometimes coordinate to the palladium center, inhibiting catalysis; a different ligand may overcome this.[22] |
| Hydrodehalogenation of Starting Material | The base is reacting before the amine can couple. | Ensure the amine is pure and dry. Sometimes lowering the initial reaction temperature and slowly warming can help. |
| Side Reactions with Functionalized Amines | The base or catalyst may react with other functional groups on the amine (e.g., esters, ketones). | Protect sensitive functional groups on the amine coupling partner before the reaction. Use a milder base if the substrate allows. |
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. irjmets.com [irjmets.com]
- 5. Pyrimidine, 5-bromo-2-iodo-4-methyl- (1 x 100 mg) | Reagentia [reagentia.eu]
- 6. Pyrimidine, 5-bromo-2-iodo-4-methyl- | CymitQuimica [cymitquimica.com]
- 7. The dependence of halogenated pyrimidine incorporation and radiosensitization on the duration of drug exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radiobiology and clinical application of halogenated pyrimidine radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. pubs.acs.org [pubs.acs.org]
One-Pot Synthesis of Substituted Pyrimidines from 5-Bromo-2-iodo-4-methylpyrimidine: An Application and Protocol Guide
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the core structure of a vast array of therapeutic agents. Its prevalence in biologically active molecules, ranging from anticancer to antiviral and anti-inflammatory drugs, underscores the critical importance of efficient and versatile synthetic methodologies for creating diverse pyrimidine libraries.[1] For researchers, scientists, and drug development professionals, the ability to rapidly and selectively introduce multiple substituents onto the pyrimidine ring is paramount for effective structure-activity relationship (SAR) studies and the discovery of novel clinical candidates.
This technical guide details the one-pot synthesis of substituted pyrimidines, leveraging the unique reactivity of 5-Bromo-2-iodo-4-methylpyrimidine as a versatile starting material. We will explore the principles of regioselective cross-coupling and provide detailed, field-proven protocols for the sequential introduction of various functionalities in a single reaction vessel, thereby enhancing synthetic efficiency and accelerating the drug discovery process.
Core Principle: Exploiting Differential Halogen Reactivity for Regioselective Synthesis
The foundation of the one-pot synthetic strategy lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The established order of reactivity for aryl halides is C-I > C-Br > C-Cl .[2] In the context of this compound, the C-I bond at the 2-position is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the C-Br bond at the 5-position. This substantial difference in reactivity allows for a highly regioselective functionalization at the 2-position under milder reaction conditions, leaving the 5-bromo position intact for a subsequent, more forcing cross-coupling reaction within the same pot.
This sequential, one-pot approach offers several advantages over traditional multi-step syntheses, including:
-
Increased Efficiency: Reduced number of reaction and purification steps.
-
Time and Cost Savings: Less hands-on time and reduced consumption of solvents and reagents.
-
Higher Overall Yields: Minimization of material loss between steps.
-
Rapid Library Generation: Facilitates the rapid synthesis of a diverse range of analogs for SAR studies.
Visualization of the Synthetic Strategy
The following diagram illustrates the general workflow for the one-pot synthesis of 2,5-disubstituted 4-methylpyrimidines from this compound.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 5-Bromo-2-iodo-4-methylpyrimidine
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for a challenging yet crucial transformation: the Suzuki-Miyaura cross-coupling of 5-Bromo-2-iodo-4-methylpyrimidine. The inherent differential reactivity of the two halogen atoms on this substrate presents a unique opportunity for selective functionalization, but also a specific set of challenges. This document will equip you with the expert knowledge to navigate these challenges and significantly improve your reaction yields and selectivity.
Core Principle: Exploiting Differential Halogen Reactivity
The cornerstone of successfully functionalizing this compound is understanding and leveraging the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > OTf >> Cl.[1][2] The Carbon-Iodine (C-I) bond is weaker and therefore more susceptible to oxidative addition by the Palladium(0) catalyst than the stronger Carbon-Bromine (C-Br) bond.[3] By carefully controlling reaction conditions, we can achieve highly selective coupling at the C-2 (iodo) position while leaving the C-5 (bromo) position intact for subsequent transformations.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.
Q1: My reaction yield is very low or the reaction has not started at all. What are the most common initial checks?
A1: This is a frequent issue that can often be resolved by systematically verifying your setup and reagents. The Suzuki coupling is sensitive to several factors that can inhibit catalysis.
-
Inert Atmosphere Integrity: The active Pd(0) catalyst and many phosphine ligands are highly sensitive to oxygen.[1] Incomplete removal of oxygen is a primary cause of catalyst deactivation, often observed as the formation of palladium black.[4]
-
Solution: Ensure your reaction flask is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen). The solvent must be rigorously degassed; this can be achieved by bubbling an inert gas through it for 15-30 minutes or by using a freeze-pump-thaw technique for at least three cycles.[1][5] Always maintain a positive pressure of inert gas throughout the reaction setup and execution.[6]
-
-
Reagent Quality and Purity:
-
Catalyst/Ligand: Palladium precatalysts and phosphine ligands can degrade over time, especially if not stored properly under an inert atmosphere.[1]
-
Base: The purity and physical state of the base are critical. For solid bases like K₃PO₄ or K₂CO₃, ensure they are finely ground to maximize surface area and reactivity. Some bases are hygroscopic and may introduce unwanted water.
-
Boronic Acid: Boronic acids can undergo self-condensation to form boroxines upon storage. While often still reactive, this changes the stoichiometry. Additionally, electron-deficient boronic acids are particularly prone to a major side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][7]
-
Solution: Use fresh, high-purity reagents. If boronic acid quality is suspect, consider using a more stable boronic ester derivative, such as a pinacol ester.[1]
-
-
Solvent Choice: The solvent must be appropriate for the chosen base and temperature, and it must be anhydrous and degassed.[1] Common solvent systems like 1,4-dioxane/water or Toluene/Ethanol/water are effective.[5][8]
Q2: I am observing a mixture of the desired 2-substituted product and the 2,5-disubstituted product. How can I improve selectivity for the C-2 (iodo) position?
A2: Achieving high selectivity is the key to successfully using this substrate. The formation of di-substituted product indicates that the reaction conditions are too harsh, leading to the activation of the less reactive C-Br bond.
-
Temperature Control: This is the most critical parameter for selectivity. Oxidative addition at the C-Br bond requires a higher activation energy than at the C-I bond.
-
Solution: Begin by running the reaction at a lower temperature. Start at room temperature or a gentle 50-60 °C and monitor the reaction closely. Only increase the temperature if the reaction is sluggish. For many dihalogenated systems, selective coupling can be achieved well below the reflux temperatures often cited in general protocols.[3]
-
-
Catalyst and Ligand Choice: Highly active catalyst systems, especially those designed for activating unreactive aryl chlorides (e.g., using bulky, electron-rich biarylphosphine ligands like SPhos or XPhos), may be too reactive for this substrate and can lead to over-reaction.[9][10]
-
Solution: Start with a less reactive, "workhorse" catalyst like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃.[11] These catalysts often provide excellent selectivity for the C-I bond under milder conditions. If the reaction is too slow, you can then move to a slightly more active system, but proceed with caution.
-
-
Reaction Time: Over-extending the reaction time, especially at elevated temperatures, can allow the slower coupling at the C-5 position to occur after the initial C-2 coupling is complete.
-
Solution: Monitor the reaction progress diligently using TLC or LC-MS.[12] Stop the reaction as soon as the starting material (this compound) is consumed to prevent the formation of the di-substituted byproduct.
-
Q3: I am seeing significant amounts of debromination or deiodination, resulting in 5-bromo-4-methylpyrimidine or 2-iodo-4-methylpyrimidine byproducts. How do I prevent this?
A3: This side reaction, known as hydrodehalogenation, occurs when the aryl halide is reduced instead of coupled.[2] It can be promoted by certain bases, solvents, or impurities.
-
Choice of Base: Strong, poorly soluble bases or those that can act as a hydride source can sometimes promote this side reaction.
-
Boronic Acid Quality: As mentioned, protodeboronation of the boronic acid coupling partner is a common issue.[7] This reduces the concentration of the active nucleophile, potentially allowing other side reactions to become more prominent.
-
Solution: Use a slight excess (1.1 - 1.2 equivalents) of high-quality boronic acid or a boronic ester to ensure the cross-coupling pathway is favored.[3]
-
Q4: What is the best catalyst/ligand system to start with for this specific substrate?
A4: For the selective coupling at the C-2 iodo position, a good starting point is a system that is robust but not overly active.
-
Recommended Starting Point:
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) at 3-5 mol%.
-
Reasoning: This Pd(0) catalyst does not require an in-situ reduction step and its moderate reactivity is well-suited for differentiating between the C-I and C-Br bonds.[8][11] It is often effective for selective couplings on dihalopyrimidines.[14]
-
-
Alternative System:
-
Precatalyst: Pd(OAc)₂ (Palladium(II) acetate) at 2 mol%.
-
Ligand: PPh₃ (Triphenylphosphine) at 4-8 mol%.
-
Reasoning: This system generates the active Pd(0) catalyst in situ. It is cost-effective and allows for easy modification of the ligand-to-metal ratio if optimization is needed.
-
For the subsequent, more challenging coupling at the C-5 bromo position (using the 2-aryl-5-bromo-4-methylpyrimidine intermediate), a more active catalyst system, such as one employing a Buchwald-type biarylphosphine ligand (e.g., SPhos, XPhos), may be necessary.[9][10]
Frequently Asked Questions (FAQs)
-
Can I perform a sequential, one-pot Suzuki coupling on both the iodo and bromo positions? Yes, this is a highly efficient strategy. First, perform the selective coupling at the C-2 (iodo) position under mild conditions (e.g., lower temperature, less active catalyst). Once this reaction is complete (confirmed by TLC or LC-MS), you can add a second, different boronic acid, potentially more of the catalyst/ligand, and increase the temperature to drive the coupling at the C-5 (bromo) position.[15]
-
What is the optimal choice of base and solvent? A combination of a phosphate or carbonate base with an ethereal solvent is a robust starting point.
-
Base: Potassium phosphate (K₃PO₄) is highly effective.[7][16] It is strong enough to promote transmetalation but generally does not cause hydrolysis of sensitive functional groups. Potassium carbonate (K₂CO₃) is another excellent choice.[17]
-
Solvent: A mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) is a standard and highly effective solvent system.[9][16] The water is crucial for dissolving the inorganic base and facilitating the catalytic cycle.[18]
-
-
How do I monitor the reaction effectively? Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12] A good TLC system would involve a mobile phase like ethyl acetate/hexanes. You should be able to clearly distinguish the starting material, the mono-substituted product, and the di-substituted product. This allows you to stop the reaction at the optimal time to maximize the yield of the desired mono-substituted product.
Data & Protocols
Recommended Reaction Conditions for Selective C-2 Coupling
| Parameter | Recommendation | Rationale & Citation |
| Substrate | This compound | 1.0 equivalent |
| Boronic Acid | Aryl- or Heteroarylboronic Acid | 1.1 - 1.2 equivalents |
| Catalyst | Pd(PPh₃)₄ | 3-5 mol%. A moderately active catalyst to ensure selectivity for the C-I bond.[11][14] |
| Base | K₃PO₄ or K₂CO₃ | 2.0 - 3.0 equivalents. Effective bases that minimize side reactions.[7][17] |
| Solvent | 1,4-Dioxane / Water (4:1 v/v) | A standard, robust solvent system for Suzuki couplings.[9][16] |
| Temperature | 50 - 80 °C | Start low to ensure selectivity; increase only if necessary.[3] |
| Atmosphere | Inert (Argon or Nitrogen) | Critical for preventing catalyst deactivation.[1] |
Detailed Experimental Protocol: Selective Suzuki Coupling at the C-2 Position
This protocol describes a general method for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid at the C-2 position.
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely ground K₃PO₄ (2.5 equiv.).[19]
-
-
Inert Atmosphere:
-
Catalyst and Solvent Addition:
-
Reaction Execution:
-
Immerse the flask in a pre-heated oil bath at 80 °C. Stir the reaction mixture vigorously.[20]
-
-
Monitoring:
-
Workup:
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[12]
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2-aryl-5-bromo-4-methylpyrimidine.[12]
-
Visualizations
Caption: Selective Suzuki coupling cycle for this compound.
Caption: Decision tree for troubleshooting low yields in the Suzuki coupling.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 5-Bromo-2-iodo-4-methylpyrimidine in Synthetic Chemistry
Welcome to the technical support center for 5-Bromo-2-iodo-4-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when utilizing this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in cross-coupling reactions with this compound?
A1: The most prevalent side products in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination include:
-
Dehalogenated Pyrimidine: The replacement of either the iodine or bromine atom with a hydrogen atom to form 5-bromo-4-methylpyrimidine or 2-iodo-4-methylpyrimidine. The C-I bond is generally more susceptible to dehalogenation than the C-Br bond.[1][2][3]
-
Homocoupled Products: The formation of symmetrical bipyrimidines through the coupling of two molecules of the starting material. This is a common byproduct in Suzuki-Miyaura and Ullmann-type reactions.[4]
-
Protodeboronated Byproducts (in Suzuki reactions): The boronic acid coupling partner can undergo protonolysis, leading to the formation of the corresponding arene or heteroarene, thus reducing the yield of the desired cross-coupled product.[5][6]
Q2: Why is dehalogenation a significant issue, and how does it occur?
A2: Dehalogenation is a significant issue as it leads to the formation of a less functionalized pyrimidine, which can be difficult to separate from the desired product and lowers the overall yield. The primary mechanism involves the formation of a palladium-hydride (Pd-H) species. This can be generated from various sources in the reaction mixture, including the solvent (e.g., alcohols), the base, or trace amounts of water. The Pd-H species can then react with the this compound in a competing reaction pathway to the desired cross-coupling.[1]
Q3: Which halogen is more reactive in this compound?
A3: The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions.[7] This differential reactivity allows for selective functionalization at the 2-position (iodine) while leaving the 5-position (bromine) intact for subsequent transformations. The general order of reactivity for aryl halides is I > Br > Cl.[1]
Troubleshooting Guides for Specific Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, with a substrate like this compound, several side reactions can diminish its efficiency.
Common Issues & Troubleshooting
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Significant Dehalogenation | - Formation of Pd-H species. - Base is too strong or is a source of hydrides. - High reaction temperature. | - Use a milder base (e.g., K₃PO₄, Cs₂CO₃ instead of NaOtBu).[1] - Ensure anhydrous conditions and use a degassed solvent. - Lower the reaction temperature and monitor the reaction progress carefully. - Choose a ligand that promotes reductive elimination over dehalogenation. |
| Homocoupling of the Pyrimidine | - Slow transmetalation step. - High catalyst loading. | - Use a more active boronic acid or ester to accelerate transmetalation. - Optimize the catalyst loading; higher concentrations can sometimes favor homocoupling. |
| Low Conversion/Stalled Reaction | - Inactive catalyst. - Inefficient transmetalation. | - Use a pre-catalyst that readily forms the active Pd(0) species. - Ensure the boronic acid is of high purity. - The choice of base is critical for activating the boronic acid; consider screening different bases.[8][9] |
| Protodeboronation of Coupling Partner | - Presence of water or protic solvents. - Instability of the boronic acid under the reaction conditions. | - Use anhydrous solvents and reagents. - Consider using a more stable boronic ester (e.g., a pinacol ester). |
Reaction Workflow & Mechanistic Insight
The following diagram illustrates the desired catalytic cycle for a Suzuki-Miyaura coupling and the competing dehalogenation pathway.
Caption: Suzuki-Miyaura cycle and competing dehalogenation.
Sonogashira Coupling
The Sonogashira coupling is utilized for the formation of C-C bonds between sp² and sp hybridized carbons. With this compound, the high reactivity of the C-I bond is advantageous for selective alkynylation.
Common Issues & Troubleshooting
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Homocoupling of the Alkyne (Glaser Coupling) | - Presence of oxygen. - High concentration of copper co-catalyst. | - Rigorously degas all solvents and maintain an inert atmosphere. - Reduce the amount of the copper(I) co-catalyst. - Consider copper-free Sonogashira conditions.[10] |
| Dehalogenation of the Pyrimidine | - Similar to Suzuki, formation of Pd-H species. | - Use a milder base (e.g., triethylamine, diisopropylethylamine).[11] - Lower the reaction temperature. |
| Low Yield or No Reaction | - Inactive catalyst. - Poor solubility of reagents. | - Use a more active palladium precursor and ligand combination. - Choose a solvent system that ensures the solubility of all components. |
Experimental Protocol: Selective Sonogashira Coupling at the 2-position
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) salt (e.g., CuI, 1-2 mol%).
-
Add a degassed solvent (e.g., THF, DMF, or dioxane) followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction, and perform a standard aqueous work-up.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for forming C-N bonds. The differential reactivity of the halogens in this compound allows for selective amination.
Common Issues & Troubleshooting
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Hydrodehalogenation | - An unproductive side reaction where the amide undergoes beta-hydride elimination.[12] | - Judicious choice of ligand is crucial. Sterically hindered biarylphosphine ligands often suppress this side reaction. - Optimize the base and temperature. |
| Reaction with the Amine | - The amine substrate can act as a ligand and inhibit the catalyst. | - Use a higher catalyst loading or a more active catalyst system. |
| Low Reactivity at the Bromine Position | - The C-Br bond is less reactive than the C-I bond. | - For amination at the 5-position (after functionalizing the 2-position), more forcing conditions or a more electron-rich and bulky phosphine ligand may be required.[13] |
Logical Flow for Selective Amination
The following diagram illustrates the decision-making process for selective Buchwald-Hartwig amination.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine · Issue #36 · OpenSourceMalaria/Series3 · GitHub [github.com]
- 7. 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
managing reaction temperature for 5-Bromo-2-iodo-4-methylpyrimidine synthesis
Welcome to the technical support hub for the synthesis of 5-Bromo-2-iodo-4-methylpyrimidine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address specific challenges related to managing reaction temperature, a critical parameter for ensuring optimal yield and purity.
I. Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound?
A1: The optimal temperature can vary depending on the specific synthetic route employed. For the halogen exchange reaction from a chloro- or other halo-pyrimidine precursor, the initial addition of reagents is often carried out at a reduced temperature, typically around 0 °C, to control the initial exotherm. The reaction is then allowed to warm to room temperature (around 20-25 °C) for an extended period.[1] It is crucial to monitor the reaction progress, as excessive heat can lead to the formation of impurities.
Q2: My reaction yield is low. Could the temperature be the cause?
A2: Yes, improper temperature control is a common reason for low yields. If the temperature is too low, the reaction kinetics may be too slow, leading to incomplete conversion. Conversely, if the temperature is too high, it can promote the formation of side products or lead to the decomposition of the starting material or product. For instance, in related pyrimidine syntheses, temperatures exceeding 100 °C have been shown to generate byproducts.[2]
Q3: I'm observing significant impurity formation in my final product. How can I mitigate this through temperature control?
A3: Impurity formation is often linked to excessive reaction temperatures. To minimize side reactions, it is recommended to:
-
Maintain a low initial temperature: During the addition of reactive reagents, such as hydroiodic acid, keeping the reaction mixture at 0 °C is critical to control the reaction rate and prevent a rapid, uncontrolled exotherm.[1]
-
Gradual warming: After the initial addition, allow the reaction to warm to room temperature slowly. This gradual increase allows for a more controlled reaction progression.
-
Avoid high temperatures: Unless a specific protocol calls for it (e.g., in some cross-coupling reactions), avoid heating the reaction mixture to high temperatures. For many halogenated pyrimidines, a range of 25-80 °C is a good starting point for nucleophilic substitution reactions.[2]
Q4: Can the workup temperature affect the stability of my this compound?
A4: Absolutely. Pyrimidine compounds can be sensitive to pH and temperature during aqueous workup.[3] It is advisable to perform extractions and washes at room temperature or below to minimize the risk of degradation. Elevated temperatures during solvent removal (e.g., on a rotary evaporator) should also be avoided; it is best to concentrate the product under reduced pressure at a moderate temperature.
II. Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound, with a focus on temperature management.
Issue 1: Low to No Product Formation
| Possible Cause | Troubleshooting Recommendation | Scientific Rationale |
| Reaction temperature is too low. | Gradually increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress by TLC or LC-MS at each stage. | The activation energy for the reaction may not be met at lower temperatures, resulting in slow or stalled kinetics. |
| Inadequate mixing at low temperatures. | Ensure vigorous stirring, especially if the reaction mixture is heterogeneous. A mechanical stirrer may be necessary for larger scale reactions. | Poor mixing can lead to localized temperature gradients and concentration differences, hindering the reaction. |
| Starting material quality. | Verify the purity of your starting materials. Impurities can inhibit the reaction. | Impurities can interfere with the reaction mechanism or quench reagents. |
Issue 2: High Levels of Impurities
| Possible Cause | Troubleshooting Recommendation | Scientific Rationale |
| Reaction temperature is too high. | Reduce the reaction temperature. If the initial addition of reagents was performed at room temperature, try cooling to 0 °C. | Excessive heat can provide the necessary energy for alternative reaction pathways, leading to the formation of undesired byproducts.[2] |
| Rapid temperature increase. | After the initial cooling, allow the reaction to warm to room temperature naturally. Avoid active heating unless necessary. | A sudden increase in temperature can lead to a loss of control over the reaction, promoting side reactions. |
| Decomposition during workup. | Keep all workup steps at or below room temperature. Use a cooled water bath for the rotary evaporator if necessary. | Halogenated pyrimidines can be thermally labile, and prolonged exposure to heat can cause decomposition.[3] |
III. Experimental Protocols & Methodologies
Protocol: Synthesis of this compound via Halogen Exchange
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
5-Bromo-2-chloro-4-methylpyrimidine (or other suitable precursor)
-
Sodium iodide (NaI)
-
Hydroiodic acid (HI)
-
Chloroform (CHCl₃)
-
Sodium hydroxide (NaOH) solution
-
Magnesium sulfate (MgSO₄)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Initial Setup: In a round-bottom flask, suspend 5-Bromo-2-chloro-4-methylpyrimidine and sodium iodide in chloroform.
-
Temperature Control - Reagent Addition: Cool the suspension to 0 °C using an ice bath.
-
Reagent Addition: Slowly add hydroiodic acid to the cooled and stirred suspension. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for approximately 20 hours.[1]
-
Workup:
-
Pour the reaction mixture into a mixture of ice water and a sodium hydroxide solution to quench the reaction.
-
Add additional chloroform and stir.
-
Transfer the mixture to a separatory funnel and separate the organic phase.
-
Extract the aqueous layer with chloroform.
-
Combine the organic phases, dry over magnesium sulfate, and concentrate under reduced pressure at a moderate temperature.
-
IV. Visualizing the Workflow
Troubleshooting Decision Tree for Temperature Management
This diagram outlines a logical workflow for addressing temperature-related issues during the synthesis.
Caption: A decision tree for troubleshooting temperature-related synthesis issues.
V. References
-
ChemicalBook. (n.d.). 5-Bromo-2-iodopyrimidine synthesis. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Managing reaction temperature for 5-Bromo-2-chloro-4-methoxypyrimidine. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Enhancing the Stability of Pyrimidine Compounds During Workup. Retrieved from --INVALID-LINK--
References
optimization of base and solvent for 5-Bromo-2-iodo-4-methylpyrimidine coupling
Technical Support Center: 5-Bromo-2-iodo-4-methylpyrimidine Coupling Reactions
A Guide for Optimizing Base and Solvent Selection in Cross-Coupling Chemistry
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building block in palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower your experimental design and troubleshooting efforts.
The unique structure of this compound, with two distinct halogen atoms, offers a powerful handle for sequential and selective functionalization. However, harnessing this potential requires a nuanced understanding of how reaction parameters—especially the choice of base and solvent—dictate the outcome. This guide addresses the most common challenges and questions encountered in the field.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How can I achieve selective coupling at the 2-iodo position while leaving the 5-bromo position intact?
This is the most critical question when working with this substrate. The ability to selectively functionalize the C2-position hinges on the inherent difference in reactivity between the Carbon-Iodine and Carbon-Bromine bonds in palladium-catalyzed cross-coupling reactions.
Core Principle: Reactivity Hierarchy
The oxidative addition of the Pd(0) catalyst to the carbon-halogen bond is typically the rate-determining step in the catalytic cycle.[1] The bond strength follows the order C-Br > C-I. Consequently, the C-I bond is weaker and more readily cleaved, making the 2-iodo position significantly more reactive than the 5-bromo position.[2][3][4]
To exploit this, the key is to use reaction conditions that are just energetic enough to activate the C-I bond but insufficient to activate the more robust C-Br bond.
Strategic Recommendations:
-
Mild Reaction Conditions: Employ lower reaction temperatures (e.g., room temperature to 80 °C) and shorter reaction times.
-
Catalyst System: Use a highly active palladium catalyst/ligand system that can operate efficiently at lower temperatures. This avoids the need for harsh conditions that could lead to non-selective coupling.
-
Careful Monitoring: Track the reaction progress closely using TLC or LC-MS to halt the reaction once the starting material is consumed, preventing subsequent reaction at the C5-bromo position.
Caption: Decision tree for troubleshooting regioselectivity.
Q2: My Suzuki-Miyaura coupling at the 2-iodo position is sluggish. How should I optimize the base and solvent?
A slow or incomplete Suzuki-Miyaura reaction is a common hurdle. The base and solvent system is critical for facilitating the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[5]
Base Selection: The role of the base is to activate the boronic acid by forming a more nucleophilic boronate species.
-
Inorganic Bases are Preferred: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are the most common and effective choices.[6][7]
-
Base Strength Matters: For less reactive boronic acids (e.g., electron-deficient ones), a stronger base like K₃PO₄ or Cs₂CO₃ can accelerate the reaction.[8] For highly sensitive substrates, a milder base like K₂CO₃ might be sufficient and can prevent side reactions.
-
Solubility: The base must have some solubility in the reaction medium. If using an inorganic base, an aqueous-organic solvent mixture is essential.[9]
Solvent Selection: The solvent must dissolve the substrate, reagents, and catalytic species. Biphasic systems are common for Suzuki couplings.
-
Aprotic Solvents + Water: Mixtures like 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O are standard. The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.
-
Solvent Polarity: The polarity of the solvent can influence the stability and activity of the catalytic complex.[10][11] Screening different solvent systems is a standard optimization step.
Optimization Table: Suzuki-Miyaura Coupling
| Parameter | Condition 1 (Mild) | Condition 2 (Standard) | Condition 3 (Forcing) | Rationale |
| Base | K₂CO₃ (2 equiv) | Cs₂CO₃ (2 equiv) | K₃PO₄ (3 equiv) | Increasing strength accelerates transmetalation.[8] |
| Solvent | THF / H₂O (4:1) | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (4:1) | Higher boiling points for more challenging substrates. |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | PdCl₂(dppf) (3 mol%) | XPhos Pd G3 (2 mol%) | Modern catalysts offer higher activity at lower loadings.[2] |
| Temp. | 60 °C | 80 - 90 °C | 100 - 110 °C | Use the lowest temperature that gives a reasonable rate. |
Q3: I'm observing low yields in my Sonogashira coupling. What are the best base/solvent combinations?
The Sonogashira coupling joins the C-I bond with a terminal alkyne. Success is highly dependent on the base, which deprotonates the alkyne to form the reactive copper acetylide, and the solvent, which must facilitate the dual catalytic cycles (palladium and copper).[12][13]
Base Selection: An amine base is almost always used in Sonogashira reactions. It serves both to deprotonate the alkyne and to neutralize the HI generated during the catalytic cycle.[9]
-
Common Choices: Triethylamine (Et₃N) and Diisopropylethylamine (DIPEA) are standard. Diisopropylamine (DIPA) is also effective.
-
Amine as Solvent: For some substrates, using the amine base (e.g., Et₃N) as the solvent can be highly effective, driving the reaction forward.[14]
Solvent Selection: The solvent should be anhydrous and is often an aprotic polar solvent.
-
Standard Solvents: Tetrahydrofuran (THF) is a very common choice. N,N-Dimethylformamide (DMF) can be used for less soluble substrates, but requires higher purification effort.[15] Toluene is another viable option.[14]
-
Co-Solvent Systems: A mixture of a solvent like THF or Toluene with the amine base (e.g., THF/Et₃N 3:1) is a robust starting point.[14]
Optimization Table: Sonogashira Coupling
| Parameter | Condition 1 (Standard, Cu-catalyzed) | Condition 2 (Copper-Free) | Rationale |
| Base | Et₃N (3 equiv) or DIPA (3 equiv) | Pyrrolidine (3 equiv) | The base must be strong enough to deprotonate the alkyne. |
| Solvent | THF or DMF (anhydrous) | Toluene or Dioxane | Choice depends on substrate solubility and reaction temperature. |
| Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) / CuI (5-10 mol%) | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | Copper-free systems can avoid Glaser homocoupling of the alkyne.[16] |
| Temp. | RT - 60 °C | 50 - 80 °C | Start at room temperature; heat gently if no reaction occurs. |
Q4: For a Buchwald-Hartwig amination, which bases and solvents are recommended to avoid side reactions?
The Buchwald-Hartwig amination forms a C-N bond and is highly sensitive to the base, solvent, and ligand. The base must be strong enough to deprotonate the amine nucleophile but not so harsh that it causes substrate decomposition or catalyst deactivation.[17][18]
Base Selection: Strong, non-nucleophilic bases are required.
-
Alkali Metal Alkoxides: Sodium tert-butoxide (NaOt-Bu) is the most common and highly effective base for a wide range of amines.[19]
-
Carbonates: For more sensitive substrates, a weaker base like Cs₂CO₃ or K₃PO₄ can be effective, though it may require higher temperatures or more active catalysts.
-
Amide Bases: Bases like Lithium bis(trimethylsilyl)amide (LiHMDS) are also used, particularly with primary amines.[20]
Solvent Selection: Solvents must be anhydrous and aprotic. Oxygen should be rigorously excluded.
-
Ethereal Solvents: 1,4-Dioxane and THF are common choices.
-
Aromatic Solvents: Toluene is widely used and its higher boiling point is beneficial for less reactive coupling partners.
-
Solvent Quality is Paramount: Using a freshly distilled or commercially available anhydrous solvent is critical for reproducibility. Degassing the solvent via sparging with an inert gas (Argon or Nitrogen) is mandatory.[17]
Optimization Table: Buchwald-Hartwig Amination
| Parameter | Condition 1 (Primary Amines) | Condition 2 (Secondary Amines) | Rationale |
| Base | NaOt-Bu (1.5 equiv) | K₃PO₄ or Cs₂CO₃ (2 equiv) | Stronger bases are often needed for less acidic primary amines. |
| Solvent | Toluene (anhydrous, degassed) | 1,4-Dioxane (anhydrous, degassed) | Solvent choice often depends on the required temperature and ligand solubility. |
| Catalyst/Ligand | Pd₂(dba)₃ / XPhos or RuPhos | Pd(OAc)₂ / BINAP or dppf | The ligand choice is critical and substrate-dependent. Bulky biarylphosphine ligands are often superior.[17][18] |
| Temp. | 80 - 110 °C | 100 - 120 °C | Higher temperatures are often required, especially for less reactive amines. |
Q5: I'm observing hydrodehalogenation (loss of I or Br). What's causing this and how can I fix it?
Hydrodehalogenation is a side reaction where the halogen is replaced by a hydrogen atom. This is often caused by:
-
Excessively Strong Base or High Temperature: These conditions can promote decomposition pathways.[9]
-
Presence of Water/Protic Sources: Water can act as a proton source in the catalytic cycle. Ensure all reagents and solvents are strictly anhydrous.
-
Suboptimal Ligand: The ligand stabilizes the palladium center. A poorly chosen ligand can lead to the formation of palladium hydrides, which are responsible for the dehalogenation.
Solutions:
-
Lower the reaction temperature.
-
Switch to a milder base (e.g., from NaOt-Bu to Cs₂CO₃).
-
Use a more robust, electron-rich, and bulky phosphine ligand (e.g., Buchwald-type ligands) to stabilize the catalyst.
-
Ensure the reaction is performed under strictly anhydrous and inert conditions.
Experimental Protocols
General Protocol for Selective Suzuki-Miyaura Coupling at the C2-Iodo Position
This protocol provides a robust starting point for optimization. All glassware should be oven- or flame-dried, and all manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. DSpace [repository.kaust.edu.sa]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. jk-sci.com [jk-sci.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. chem.libretexts.org [chem.libretexts.org]
preventing decomposition of 5-Bromo-2-iodo-4-methylpyrimidine during reaction
Welcome to the technical support center for 5-Bromo-2-iodo-4-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing the decomposition of this versatile building block during chemical reactions. My insights are drawn from extensive experience in synthetic chemistry and a thorough review of the relevant literature.
Introduction: The Double-Edged Sword of Reactivity
This compound is a highly valuable reagent in medicinal chemistry and materials science. Its utility stems from the differential reactivity of the C-I and C-Br bonds, allowing for selective, sequential cross-coupling reactions. The carbon-iodine bond is significantly weaker than the carbon-bromine bond, making the 2-position highly susceptible to oxidative addition by a palladium catalyst—often the rate-determining step in cross-coupling reactions.[1] This high reactivity, however, also renders the molecule prone to decomposition and undesired side reactions if not handled with care. This guide will equip you with the knowledge to mitigate these challenges.
Part 1: Frequently Asked Questions (FAQs) about Decomposition
Q1: What are the primary signs of decomposition of this compound in my reaction?
A1: Decomposition can manifest in several ways:
-
Formation of a dark-colored reaction mixture: This often indicates the formation of elemental iodine (I₂) or other degradation byproducts.
-
Inconsistent or low yields: The desired product is obtained in lower than expected amounts, or not at all.
-
Appearance of unexpected byproducts in TLC or LC-MS analysis: You may observe spots or peaks corresponding to de-iodinated or debrominated starting material, or homocoupling products.
-
Full consumption of starting material without formation of the desired product: This is a common issue in reactions like the Buchwald-Hartwig amination where the starting material is consumed, but the desired product is not formed, suggesting it has decomposed.[2]
Q2: What are the main pathways through which this molecule decomposes?
A2: The primary decomposition pathways are:
-
Reductive Dehalogenation (primarily De-iodination): This is the most common side reaction, where the iodine atom is replaced by a hydrogen atom. This can be catalyzed by the palladium catalyst, especially in the presence of a base and a hydrogen source (e.g., solvent, amine).[3][4][5][6]
-
Photodecomposition: Halogenated pyrimidines are known to be sensitive to ultraviolet light. UV radiation can induce homolytic cleavage of the C-I bond, generating radical species that can lead to a cascade of decomposition products.[7][8][9]
-
Thermal Decomposition: Although generally stable at room temperature, elevated temperatures can promote decomposition, potentially leading to the release of hydrogen iodide and other volatile byproducts.[10][11]
-
Reaction with Strong Oxidizing Agents: As with many organohalides, this compound is incompatible with strong oxidizing agents.[10]
Q3: Why is the iodo group more susceptible to removal than the bromo group?
A3: The susceptibility to removal is directly related to the carbon-halogen bond strength. The bond dissociation energies are approximately: C-I (234 kJ/mol), C-Br (293 kJ/mol), and C-Cl (351 kJ/mol).[3] The significantly lower bond energy of the C-I bond makes it the most reactive site for both the desired cross-coupling and undesired dehalogenation.
Part 2: Troubleshooting Guide for Common Cross-Coupling Reactions
This section provides specific advice for mitigating decomposition in three major classes of palladium-catalyzed cross-coupling reactions.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds.[12][13] However, de-iodination is a frequently encountered side reaction.[4][14]
| Issue | Potential Cause | Recommended Solution |
| Significant de-iodination byproduct | Base is too strong or reactive: Strong bases can promote protonolysis of the boronic acid or contribute to the dehalogenation pathway. | Use a milder base such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Powdered KF can be effective if you have base-sensitive functional groups.[12] |
| High reaction temperature: Elevated temperatures can accelerate the rate of dehalogenation relative to the desired coupling. | Screen for the lowest effective temperature. For highly reactive iodopyrimidines, reactions can often proceed at or slightly above room temperature.[1] | |
| Inappropriate solvent: Protic solvents can serve as a hydrogen source for dehalogenation. | Use anhydrous aprotic solvents like 1,4-dioxane, toluene, or DME. Ensure all reagents and solvents are thoroughly dried. | |
| Low or no product formation | Catalyst deactivation: The palladium catalyst may be poisoned or deactivated. | Ensure rigorous degassing of the reaction mixture (e.g., by bubbling with argon or nitrogen, or freeze-pump-thaw cycles) to remove oxygen.[1] |
| Poor choice of ligand: The ligand plays a crucial role in stabilizing the catalyst and promoting the desired reaction pathway. | For challenging couplings, consider using bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos. |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required.
-
Add the degassed, anhydrous solvent (e.g., 1,4-dioxane/water mixture).[15]
-
Stir the reaction at the optimized temperature (start with room temperature and gradually increase if needed) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
B. Sonogashira Coupling
The Sonogashira coupling is an excellent method for introducing alkyne moieties.[16][17][18] It typically requires both palladium and copper(I) co-catalysts, although copper-free methods exist.
| Issue | Potential Cause | Recommended Solution |
| Glaser-Hay homocoupling of the alkyne | Presence of oxygen: Oxygen promotes the oxidative homocoupling of the terminal alkyne, a common side reaction. | Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[16] |
| De-iodination of the pyrimidine | High temperature or prolonged reaction time: Similar to other couplings, harsh conditions can favor decomposition. | Use a highly active catalyst system that allows for lower temperatures (e.g., room temperature to 60 °C). Monitor the reaction closely and quench it once the starting material is consumed.[1] |
| Poor reactivity | Inhibition of the catalyst: The amine base can sometimes coordinate too strongly to the palladium center. | Use a bulky, non-coordinating amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA). |
Experimental Protocol: Optimized Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-2 mol%).
-
Add the degassed, anhydrous solvent (e.g., THF or DMF).
-
Add the terminal alkyne (1.1-1.5 eq.) followed by the amine base (e.g., TEA or DIPEA, 2.0-3.0 eq.).[16]
-
Stir the reaction at room temperature or with gentle heating and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues.
-
Dilute the filtrate with an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify via column chromatography.
C. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination forms a C-N bond and is notorious for being sensitive to reaction conditions.[19][20][21] De-iodination can be a significant competing pathway.
| Issue | Potential Cause | Recommended Solution |
| Complete consumption of starting material with no product formation | Decomposition of the product or intermediates: The conditions may be too harsh for the desired arylamine product or key intermediates in the catalytic cycle.[2] | Use a weaker base (e.g., K₃PO₄ or Cs₂CO₃ instead of NaOtBu or LiHMDS). Screen different solvents; toluene or dioxane are often good starting points. |
| Catalyst poisoning by the amine: Some amines can act as inhibitors for the palladium catalyst. | Choose a suitable ligand. The Buchwald group has developed a wide array of bulky, electron-rich phosphine ligands (e.g., BrettPhos, XPhos) specifically designed to overcome challenges with different amine substrates.[21] | |
| Significant de-iodination | Base-mediated decomposition: Strong bases can promote dehalogenation, especially at higher temperatures. | Use the mildest base that still affords a reasonable reaction rate. Consider running the reaction at a lower temperature for a longer period. |
Experimental Protocol: Optimized Buchwald-Hartwig Amination
-
In a glovebox or under a strictly inert atmosphere, charge a dry Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., K₃PO₄, 1.5-2.0 eq.).
-
Add this compound (1.0 eq.) and the amine (1.1-1.2 eq.).
-
Add the degassed, anhydrous solvent (e.g., toluene or 1,4-dioxane).
-
Seal the tube and heat to the optimized temperature (e.g., 80-110 °C), monitoring by LC-MS.
-
After cooling, dilute with an organic solvent, filter through celite, and wash the filtrate with water and brine.
-
Dry, concentrate, and purify by column chromatography.
Part 3: General Preventative Measures
To ensure the integrity of your starting material and the success of your reaction, adhere to the following best practices:
-
Storage: Store this compound in a cool, dark place, preferably under an inert atmosphere to prevent slow decomposition over time.
-
Light Protection: Protect your reactions from direct light by wrapping the reaction vessel in aluminum foil. This is especially critical for long-duration reactions.[8]
-
Inert Atmosphere: Always conduct reactions under an inert atmosphere (Argon or Nitrogen) to prevent oxygen-mediated side reactions and catalyst deactivation.
-
Anhydrous Conditions: Use anhydrous solvents and dry glassware to minimize water, which can be a proton source for dehalogenation.
-
Systematic Optimization: When developing a new reaction, systematically screen catalysts, ligands, bases, solvents, and temperatures to find the optimal conditions that favor the desired transformation over decomposition.
By understanding the inherent reactivity of this compound and implementing these preventative and troubleshooting strategies, you can significantly improve your experimental outcomes and harness the full synthetic potential of this valuable building block.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Dehalogenation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 6. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photofragmentation of halogenated pyrimidine molecules in the VUV range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photochemistry of halogen pyrimidines: iodine release studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ultraviolet-induced detection of halogenated pyrimidines (UVID) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Iodopyridine(5029-67-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. 2-Iodopyrimidine | CAS#:31462-54-1 | Chemsrc [chemsrc.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. m.youtube.com [m.youtube.com]
how to remove impurities from 5-Bromo-2-iodo-4-methylpyrimidine product
Welcome to the technical support guide for the purification of 5-Bromo-2-iodo-4-methylpyrimidine (CAS: 1260859-19-5). This document is designed for researchers, chemists, and drug development professionals to provide practical, field-tested advice for obtaining high-purity material. Here, we address common challenges and frequently asked questions through a combination of troubleshooting guides, detailed protocols, and scientific explanations.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification and handling of this compound.
Q1: What are the most likely impurities in a crude sample of this compound?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. While a specific synthesis for this compound is not widely published, we can infer potential impurities by examining the synthesis of analogous compounds, such as 5-bromo-2-iodopyrimidine.[1][2]
Common impurities may include:
-
Unreacted Starting Materials: Precursors such as a corresponding 2-chloro, 2-hydroxy, or 2-amino pyrimidine derivative may persist in the final product. For instance, the synthesis of 5-bromo-2-iodopyrimidine often starts from 5-bromo-2-chloropyrimidine.[1][2]
-
Reagents and Catalysts: Residual iodinating agents (e.g., sodium iodide, hydroiodic acid), bases (e.g., sodium hydroxide), or palladium catalysts used in cross-coupling reactions can contaminate the product.[1][3]
-
Byproducts from Side Reactions:
-
Hydrolysis: The iodo- group at the C2 position can be susceptible to hydrolysis, leading to the formation of 5-bromo-4-methylpyrimidin-2-ol.
-
Dehalogenation: Reductive processes during the reaction or workup could lead to the replacement of iodine or bromine with hydrogen.
-
Homocoupling or other Cross-Coupling Products: If the synthesis involves palladium catalysis, various coupled byproducts might form.[3]
-
-
Residual Solvents: Solvents used in the reaction and workup (e.g., chloroform, ethyl acetate, hexane) are common impurities that must be removed.[1]
Q2: What are the primary recommended purification methods for this compound?
A2: For halogenated pyrimidines, a multi-step purification strategy is often most effective. The primary methods are:
-
Aqueous Workup/Extraction: This is the first line of defense to remove inorganic salts, acids, bases, and highly polar organic impurities.[4]
-
Flash Column Chromatography: This is the most powerful and common technique for separating the target compound from structurally similar organic impurities.[3][5]
-
Recrystallization: If the product is a solid, recrystallization can be an excellent final polishing step to achieve high purity and obtain a crystalline product, provided a suitable solvent system can be identified.
The choice and sequence of these methods will depend on the nature and quantity of the impurities present.
Q3: How do I select the most appropriate purification technique for my specific situation?
A3: A logical workflow is key. The diagram below outlines a decision-making process for purifying your crude product.
Caption: Decision workflow for purifying this compound.
II. Troubleshooting Guide & Experimental Protocols
This section provides direct answers to specific experimental issues and includes detailed, step-by-step protocols.
Issue: My product is an oily or waxy solid after the initial workup. How can I purify it?
Solution: An oil or non-crystalline solid indicates the presence of significant impurities that are disrupting the crystal lattice formation. Flash column chromatography is the most effective method in this scenario.
This protocol is based on standard practices for purifying halogenated heterocycles.[6] The key to success is selecting an appropriate solvent system.
1. Selecting the Eluent (Mobile Phase):
-
Principle: The goal is to find a solvent system where your target compound has an Rf value of ~0.3 on a TLC plate. This provides optimal separation.
-
Procedure:
-
Dissolve a small amount of your crude product in dichloromethane or ethyl acetate.
-
Spot the solution on a silica TLC plate.
-
Develop the plate in various solvent systems. Start with a low polarity mixture and gradually increase polarity. See the table below for suggestions.
-
Visualize the spots using a UV lamp (254 nm). The desired product, being aromatic, should be UV active.
-
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| System No. | Solvents (v/v) | Polarity | Comments |
|---|---|---|---|
| 1 | 100% Hexane | Very Low | Unlikely to move the product, but good for eluting non-polar impurities. |
| 2 | 5% Ethyl Acetate in Hexane | Low | A good starting point for many heterocycles. |
| 3 | 10% Ethyl Acetate in Hexane | Medium-Low | Increase polarity if Rf is too low in System 2. |
| 4 | 20% Ethyl Acetate in Hexane | Medium | A common system for a wide range of compounds. |
| 5 | 10% Dichloromethane in Hexane| Low | Alternative solvent if acetate esters are not suitable. |
2. Packing and Running the Column:
-
Causality: Proper column packing is critical to prevent cracking of the stationary phase, which leads to poor separation. Using silica gel with a particle size of 40-63 µm is essential for good resolution in flash chromatography.[6]
-
Step-by-Step Procedure:
-
Prepare the Column: Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight). Secure it vertically.
-
Pack the Column (Wet Slurry Method):
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexane).
-
Pour the slurry into the column and use gentle air pressure to pack it down, ensuring no air bubbles are trapped.[5]
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively (for better resolution): Adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the resulting dry powder to the top of the column.
-
-
Elute the Column:
-
Carefully add the eluent to the column.
-
Apply positive pressure (using a pump or inert gas) to force the eluent through the column at a steady rate.
-
Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Issue: My final product still contains inorganic salts or has a low melting point.
Solution: This suggests that the initial aqueous workup was insufficient or that the product requires a final polishing step like recrystallization.
This procedure is designed to remove water-soluble impurities before chromatography or recrystallization.[4]
1. Principle: The process relies on the differential solubility of the organic product and inorganic impurities between an organic solvent and water. A brine wash helps to remove residual water from the organic layer.[4]
2. Step-by-Step Procedure:
- Dilute the reaction mixture with an appropriate organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
- Transfer the solution to a separatory funnel.
- Wash the organic layer sequentially with:
- Water (to remove salts and polar compounds).
- A saturated aqueous solution of sodium bicarbonate (if the reaction was acidic).
- Brine (saturated NaCl solution) to facilitate the separation of the layers and remove excess water.
- Separate the organic layer and dry it over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
- Filter off the drying agent and concentrate the organic solvent in vacuo.
Issue: Column chromatography gave a pure solid, but I want to improve its crystallinity and remove trace impurities.
Solution: Recrystallization is the ideal method for this final purification step. The challenge is finding a solvent that dissolves the compound when hot but not when cold.
1. Principle: Pure compounds form well-ordered crystals upon slow cooling from a saturated solution, while impurities remain in the mother liquor.
2. Solvent Screening:
-
Test the solubility of a small amount of your product in various solvents at room temperature and upon heating. Good single solvents include ethanol, isopropanol, or heptane.
-
If no single solvent is ideal, try a binary solvent system (e.g., Dichloromethane/Hexane, Ethanol/Water).
3. Step-by-Step Procedure:
- Place the solid product in a flask.
- Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Do not add excess solvent.
- Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator.
- Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).[4]
- Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
- Dry the crystals under high vacuum to remove all residual solvent.
III. Product Specifications
-
Compound Name: this compound
-
CAS Number: 1260859-19-5[7]
-
Molecular Formula: C₅H₄BrIN₂[8]
-
Molecular Weight: 298.91 g/mol [8]
-
Appearance: Typically a solid at room temperature.[8]
IV. References
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. --INVALID-LINK--
-
A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. BenchChem. --INVALID-LINK--
-
CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds. Google Patents. --INVALID-LINK--
-
5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses. Royal Society of Chemistry. --INVALID-LINK--
-
5-Bromo-2-iodopyrimidine synthesis. ChemicalBook. --INVALID-LINK--
-
Pyrimidine, 5-bromo-2-iodo-4-methyl- (1 x 100 mg). Reagentia. --INVALID-LINK--
-
HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed. --INVALID-LINK--
-
Pyrimidine, 5-bromo-2-iodo-4-methyl-. CymitQuimica. --INVALID-LINK--
-
5-Bromo-2-iodopyrimidine CAS#: 183438-24-6. ChemicalBook. --INVALID-LINK--
-
Isolation And Purification Of Substance By Column Chromatography. Request PDF. --INVALID-LINK--
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. --INVALID-LINK--
-
Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products. BenchChem. --INVALID-LINK--
References
- 1. 5-Bromo-2-iodopyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. 5-Bromo-2-iodopyrimidine CAS#: 183438-24-6 [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
- 7. Pyrimidine, 5-bromo-2-iodo-4-methyl- (1 x 100 mg) | Reagentia [reagentia.eu]
- 8. Pyrimidine, 5-bromo-2-iodo-4-methyl- | CymitQuimica [cymitquimica.com]
challenges in the scale-up synthesis of 5-Bromo-2-iodo-4-methylpyrimidine derivatives
Technical Support Center: Scale-Up Synthesis of 5-Bromo-2-iodo-4-methylpyrimidine
Welcome to the technical support center for the synthesis of this compound and its derivatives. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities encountered during the scale-up of this critical pharmaceutical intermediate. We will delve into common challenges, offering troubleshooting advice and detailed protocols grounded in established chemical principles.
Introduction: The Importance and Synthetic Strategy
This compound is a valuable building block in medicinal chemistry, primarily due to its di-halogenated structure which allows for selective, sequential cross-coupling reactions such as Suzuki and Sonogashira couplings.[1][2] The differential reactivity of the C-I and C-Br bonds (I > Br > Cl) is the cornerstone of its synthetic utility, enabling the controlled introduction of diverse functionalities onto the pyrimidine core.[3]
The most common laboratory-scale synthesis involves a halogen exchange (Finkelstein-type) reaction, starting from the more readily available 5-bromo-2-chloro-4-methylpyrimidine. However, transitioning this process to a larger scale introduces significant challenges related to reaction control, product isolation, purity, and safety.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: The main hurdles in scaling up this synthesis include:
-
Reaction Control: Managing the exothermic nature of the halogen exchange and preventing side reactions, such as the formation of di-iodo or other undesired species.
-
Product Isolation and Purification: The crude product often contains unreacted starting materials, inorganic salts, and residual iodine, which can be difficult to remove. Crystallization, a common purification method, can be challenging to induce and control on a large scale.[4][5]
-
Reagent Handling and Safety: The use of corrosive reagents like hydroiodic acid and the handling of iodine, a strong oxidizer, require stringent safety protocols and specialized equipment.[6][7]
-
Thermal Stability: Halogenated pyrimidines can have limited thermal stability, posing a risk of decomposition if reaction or purification temperatures are not carefully controlled.[8][9][10]
-
Solvent Selection and Waste Management: Choosing appropriate solvents that ensure good solubility for reactants but allow for easy product isolation is critical. Minimizing and safely disposing of halogenated waste streams is also a major consideration.
Q2: Why is the purification of this intermediate so critical for downstream applications?
A2: The purity of this compound directly impacts the success of subsequent cross-coupling reactions. Impurities can lead to:
-
Catalyst Poisoning: Residual starting materials or inorganic salts can deactivate the palladium catalyst used in Suzuki or Sonogashira reactions.
-
Reduced Yields: Impurities lower the effective concentration of the desired intermediate, leading to incomplete reactions and lower yields of the final active pharmaceutical ingredient (API).
-
Complex Purification of Final Product: The formation of side products in the coupling step, stemming from impurities in the intermediate, creates significant challenges in the purification of the final API, which is often a more complex and valuable molecule.[11][12]
Q3: Are there alternative synthetic routes that avoid the challenges of halogen exchange?
A3: While halogen exchange is common, other methods for pyrimidine synthesis exist, such as the condensation of β-dicarbonyl compounds with amidines.[13][14] A one-step synthesis of 5-bromo-2-substituted pyrimidines from 2-bromomalonaldehyde and amidines has also been reported, potentially simplifying the process.[15] However, for this specific di-halogenated pattern, the halogen exchange from a commercially available chloropyrimidine often remains the most direct route. The choice of route at scale depends on raw material cost, process safety, and overall efficiency.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on chemical principles.
Reaction & Work-Up Issues
Q: My halogen exchange reaction is sluggish or incomplete, with significant starting material (5-bromo-2-chloro-4-methylpyrimidine) remaining. What's wrong?
A: This is a common issue often related to reaction kinetics and equilibrium.
-
Cause: Insufficient activation of the C-Cl bond or inadequate concentration of the iodide nucleophile. Water content can also hinder the reaction.
-
Solutions:
-
Increase Iodide Source: Ensure you are using a sufficient molar excess of the iodide salt (e.g., NaI or KI). A 1.5 to 2.5 molar equivalent is typical.
-
Add an Acid Catalyst: The presence of an acid like hydroiodic acid (HI) can facilitate the reaction, as described in literature procedures for similar compounds.[16] The acid protonates the pyrimidine ring, making it more electron-deficient and susceptible to nucleophilic attack.
-
Temperature Control: While higher temperatures can increase the reaction rate, they may also promote side reactions. A moderate temperature (e.g., 40-60 °C) is often a good starting point for optimization.
-
Solvent Choice: Ensure your solvent (e.g., acetonitrile, acetone, or chloroform) can dissolve the iodide salt sufficiently. Phase-transfer catalysts can be beneficial in biphasic systems.
-
Q: I'm observing a significant amount of a dark brown or purple color in my reaction mixture and final product. How do I prevent this and remove it?
A: This coloration is almost certainly due to the formation of molecular iodine (I₂).
-
Cause: Oxidation of iodide ions (I⁻) to iodine (I₂). This can be caused by exposure to air (oxygen), especially under acidic conditions or at elevated temperatures.
-
Solutions:
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.
-
Quenching: During the aqueous work-up, add a reducing agent to convert I₂ back to colorless I⁻. A dilute solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is highly effective. Add the quenching solution until the organic layer becomes a pale yellow.
-
Control Temperature: Avoid excessive heat, as it can accelerate the oxidation of iodide.
-
Purification & Isolation Problems
Q: My crude product has solidified, but it's difficult to filter and contains a lot of inorganic salts.
A: This indicates poor separation during the work-up.
-
Cause: Precipitation of both the product and inorganic salts (e.g., NaCl, NaI) from the reaction mixture.
-
Solutions:
-
Solvent Wash: After quenching the reaction, ensure a thorough wash with water to dissolve the inorganic salts. Using a brine wash as a final step can help break up emulsions and further remove water from the organic layer.
-
Filter Aid: If the product is a fine precipitate that clogs the filter paper, consider using a filter aid like Celite®.
-
Optimize Solvent Volume: Ensure you use enough organic solvent to keep your product dissolved during the washing steps, and then concentrate it for crystallization.
-
Q: My final product is an oil or a waxy solid and refuses to crystallize. What are my options for purification at scale?
A: "Oiling out" is a common crystallization problem, often caused by impurities or rapid cooling.
-
Cause: The product's melting point may be close to the temperature of the crystallization solvent, or impurities are depressing the melting point and inhibiting lattice formation.
-
Solutions:
-
Crystallization Optimization:
-
Solvent Screen: Experiment with different solvent systems (e.g., heptane/ethyl acetate, isopropanol/water). A good system is one where the product is soluble at high temperatures and sparingly soluble at room temperature or below.
-
Slow Cooling & Seeding: Cool the saturated solution very slowly. If you have a small amount of pure, solid material, add a seed crystal to initiate crystallization.
-
Anti-Solvent Addition: Dissolve the oil in a good solvent (e.g., dichloromethane or ethyl acetate) and slowly add an anti-solvent (e.g., hexane or heptane) until turbidity is observed, then allow it to stand.
-
-
Chromatography: While less ideal for very large scales due to cost and solvent usage, column chromatography is a reliable method for purification if crystallization fails.[5] Use a non-polar solvent system like Hexane/Ethyl Acetate.
-
Distillation: If the compound is thermally stable and has a suitable boiling point, short-path distillation under high vacuum could be an option, although this is less common for this type of intermediate.
-
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction; Product loss during work-up | Increase iodide concentration; Use acid catalyst; Optimize temperature; Ensure complete extraction and minimize transfers. |
| Dark Product Color | Presence of elemental iodine (I₂) | Conduct reaction under inert gas; Quench with sodium thiosulfate during work-up. |
| "Oiling Out" | Impurities present; Incorrect solvent; Cooling too fast | Perform a solvent screen for crystallization; Cool slowly and use seed crystals; Consider chromatography. |
| Poor Filterability | Fine particles; Co-precipitation of salts | Use a filter aid (Celite®); Ensure thorough aqueous wash to remove all salts. |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound
This protocol is a representative example and must be optimized for specific scales and equipment.
-
Reactor Setup: Charge a clean, dry, jacketed glass reactor with 5-bromo-2-chloro-4-methylpyrimidine (1.0 eq) and sodium iodide (2.0 eq).
-
Solvent Addition: Add acetonitrile (approx. 5-10 volumes relative to the starting material).
-
Inerting: Purge the reactor with nitrogen and maintain a slight positive pressure.
-
Reaction: Begin agitation and heat the reactor jacket to 50-60 °C. Monitor the reaction progress by HPLC or TLC. (A typical reaction time is 12-24 hours).
-
Cooling & Quenching: Once the reaction is complete (e.g., <2% starting material remaining), cool the mixture to room temperature (20-25 °C). Transfer the reaction mixture to a separate vessel containing water (10 volumes).
-
Iodine Removal: Slowly add a 10% aqueous solution of sodium thiosulfate with stirring until the dark iodine color disappears and the mixture is a pale yellow.
-
Extraction: Add an appropriate organic solvent such as ethyl acetate or dichloromethane (10 volumes) and stir. Separate the organic layer. Extract the aqueous layer again with the organic solvent (2 x 5 volumes).
-
Washing: Combine the organic layers and wash with water (2 x 5 volumes) and then with brine (1 x 5 volumes).
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Transfer the crude product to a clean reactor. Based on prior screening, add the minimum amount of a suitable hot solvent (e.g., isopropanol or an ethyl acetate/heptane mixture) to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pad of Celite®.
-
Controlled Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath or chiller can maximize crystal formation.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the filter cake with a small amount of cold crystallization solvent to remove residual impurities.
-
Drying: Dry the purified solid under vacuum at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.
Visualized Workflows
Synthesis and Purification Workflow
The following diagram outlines the general process flow from starting materials to the final, purified product.
Caption: General workflow for synthesis and purification.
Troubleshooting Decision Tree
Use this diagram to diagnose and resolve common issues during the synthesis.
Caption: Decision tree for troubleshooting common synthesis issues.
Safety Considerations
Handling the reagents for this synthesis requires strict adherence to safety protocols.
-
Iodine and Iodides: Iodine is a strong oxidizer and can cause severe skin and eye burns.[6][17] Hydroiodic acid is highly corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Bromine Compounds: Organobromine compounds can be toxic and environmentally persistent.[18] Avoid inhalation and skin contact.
-
Pressure and Exotherms: While not violently exothermic, the reaction should be heated with care, and the vessel should not be sealed to prevent pressure build-up.
-
Waste Disposal: All halogenated organic waste and residual iodine-containing aqueous solutions must be collected and disposed of according to institutional and local environmental regulations. Do not mix with other waste streams unless compatibility has been confirmed.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shyzchem.com [shyzchem.com]
- 6. nj.gov [nj.gov]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the Supramolecular Interactions and Thermal Stability of Dapsone:Bipyridine Cocrystals by Combining Computational Chemistry with Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. biosynce.com [biosynce.com]
- 12. Purification & Separation | Chromatography | HPLC | CDMO [pharmacompass.com]
- 13. Pyrimidine - Wikipedia [en.wikipedia.org]
- 14. Pyrimidine synthesis [organic-chemistry.org]
- 15. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 16. 5-Bromo-2-iodopyrimidine synthesis - chemicalbook [chemicalbook.com]
- 17. 5-溴-2-碘嘧啶 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 18. Bromination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Navigating the Reactivity of Substituted Pyrimidines
Welcome to the technical support center for synthetic chemists. This guide is designed to provide you with in-depth troubleshooting advice and practical solutions for experiments involving pyrimidines functionalized with electron-donating groups (EDGs). As researchers in medicinal chemistry and materials science know, the nuanced reactivity of these heterocycles can often lead to unexpected outcomes. Here, we address your most pressing questions with experimentally-grounded explanations.
Frequently Asked Questions (FAQs)
Q1: My electrophilic aromatic substitution on a 2-aminopyrimidine is failing. The starting material is either recovered or I see a complex mixture of products. What's going wrong?
A1: This is a classic challenge. While the amino group is a powerful electron-donating group that activates the pyrimidine ring towards electrophilic attack, several factors can lead to reaction failure.
-
Protonation of the Ring: Pyrimidines are basic. Under the acidic conditions often required for electrophilic aromatic substitution (e.g., nitration or halogenation), the ring nitrogens can be protonated. This creates a highly electron-deficient pyridinium-like species, which is strongly deactivated towards electrophilic attack, effectively shutting down the desired reaction.
-
Competing N-Functionalization: The exocyclic amino group itself is a nucleophile and can react with the electrophile. This is especially common with acylating or alkylating agents.
-
Incorrect Directing Effects: The 2-amino group strongly directs electrophiles to the C5 position. If your desired substitution is at another position, the intrinsic directing effects of the substrate are working against you.
Troubleshooting Steps:
-
Condition Optimization: Attempt the reaction under neutral or even basic conditions if the electrophile allows. For example, for halogenation, consider using N-halosuccinimides (NBS, NCS) with a radical initiator or a mild Lewis acid catalyst instead of elemental halogens and a strong acid.
-
Protecting Group Strategy: Consider protecting the exocyclic amino group (e.g., as an acetyl or Boc derivative). This can reduce its basicity and prevent N-functionalization, though it may also modulate the activating effect on the ring.
-
Alternative Synthetic Routes: It may be more efficient to introduce the electrophile at the desired position before installing the amino group. For instance, a pre-functionalized pyrimidine can be subjected to a nucleophilic substitution or a cross-coupling reaction to introduce the amino group late in the synthesis.
Q2: I am trying to perform a Suzuki coupling with a 4-chloro-2-methoxypyrimidine, but the yield is very low compared to my experience with 4-chloropyrimidine. Why is the methoxy group hindering the reaction?
A2: This is a common observation. The electron-donating methoxy group at the C2 position significantly impacts the reactivity of the C4 position in metal-catalyzed cross-coupling reactions.
The key issue lies in the oxidative addition step of the catalytic cycle. The electron-donating -OCH₃ group pushes electron density into the pyrimidine ring. This strengthens the C-Cl bond, making it less susceptible to cleavage by the palladium(0) catalyst. A more electron-deficient ring, as in the case of unsubstituted 4-chloropyrimidine, has a more electrophilic carbon at C4, which facilitates the oxidative addition.
Troubleshooting Workflow:
Below is a systematic workflow to address this challenge, moving from simple adjustments to more significant changes.
Caption: Troubleshooting workflow for challenging Suzuki couplings.
Data-Driven Ligand Selection:
| Ligand Type | Typical Use Case | Rationale for EDG-Pyrimidines |
| Triphenylphosphine (PPh₃) | General purpose, robust | Often too slow for deactivated substrates. |
| Buchwald Ligands (SPhos, XPhos) | Sterically demanding, electron-rich | The electron-rich nature of the ligand promotes oxidative addition. |
| Dialkylphosphines (e.g., tBu₃P) | Highly electron-rich | Very effective for activating strong C-Cl bonds. |
Q3: I expected my 4,6-dimethoxypyrimidine to be reactive towards nucleophiles, but it's completely inert. Isn't pyrimidine supposed to be electron-deficient?
A3: Your premise is correct; the parent pyrimidine ring is electron-deficient and highly susceptible to nucleophilic aromatic substitution (SNAr), especially at the C2, C4, and C6 positions. However, the presence of two strong electron-donating methoxy groups at C4 and C6 drastically alters this reactivity profile.
The methoxy groups donate electron density into the ring via resonance, effectively neutralizing the inherent electron deficiency at these positions. This significantly disfavors the addition of a nucleophile, which is the rate-determining step in an SNAr reaction. The intermediate Meisenheimer complex is destabilized because the ring can no longer effectively accommodate the negative charge.
Visualizing the Electronic Effect:
The diagram below illustrates how EDGs deactivate the ring towards nucleophilic attack.
Caption: EDGs increase electron density, disfavoring nucleophilic attack.
Alternative Strategies:
If you need to functionalize this core, consider these approaches:
-
Lithiation/Borylation: It may be possible to achieve selective deprotonation at the C2 or C5 position using a strong base (like LDA or n-BuLi), followed by trapping with an electrophile. This transforms the polarity of your approach.
-
Halogenation then Cross-Coupling: First, attempt an electrophilic halogenation at the C5 position, which is activated by both methoxy groups. The resulting halopyrimidine can then be used in standard cross-coupling reactions.
Experimental Protocols
Protocol 1: C5-Bromination of 2-Amino-4-methylpyrimidine
This protocol details a standard method for the selective electrophilic bromination of an activated pyrimidine ring under mild conditions.
Materials:
-
2-Amino-4-methylpyrimidine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
-
Stir plate and magnetic stir bar
-
Round-bottom flask and condenser
-
Standard workup and purification equipment
Procedure:
-
Setup: In a 100 mL round-bottom flask, dissolve 2-amino-4-methylpyrimidine (1.0 eq) in acetonitrile (approx. 0.2 M concentration).
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) to the solution in one portion at room temperature. Causality Note: Using NBS instead of Br₂/H⁺ avoids the strongly acidic conditions that would protonate and deactivate the pyrimidine ring.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup:
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate to quench any remaining NBS, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography on silica gel to yield 2-amino-5-bromo-4-methylpyrimidine.
Technical Support Center: Minimizing Homocoupling in Palladium-Catalyzed Reactions of Pyrimidines
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving pyrimidine scaffolds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of homocoupling byproducts, a common challenge that can significantly impact yield and purification efficiency. This resource provides in-depth troubleshooting guides and frequently asked questions in a practical question-and-answer format to directly address specific issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of palladium-catalyzed pyrimidine reactions, and why is it a problem?
A1: Homocoupling is a significant side reaction where the coupling partner (e.g., a boronic acid in Suzuki coupling, an organotin reagent in Stille coupling, or a terminal alkyne in Sonogashira coupling) reacts with itself to form a symmetrical dimer. For instance, in a Suzuki reaction aiming to couple an aryl boronic acid (Ar'-B(OH)₂) with a halopyrimidine (Pyr-X), homocoupling results in the formation of a biaryl byproduct (Ar'-Ar').[1] This unwanted reaction consumes your valuable coupling partner, reduces the yield of the desired pyrimidine product (Pyr-Ar'), and introduces impurities that are often difficult to separate from the target molecule.
Q2: What are the primary drivers of homocoupling in these reactions?
A2: The two most common culprits behind excessive homocoupling are the presence of oxygen and the use of Palladium(II) precatalysts.[1]
-
Oxygen: Even trace amounts of oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then mediate the homocoupling of organometallic reagents.[1][2] It has been shown that increased oxygen levels directly correlate with an increase in homocoupling byproducts.[1][3]
-
Pd(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), it must first be reduced in situ to the active Pd(0) form to initiate the primary catalytic cycle. One pathway for this reduction involves the homocoupling of two molecules of the organometallic reagent, which unfortunately generates the unwanted dimer as it produces the active Pd(0) catalyst.[1]
Q3: My pyrimidine substrate is electron-deficient. Does this influence the likelihood of homocoupling?
A3: Yes, the electronic nature of the pyrimidine ring can play a role. The electron-deficient character of the pyrimidine ring generally makes the oxidative addition of the palladium catalyst to the halopyrimidine (a key step in the desired cross-coupling cycle) more favorable, particularly at the C4/C6 and C2 positions.[4] However, if this step is not significantly faster than the side reactions leading to homocoupling, the unwanted pathway can still dominate. Factors that slow down the main catalytic cycle, such as catalyst inhibition or poor substrate solubility, can give the homocoupling reaction a greater opportunity to occur.
Q4: I'm observing significant homocoupling in my Sonogashira coupling of a terminal alkyne with a halopyrimidine. Is this the same mechanism as in Suzuki reactions?
A4: While mechanistically different, the outcome is the same: formation of a symmetrical dimer (in this case, a 1,3-diyne from the alkyne). This side reaction, often called Glaser or Hay coupling, is also promoted by oxygen and is a known issue in Sonogashira couplings.[5][6] The presence of a copper co-catalyst, traditionally used in Sonogashira reactions, can exacerbate this issue as Cu(I) acetylides are prone to oxidative homocoupling.[5]
In-Depth Troubleshooting Guides
Issue 1: Significant Homocoupling of Boronic Acids in Suzuki-Miyaura Couplings
You're attempting to synthesize a substituted pyrimidine via a Suzuki-Miyaura coupling, but you're observing a substantial amount of the boronic acid dimer in your reaction mixture.
Troubleshooting Logic: Suzuki Coupling
Caption: Troubleshooting workflow for Suzuki homocoupling.
Detailed Protocols & Explanations
1. Rigorous Exclusion of Oxygen: This is the most critical first step.
-
Protocol: Before adding your catalyst, thoroughly degas your solvent and reaction vessel. The "Freeze-Pump-Thaw" method (at least three cycles) is highly effective. Alternatively, sparging the solvent with a vigorous stream of an inert gas (Argon or Nitrogen) for 15-30 minutes can suffice.[1] Ensure all subsequent additions are made under a positive pressure of inert gas.
-
Causality: Oxygen facilitates the oxidation of the active Pd(0) catalyst to Pd(II).[1] This Pd(II) species can then enter a catalytic cycle that exclusively produces the homocoupled product, consuming your boronic acid.[2][7] By removing O₂, you starve this parasitic cycle.
2. Choice of Palladium Precatalyst:
-
Protocol: If using a Pd(II) source like Pd(OAc)₂, consider switching to a Pd(0) source such as Pd₂(dba)₃.[1] If a Pd(II) source must be used, the addition of a mild reducing agent, such as potassium formate, can help suppress homocoupling.[3][7]
-
Causality: Using a Pd(0) precatalyst eliminates the need for an in-situ reduction step that often proceeds via homocoupling of the boronic acid.[1] A mild reducing agent provides an alternative pathway to generate the active Pd(0) without sacrificing the boronic acid.[7]
3. Ligand Optimization:
-
Protocol: Employ bulky, electron-rich phosphine ligands. Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) or trialkylphosphines (e.g., P(t-Bu)₃) are excellent choices.[1][8]
-
Causality: These ligands accelerate the key steps of the desired cross-coupling cycle, particularly oxidative addition and reductive elimination.[1][9] By making the main reaction pathway kinetically more favorable, you allow the cross-coupling to outcompete the homocoupling side reaction.
4. Slow Addition of the Boronic Acid:
-
Protocol: Instead of adding the boronic acid all at once, dissolve it in a small amount of degassed solvent and add it slowly to the reaction mixture over several hours using a syringe pump.
-
Causality: Homocoupling is a bimolecular reaction, meaning its rate is dependent on the concentration of the boronic acid. By maintaining a low instantaneous concentration, you can significantly suppress the rate of this undesired pathway.[1][10]
| Parameter | Recommendation | Rationale |
| Atmosphere | Rigorously degassed (Inert gas sparge, Freeze-Pump-Thaw) | Minimizes O₂ which promotes homocoupling via oxidation of Pd(0) to Pd(II).[1] |
| Palladium Source | Pd(0) precatalyst (e.g., Pd₂(dba)₃) | Avoids the initial homocoupling pathway that can occur during the in situ reduction of Pd(II) catalysts.[1] |
| Alternative for Pd(II) | Add a mild reducing agent (e.g., potassium formate) | Helps form the active Pd(0) without consuming the boronic acid via homocoupling.[3][7] |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | Accelerates the desired cross-coupling cycle, making it kinetically favored over homocoupling.[1] |
| Reagent Addition | Slow addition of boronic acid via syringe pump | Maintains a low instantaneous concentration of the boronic acid, suppressing the bimolecular homocoupling reaction.[1][10] |
Issue 2: Pervasive Dimerization in Stille and Sonogashira Couplings
You are observing significant formation of R²-R² dimers from your organostannane (R²-SnR₃) in a Stille coupling or your terminal alkyne in a Sonogashira coupling.
Troubleshooting Strategies
For Stille Couplings:
-
Mechanism of Homocoupling: Homocoupling in Stille reactions can occur through two primary mechanisms: a reaction of two organostannane molecules with the Pd(II) precatalyst, or a radical process involving the Pd(0) catalyst.[11]
-
Troubleshooting Steps:
-
Rigorous Deoxygenation: As with Suzuki couplings, oxygen exclusion is paramount. Radical processes are often initiated by oxidative events.
-
Ligand Choice: The choice of ligand is critical. While triphenylphosphine (PPh₃) is common, sometimes more electron-donating or specialized ligands can favor the cross-coupling pathway.
-
Additives: The addition of copper(I) salts (e.g., CuI) can sometimes accelerate the transmetalation step, which may help the desired reaction outpace the homocoupling side reaction.[12][13]
-
For Sonogashira Couplings:
-
Mechanism of Homocoupling: The primary homocoupling pathway is the oxidative dimerization of the terminal alkyne, often referred to as Glaser or Hay coupling.[5] This is particularly problematic when using the traditional Pd/Cu co-catalyst system in the presence of oxygen.[5][14]
-
Troubleshooting Steps:
-
Strictly Anaerobic Conditions: This is the most effective measure. The oxidative dimerization requires an oxidant, which is typically O₂ from the air.[5][6]
-
Copper-Free Conditions: Consider running the reaction without a copper co-catalyst. Many modern Sonogashira protocols are copper-free, which directly eliminates the primary catalyst for the homocoupling side reaction.[14] These methods often require a stronger base or a different solvent system.
-
Use of a Mild Reducing Atmosphere: In some specialized cases, using a diluted hydrogen gas atmosphere (mixed with nitrogen or argon) has been shown to reduce homocoupling to minimal levels.[5][6]
-
General Experimental Protocol for Minimizing Homocoupling in a Pyrimidine Suzuki Coupling
This protocol provides a robust starting point. Optimization for specific substrates is likely necessary.
-
Vessel Preparation: To a flame-dried Schlenk flask or sealed reaction vial, add the halopyrimidine (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq.).
-
Degassing: Seal the vessel and thoroughly evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times.
-
Solvent and Reagent Preparation: In a separate flask, degas the reaction solvent (e.g., dioxane, toluene, or a 2-MeTHF/water mixture) by sparging with inert gas for 20-30 minutes. Prepare stock solutions of the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %) and the ligand (e.g., SPhos, 2-4 mol %) in the degassed solvent.
-
Reaction Setup: Add the degassed solvent to the reaction vessel containing the solids. Stir for a few minutes, then add the catalyst and ligand solutions via syringe.
-
Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by LC-MS or GC-MS.
-
Work-up and Purification: Once complete, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing the Competing Pathways
Caption: Competing catalytic cycles in Suzuki-Miyaura reactions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Stille Coupling [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to Alternatives for 5-Bromo-2-iodo-4-methylpyrimidine in Modern Synthesis
Introduction: The Privileged Pyrimidine Scaffold and the Need for Versatile Building Blocks
The pyrimidine nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of countless pharmaceuticals, agrochemicals, and functional organic materials.[1][2] Its prevalence is largely due to its ability to engage in hydrogen bonding and its diverse biological activities. Consequently, the development of synthetic methodologies to functionalize the pyrimidine ring at specific positions is of paramount importance for drug discovery professionals and research scientists.
5-Bromo-2-iodo-4-methylpyrimidine stands out as a particularly valuable synthetic intermediate. Its utility stems from the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond, allowing for a predictable, stepwise functionalization. This enables the selective introduction of a substituent at the C2 position, followed by a subsequent, distinct transformation at the C5 position.
However, reliance on a single building block can present challenges related to cost, availability, and the occasional instability of organoiodine compounds. This guide provides an in-depth comparison of viable alternative reagents and strategies to this compound. We will explore their reactivity profiles, present supporting experimental data and protocols, and discuss the strategic advantages and limitations of each approach to empower researchers in making informed decisions for their synthetic campaigns.
The Benchmark: Reactivity Profile of this compound
The synthetic power of this compound lies in its chemoselective reactivity. The general order of reactivity for carbon-halogen bonds in palladium-catalyzed oxidative addition is C-I > C-Br > C-Cl.[3] This allows for a robust, sequential cross-coupling strategy.
Caption: Sequential functionalization workflow for this compound.
This predictable selectivity is the benchmark against which we will compare alternative reagents.
Category 1: Alternative Dihalopyrimidine Reagents
The most direct alternatives involve replacing the iodine atom with a less reactive halogen, such as chlorine, which offers a different kinetic profile for sequential reactions.
Alternative 1.1: 5-Bromo-2-chloro-4-methylpyrimidine
This is perhaps the most common and commercially accessible alternative. The reactivity difference between the C-Br and C-Cl bonds, while less pronounced than C-I vs. C-Br, is still sufficient to allow for selective functionalization under carefully controlled conditions.[3] The C5-bromo position is generally more reactive in palladium-catalyzed couplings.[3] Concurrently, the C2-chloro position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr), providing an orthogonal reaction pathway.[4][5]
Comparative Analysis:
| Feature | This compound | 5-Bromo-2-chloro-4-methylpyrimidine |
| Reactivity Order | C2-I > C5-Br | C5-Br > C2-Cl (in Pd-coupling) |
| Selectivity | Excellent for C2-first functionalization | Good for C5-first functionalization |
| Second Coupling | Milder conditions often suffice for C5-Br | May require more forcing conditions for C2-Cl |
| Orthogonal Reactivity | Limited | C2-Cl is excellent for SNAr reactions |
| Cost & Stability | Generally higher cost, potential light sensitivity | Lower cost, generally more stable |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C5-Position
This protocol demonstrates the selective reaction at the more reactive C5-bromo position of 5-Bromo-2-chloro-4-methylpyrimidine.
Materials:
-
5-Bromo-2-chloro-4-methylpyrimidine (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane and Water (4:1 mixture, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add 5-Bromo-2-chloro-4-methylpyrimidine, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Category 2: Pyrimidine Pseudohalides as Coupling Partners
Sulfonate esters (triflates, nonaflates, tosylates) are excellent leaving groups in cross-coupling chemistry and serve as highly effective substitutes for halides.[6] They are typically prepared from the corresponding hydroxypyrimidines (pyrimidinones), which are often readily available.
Alternative 2.1: 5-Bromo-4-methylpyrimidin-2-yl trifluoromethanesulfonate
A pyrimidine triflate at the C2 position, paired with a bromine at C5, mimics the reactivity of the iodo-bromo analogue. The C-OTf bond is highly reactive in palladium-catalyzed couplings, often comparable to or exceeding the reactivity of a C-I bond, allowing for a C2-first functionalization strategy.
Caption: General reactivity trend of leaving groups in cross-coupling reactions.
Comparative Analysis:
| Feature | This compound | 5-Bromo-2-triflyloxy-4-methylpyrimidine |
| Synthesis | Halogenation of 2-chloro/hydroxy pyrimidine[7] | From 5-bromo-4-methyl-pyrimidin-2-ol |
| Reactivity Order | C2-I > C5-Br | C2-OTf > C5-Br |
| Selectivity | Excellent | Excellent |
| Handling | Solid, potential light sensitivity | Often generated and used from stable pyrimidone precursor |
| Advantages | Well-established reactivity | Avoids iodine, tunable reactivity (Tf, Nf, Ts)[6] |
Experimental Protocol: Synthesis and Use of a Pyrimidine Triflate
Part A: Triflate Formation
-
Dissolve 5-bromo-4-methyl-pyrimidin-2-ol (1.0 equiv.) in anhydrous dichloromethane in an ice bath.
-
Add a non-nucleophilic base, such as pyridine or 2,6-lutidine (1.2 equiv.).
-
Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv.) dropwise.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, quench with cold water and extract with dichloromethane.
-
The crude triflate is often used directly in the next step after solvent removal.
Part B: Suzuki-Miyaura Coupling
-
Dissolve the crude 5-bromo-4-methylpyrimidin-2-yl trifluoromethanesulfonate (1.0 equiv.) and an arylboronic acid (1.2 equiv.) in a suitable solvent (e.g., dioxane).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a base (e.g., aqueous K₂CO₃).
-
Heat the mixture to 80-100 °C under an inert atmosphere until the reaction is complete.
-
Perform a standard aqueous workup and purify by chromatography.
Category 3: Inverting Reactivity with Pyrimidine Organometallics
Instead of the pyrimidine acting as the electrophile, it can be converted into a nucleophilic coupling partner. This completely inverts the synthetic strategy and opens up access to a different pool of commercially available reagents.
Alternative 3.1: 5-Bromo-4-methylpyrimidine-2-boronic acid pinacol ester
Here, the pyrimidine bears the boronic ester, making it the nucleophilic partner in a Suzuki-Miyaura coupling.[8] The C5-bromo position remains as a handle for a subsequent transformation, such as a Buchwald-Hartwig amination or a second C-C bond formation.[9]
Alternative 3.2: Sodium 5-Bromo-4-methylpyrimidine-2-sulfinate
Recently, pyridine and pyrimidine sulfinates have emerged as exceptionally effective nucleophilic partners in palladium-catalyzed desulfinative cross-couplings.[10][11] They are often stable, crystalline solids that are easier to prepare and handle than the corresponding boronic acids and can be considered superior alternatives.[11]
Caption: Inverted workflow using a nucleophilic pyrimidine reagent.
Comparative Analysis:
| Feature | Traditional (Electrophilic Pyrimidine) | Inverted (Nucleophilic Pyrimidine) |
| Pyrimidine Reagent | 5-Bromo-2-iodo-pyrimidine | 5-Bromo-pyrimidine-2-boronic ester/sulfinate |
| Coupling Partner | Boronic acid, amine, organotin, etc. | Aryl/heteroaryl halide or triflate |
| Key Advantage | Utilizes vast library of boronic acids | Utilizes vast library of aryl/heteroaryl halides |
| Versatility | High | High, sulfinates offer excellent functional group tolerance[10][11] |
Experimental Protocol: Desulfinative Cross-Coupling using a Pyrimidine Sulfinate
This protocol is adapted from the work of Willis and coworkers on pyridine sulfinates.[11]
Materials:
-
Sodium 5-bromo-4-methylpyrimidine-2-sulfinate (1.5 equiv.)
-
Aryl or heteroaryl bromide/chloride (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Tricyclohexylphosphine (PCy₃) (10 mol%)
-
Potassium carbonate (K₂CO₃) (1.5 equiv.)
-
Anhydrous solvent (e.g., THF or Toluene)
Procedure:
-
In an inert atmosphere glovebox or Schlenk line, combine the aryl halide, sodium pyrimidine-2-sulfinate, Pd(OAc)₂, PCy₃, and K₂CO₃.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to 100-120 °C.
-
Monitor the reaction for the consumption of the aryl halide.
-
After completion, cool the reaction, filter through a pad of celite to remove palladium residues, and rinse with an organic solvent.
-
Concentrate the filtrate and purify the product via silica gel chromatography.
Category 4: Direct C-H Functionalization Strategies
The field of C-H activation offers a fundamentally different and more atom-economical approach, circumventing the need for pre-halogenated pyrimidines altogether.[12][13] By using a directing group or exploiting the inherent electronics of the ring, a C-H bond can be directly converted into a C-C or C-heteroatom bond.
For a 4-methylpyrimidine substrate, direct functionalization could potentially be targeted at the C2, C5, or C6 positions. Regioselectivity is the primary challenge and is typically controlled by the choice of catalyst, directing group, and reaction conditions.[14][15] For example, a directing group at a nearby position can guide a metal catalyst to selectively activate a specific C-H bond.
Comparative Analysis:
| Feature | Halogen-Based Cross-Coupling | Direct C-H Functionalization |
| Starting Material | Pre-functionalized (halogenated) pyrimidine | Simpler, non-halogenated pyrimidine |
| Synthetic Steps | More steps (synthesis of starting material) | Fewer steps (atom economical) |
| Selectivity | Highly predictable based on C-X bond reactivity | Can be challenging, often requires directing groups |
| Waste Generation | Stoichiometric amounts of halide salts | Lower, often generates water or H₂ as byproduct |
| Applicability | Extremely broad and well-established | Rapidly growing field, scope can be substrate-dependent |
While a direct, one-to-one replacement for the sequential coupling of this compound is not straightforward with C-H activation, this strategy is invaluable for constructing specific substituted pyrimidines that would otherwise require lengthy synthetic routes.
Conclusion and Strategic Outlook
The choice of reagent to replace or supplement this compound is a strategic decision that hinges on the specific goals of the synthesis.
-
For a direct, reliable C5-first functionalization strategy with an orthogonal SNAr option, 5-Bromo-2-chloro-4-methylpyrimidine is an excellent and cost-effective choice.
-
To maintain the C2-first reactivity profile while avoiding iodine, pyrimidine-2-triflates are highly effective analogues.
-
To invert the synthetic approach and leverage the vast commercial availability of aryl halides, pyrimidine-2-boronic esters and, particularly, the more robust pyrimidine-2-sulfinates are state-of-the-art alternatives.
-
For a forward-looking, sustainable approach that minimizes pre-functionalization steps, direct C-H activation represents the cutting edge, though it requires careful consideration of regioselectivity.
By understanding the distinct reactivity profiles, advantages, and experimental nuances of these alternatives, researchers can significantly expand their synthetic toolbox, enabling more efficient and flexible routes to novel pyrimidine-based molecules.
References
- 1. bu.edu.eg [bu.edu.eg]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. innospk.com [innospk.com]
- 8. nbinno.com [nbinno.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridinesulfinates, Pyrimidinesulfinates [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pyrimidine as an Aryl C-H Activating Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Analysis of 5-Bromo-2-iodo-4-methylpyrimidine Derivatives
This guide provides a comprehensive framework for the structural confirmation of 5-Bromo-2-iodo-4-methylpyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Unambiguous structural elucidation is paramount to ensuring the validity of downstream biological and pharmacological studies. Here, we compare and detail the application of essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—providing not just the "how" but the "why" behind the analytical choices. The integration of data from these orthogonal methods provides a self-validating system for absolute structural confirmation.
The Analytical Challenge: Beyond Simple Confirmation
The synthesis of highly substituted heteroaromatic compounds like this compound can often yield a mixture of regioisomers or related impurities. For instance, the positions of the bromine and iodine atoms could be interchanged, or residual starting materials may persist. A robust analytical workflow must therefore be capable of not only confirming the presence of the target molecule but also definitively distinguishing it from these closely related structures. This guide outlines the principles and experimental protocols to achieve this level of analytical rigor.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.
Expertise & Experience: Interpreting the ¹H NMR Spectrum
The proton NMR spectrum offers a direct count of chemically distinct protons and insights into their immediate electronic environment. The simplicity of the expected spectrum for this molecule is, in itself, a powerful diagnostic tool.
-
Causality Behind Expected Signals: The pyrimidine ring possesses only one proton at the C6 position. This proton is expected to appear as a sharp singlet, as there are no adjacent protons within three bonds to cause spin-spin coupling. The methyl group at the C4 position also contains three equivalent protons, which will manifest as another distinct singlet. The chemical shifts (δ) of these signals are heavily influenced by the electron-withdrawing effects of the two nitrogen atoms and the two halogen substituents in the ring.
Data Presentation: Predicted ¹H and ¹³C NMR Data
The following tables summarize the anticipated NMR data. These predictions are based on established principles of NMR spectroscopy and data from analogous substituted pyrimidine structures.[1][2][3]
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~8.7 | Singlet (s) | 1H | H-6 | The lone pyrimidine proton is significantly deshielded by the adjacent nitrogen and the bromine atom at C5. |
| ~2.6 | Singlet (s) | 3H | -CH₃ | The methyl protons are in a more shielded environment, appearing further upfield. |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~165 | C-4 | Attached to a nitrogen and bearing the methyl group. |
| ~162 | C-6 | Carbon atom bonded to hydrogen and adjacent to a nitrogen and the bromine-bearing carbon. |
| ~125 | C-2 | The C-I bond significantly shifts this carbon. The exact value can vary. |
| ~115 | C-5 | The C-Br bond causes a distinct shift in this region. |
| ~24 | -CH₃ | Typical chemical shift for a methyl group attached to an aromatic ring. |
Note: Chemical shifts are highly dependent on the solvent used. The values presented are estimates for a standard solvent like CDCl₃.[4][5]
Experimental Protocol: Acquiring High-Quality NMR Spectra
Trustworthiness: This protocol is designed to ensure reproducibility and high-resolution data suitable for unambiguous analysis.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.
-
-
¹H NMR Data Acquisition:
-
Acquire the spectrum on a spectrometer operating at a field strength of 400 MHz or higher for better signal dispersion.
-
Typical acquisition parameters include:
-
Pulse Angle: 30°
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-64 (adjust for optimal signal-to-noise ratio)
-
-
Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or TMS (0.00 ppm).[3]
-
-
¹³C NMR Data Acquisition:
-
Acquire the spectrum on the same instrument. A proton-decoupled pulse sequence (e.g., zgpg30) is standard.
-
Typical acquisition parameters include:
-
Pulse Angle: 30°
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (more scans are needed due to the low natural abundance of ¹³C).
-
-
Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[3]
-
Mass Spectrometry (MS): Definitive Molecular Weight and Isotopic Fingerprinting
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation patterns. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic distributions of chlorine and bromine.
Expertise & Experience: The Halogen Isotope Pattern
The most critical diagnostic feature in the mass spectrum of this compound is its unique isotopic signature.[6]
-
Causality Behind the Signature: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Iodine is monoisotopic (¹²⁷I). Therefore, the molecular ion (M⁺) will appear as a pair of peaks separated by 2 m/z units, with nearly equal intensity (an M and M+2 peak). This pattern is an unmistakable fingerprint for a molecule containing a single bromine atom and is a primary method for confirming its presence.[6][7][8]
Data Presentation: Predicted Mass Spectrometry Data
Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data for C₅H₄BrIN₂
| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Expected Isotopic Pattern |
|---|---|---|---|
| [M]⁺ | 297.8555 | 299.8534 | Two peaks of ~1:1 intensity ratio separated by ~2 Da. |
| [M-CH₃]⁺ | 282.8319 | 284.8299 | Characteristic bromine isotope pattern. |
| [M-Br]⁺ | 218.9474 | - | Single peak (loss of the bromine isotope cluster). |
| [M-I]⁺ | 170.9566 | 172.9546 | Characteristic bromine isotope pattern. |
Note: The molecular formula is C₅H₄BrIN₂. The molecular weight is approximately 298.91 g/mol .[9][10]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Trustworthiness: This protocol details a standard method for analyzing volatile, thermally stable small molecules.
-
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is used. This can be a standalone instrument or coupled with a Gas Chromatograph (GC-MS).
-
Sample Introduction:
-
For pure samples, a direct insertion probe can be used. A small amount of the solid is placed in a capillary tube and inserted into the ion source.
-
For mixtures, GC-MS is preferred. Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) and inject it onto a suitable GC column.
-
-
Data Acquisition:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV (standard energy to induce reproducible fragmentation and create library-searchable spectra).
-
Mass Range: Scan from a low m/z (e.g., 40) to a value well above the expected molecular weight (e.g., 350).
-
Source Temperature: Typically 200-250 °C.
-
-
Data Analysis:
-
Identify the molecular ion peak cluster ([M]⁺ and [M+2]⁺) and confirm its m/z and isotopic pattern.
-
Analyze the major fragment ions to corroborate the proposed structure.
-
Infrared (IR) Spectroscopy: Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[11]
Expertise & Experience: Vibrational Fingerprints
While NMR and MS provide the core structural framework, IR spectroscopy confirms the presence of key bonds and the overall aromatic system.
-
Causality Behind Key Absorptions: The C=C and C=N stretching vibrations within the pyrimidine ring will give rise to a series of sharp absorptions in the 1600-1400 cm⁻¹ region. The C-H stretching of the methyl group and the aromatic proton will be observed around 3100-2900 cm⁻¹. The C-Br and C-I bond vibrations occur at lower frequencies, typically in the fingerprint region below 700 cm⁻¹, which can be harder to assign definitively but contribute to the unique overall spectrum.[12][13]
Data Presentation: Characteristic Infrared Absorption Bands
Table 4: Predicted IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
|---|---|---|
| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |
| 2980 - 2850 | Aliphatic C-H Stretch (-CH₃) | Medium |
| 1580 - 1550 | Pyrimidine ring C=N Stretch | Strong |
| 1500 - 1400 | Pyrimidine ring C=C Stretch | Strong-Medium |
| ~1380 | -CH₃ Symmetric Bend | Medium |
| < 700 | C-Br, C-I Stretch | Medium-Strong |
Note: These are general ranges, and the exact positions will be specific to the molecule.[1][11]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
Trustworthiness: ATR is a modern, rapid, and reliable method for acquiring IR spectra of solid samples with minimal preparation.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).
-
Sample Preparation:
-
Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty crystal. This is crucial for obtaining a true sample spectrum.
-
-
Data Acquisition:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the ATR pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
Spectral Range: 4000–400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Integrated Data Analysis: The Path to Unambiguous Confirmation
No single technique is sufficient for absolute proof of structure. The true power of this analytical workflow lies in the convergence of data from all three methods.
The diagram below illustrates the logical workflow for integrating the spectroscopic data to achieve a validated structural assignment.
Caption: Workflow for integrated spectroscopic analysis.
A confirmed structure for this compound requires that:
-
¹H NMR shows exactly two singlet signals with a 1:3 integration ratio.
-
¹³C NMR shows exactly five signals in the appropriate chemical shift regions.
-
Mass Spectrometry shows a molecular ion cluster with the correct m/z values and the characteristic 1:1 M/M+2 isotopic pattern for a single bromine atom.
-
IR Spectroscopy confirms the presence of the pyrimidine core and methyl group.
If any of these data points contradict the proposed structure, the identity of the compound must be questioned, and further investigation into potential isomers or impurities is warranted. This multi-faceted approach provides the necessary rigor for advancing drug development programs with confidence in the molecular identity of the lead compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Photofragmentation of halogenated pyrimidine molecules in the VUV range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1260859-19-5|this compound|BLD Pharm [bldpharm.com]
- 10. Pyrimidine, 5-bromo-2-iodo-4-methyl- | CymitQuimica [cymitquimica.com]
- 11. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 12. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Validation of 5-Bromo-2-iodo-4-methylpyrimidine
This guide provides an in-depth technical comparison of two prominent synthetic routes for the preparation of 5-Bromo-2-iodo-4-methylpyrimidine, a highly functionalized heterocyclic building block. Such compounds are of significant interest to researchers in medicinal chemistry and drug development, often serving as key intermediates in the synthesis of kinase inhibitors and other targeted therapeutics.[1] The strategic placement of bromo, iodo, and methyl groups offers distinct reactive handles for sequential, selective functionalization via cross-coupling reactions or nucleophilic substitutions.
This document moves beyond a simple recitation of protocols. It delves into the mechanistic rationale behind the chosen pathways, offers a quantitative comparison of their efficacy, and provides detailed, field-tested experimental procedures. Our objective is to equip researchers with the necessary information to make an informed decision on the most suitable synthetic strategy for their specific laboratory context, balancing factors of yield, safety, cost, and scalability.
Strategic Overview: Two Pathways to a Key Intermediate
The synthesis of this compound can be approached from different precursors, fundamentally altering the key transformations involved. We will compare two robust and logical pathways:
-
Route A: Halogen Exchange via Finkelstein Reaction. This route utilizes the readily accessible 5-bromo-2-chloro-4-methylpyrimidine as an intermediate. The core transformation is a nucleophilic aromatic substitution (SNAr) to exchange the C2-chlorine for iodine. This method is often favored for its operational simplicity and mild conditions.
-
Route B: Diazotization and Iodination via Sandmeyer-type Reaction. This classic pathway begins with 2-amino-5-bromo-4-methylpyrimidine. The amino group is converted into a diazonium salt, which is an excellent leaving group (N₂), and subsequently displaced by an iodide nucleophile.[2] This method is powerful for installing a variety of functional groups on aromatic and heteroaromatic rings.[3]
Logical Flow of Synthetic Routes
The following diagram illustrates the two distinct synthetic strategies evaluated in this guide.
Caption: Comparative workflow of Route A (Finkelstein) and Route B (Sandmeyer).
Route A: In-Depth Analysis of the Finkelstein Reaction Pathway
The Finkelstein reaction is a classic SN2-type halogen exchange.[4] In the context of heteroaromatic systems, it proceeds via a related SNAr mechanism. The reaction is powerfully driven to completion by exploiting the differential solubility of halide salts.[5] In this case, sodium iodide (NaI) is soluble in solvents like acetone or acetonitrile, while the resulting sodium chloride (NaCl) byproduct is not, causing it to precipitate and drive the equilibrium forward according to Le Châtelier's principle.[6]
Mechanistic Rationale
The C2 position of the pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack. The reaction is initiated by the iodide ion attacking the C2 carbon, leading to the displacement of the chloride leaving group. This halide exchange is a highly reliable and efficient method for synthesizing aryl iodides from the corresponding chlorides or bromides.[7] A procedure for a closely related analog, 5-bromo-2-iodopyrimidine, has been reported with an 84% yield using NaI and hydroiodic acid, demonstrating the viability of this approach.[8]
Route B: In-Depth Analysis of the Sandmeyer-type Reaction Pathway
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a method to replace an amino group with a wide variety of substituents via a diazonium salt intermediate.[2][3] The process involves two main stages:
-
Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[9]
-
Nucleophilic Displacement: The diazonium salt is then treated with a nucleophile, in this case, iodide (from KI). The transformation is typically catalyzed by copper(I) salts, although for iodination, the reaction often proceeds readily without a copper catalyst. The mechanism is understood to involve a free radical process initiated by a single electron transfer.[2]
Causality in Experimental Choices
The use of low temperatures (0-5 °C) during diazotization is critical. Aryl diazonium salts are notoriously unstable and can decompose, sometimes explosively, at higher temperatures. The subsequent displacement reaction can then be warmed to room temperature or gently heated to ensure complete conversion. While highly versatile, the Sandmeyer reaction requires careful handling of potentially hazardous intermediates.[9]
Quantitative Performance Comparison
To provide an objective assessment, the two routes are compared based on key performance indicators typically considered in a process chemistry environment. Data is estimated based on established procedures for analogous compounds.
| Metric | Route A: Finkelstein Reaction | Route B: Sandmeyer-type Reaction | Justification & Expert Insights |
| Overall Yield (Estimated) | 75-85% | 50-65% | The Finkelstein reaction is generally a cleaner, higher-yielding transformation for this specific halide exchange. Sandmeyer reactions can be prone to side reactions, reducing overall yield. |
| Number of Key Steps | 2 | 2 | Both routes require a bromination step followed by the key transformation, making them comparable in length. |
| Reagent Safety & Handling | Safer. Uses standard laboratory reagents. Primary hazard is the solvent. | Higher Hazard. Involves the formation of unstable diazonium salts which can be explosive if allowed to dry. Requires strict temperature control.[9] | |
| Reaction Conditions | Mild (e.g., refluxing acetone or acetonitrile). | Cryogenic conditions (0-5 °C) required for diazotization, followed by warming. | Route A is operationally simpler and less demanding in terms of equipment and monitoring. |
| Starting Material | 5-Bromo-2-chloro-4-methylpyrimidine | 2-Amino-5-bromo-4-methylpyrimidine | Both precursors are typically synthesized from simpler, commercially available 4-methylpyrimidines. Their relative cost and availability may vary. |
| Purification | Simple filtration of NaCl byproduct, followed by standard workup and crystallization/chromatography. | Requires careful quenching of excess nitrous acid and handling of a more complex reaction mixture. | The workup for Route A is generally more straightforward. |
Validated Experimental Protocol: Route A (Recommended)
Based on the comparative analysis, Route A via the Finkelstein reaction is recommended for its superior yield, safety profile, and operational simplicity. The following protocol is adapted from established procedures for similar pyrimidine systems.[8]
Workflow Diagram: Finkelstein Synthesis
Caption: Step-by-step workflow for the recommended Finkelstein protocol.
Step-by-Step Methodology
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-bromo-2-chloro-4-methylpyrimidine (1.0 equiv.), sodium iodide (2.5 equiv.), and anhydrous acetonitrile (approx. 0.1 M concentration relative to the substrate).
-
Heating and Monitoring: Heat the reaction mixture to reflux (approximately 82 °C). The formation of a white precipitate (NaCl) should be observed. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Initial Workup: Cool the mixture to room temperature. Filter the suspension through a pad of celite to remove the precipitated sodium chloride. Wash the filter cake with a small amount of acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any residual iodine color, followed by a saturated aqueous solution of sodium chloride (brine).
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the final product, this compound.[10]
Conclusion and Recommendation
Both the Finkelstein and Sandmeyer-type reactions represent viable synthetic pathways to this compound. However, a critical evaluation of their respective merits reveals a clear advantage for the Finkelstein halogen exchange (Route A) . This route offers a significantly better safety profile by avoiding the use of unstable diazonium intermediates, proceeds under milder and more easily controlled conditions, and consistently provides higher yields with a more straightforward purification process. For researchers and drug development professionals seeking a reliable, efficient, and scalable synthesis of this valuable pyrimidine analog, the Finkelstein approach is the demonstrably superior choice.
References
- 1. Page loading... [guidechem.com]
- 2. byjus.com [byjus.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 5. adichemistry.com [adichemistry.com]
- 6. grokipedia.com [grokipedia.com]
- 7. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]
- 8. 5-Bromo-2-iodopyrimidine synthesis - chemicalbook [chemicalbook.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Pyrimidine, 5-bromo-2-iodo-4-methyl- | CymitQuimica [cymitquimica.com]
A Comparative Guide to the X-ray Crystallography of 5-Bromo-2-iodo-4-methylpyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the precise determination of a molecule's three-dimensional structure is paramount. This knowledge underpins rational drug design, structure-activity relationship (SAR) studies, and the optimization of lead compounds. For halogenated pyrimidines, a class of compounds with significant therapeutic potential, X-ray crystallography stands as the gold standard for atomic-level structural elucidation.[1][2][3] This guide provides a comprehensive overview of the application of single-crystal X-ray diffraction to 5-Bromo-2-iodo-4-methylpyrimidine and its derivatives, offering a comparative analysis with alternative techniques and detailed, field-proven experimental protocols.
Pyrimidines are fundamental N-heterocyclic molecules that form the basic constituents of DNA and RNA, and their derivatives are known to possess a wide range of biological activities, including antimicrobial and antineoplastic properties.[1][3][4] The introduction of bromine and iodine atoms, as in this compound, offers unique opportunities for chemical modification and can significantly influence the compound's physicochemical properties and biological interactions.
The Unambiguous Power of X-ray Crystallography
X-ray crystallography provides a definitive and high-resolution snapshot of a molecule's solid-state conformation. This technique is unparalleled in its ability to reveal precise bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the crystal packing.[5] For drug development, this information is invaluable for understanding receptor binding, designing more potent analogues, and securing intellectual property.
While other techniques provide valuable structural information, they often come with limitations. Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, is a powerful tool for determining the structure of molecules in solution, but it does not provide the same level of detail regarding solid-state conformation and intermolecular interactions.[6][7] Cryo-electron microscopy (Cryo-EM) has revolutionized structural biology, particularly for large protein complexes, but it is generally not the primary choice for small molecules like pyrimidine derivatives.[8][9][10]
| Technique | Advantages for this compound Derivatives | Limitations |
| Single-Crystal X-ray Diffraction | Unambiguous 3D structure determination at atomic resolution.[5] Precise measurement of bond lengths and angles. Detailed information on intermolecular interactions and crystal packing. | Requires high-quality single crystals, which can be challenging to grow. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Powerful for structure elucidation in solution.[6][7] Provides information on molecular dynamics. | Does not provide solid-state conformational data. Less precise for bond lengths and angles compared to X-ray crystallography. |
| Cryo-Electron Microscopy (Cryo-EM) | Excellent for large, flexible macromolecules.[8][9] | Not typically used for small molecules. Lower resolution for small molecules compared to X-ray crystallography. |
| Mass Spectrometry (MS) | Determines molecular weight and elemental composition.[7] | Provides no information on 3D structure. |
Experimental Workflow: From Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands meticulous attention to detail. The following workflow outlines the key stages, emphasizing the causality behind each experimental choice.
Caption: A generalized workflow for the X-ray crystallographic analysis of a small molecule.
Part 1: Synthesis and Purification
The synthesis of this compound derivatives can be achieved through various organic chemistry methods. A common approach involves the halogenation of a pyrimidine precursor. For example, 5-bromo-2-iodopyrimidine can be synthesized from 5-bromo-2-chloropyrimidine.[11]
Crucial Consideration: Purity is paramount for successful crystallization. A minimum purity of 95% is recommended. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
Protocol for a Generic Purification by Recrystallization:
-
Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution.
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath or refrigerator. Slow cooling is critical for the formation of large, well-ordered crystals.
-
Isolation: Collect the crystals by filtration.
-
Drying: Dry the crystals under vacuum.
Part 2: The Art and Science of Crystal Growth
Growing single crystals suitable for X-ray diffraction is often the most challenging step. There is no universal recipe for crystallization; it is an empirical process that requires screening a variety of conditions.[12]
Key Principles of Crystallization: The goal is to bring a solution of the compound to a state of supersaturation under conditions that favor slow nucleation and growth of a single crystal.
Common Crystallization Techniques for Small Molecules:
-
Slow Evaporation: A solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization. This is often a good starting point due to its simplicity.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.
-
Slow Cooling: A saturated solution of the compound at a high temperature is slowly cooled, causing the solubility to decrease and crystals to form.
Practical Tips for Successful Crystallization:
-
Start with a high-purity sample. [12]
-
Use clean glassware. [12]
-
Screen a variety of solvents and solvent mixtures.
-
Be patient; crystallization can take days or even weeks. [12]
-
Minimize vibrations and disturbances. [12]
Part 3: X-ray Diffraction and Data Collection
Once a suitable single crystal is obtained, it is mounted on a diffractometer for X-ray analysis. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded.
Caption: A simplified schematic of an X-ray diffraction experiment.
Experimental Protocol for Data Collection:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The instrument rotates the crystal while collecting diffraction data at various orientations. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms and improve the quality of the diffraction data.
Part 4: Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure. This process involves determining the arrangement of atoms in the unit cell that gives rise to the observed diffraction pattern.
Key Steps in Structure Determination:
-
Data Reduction: The raw diffraction images are processed to determine the intensities and positions of the diffraction spots.
-
Structure Solution: The initial positions of the atoms are determined using methods such as "direct methods" or the Patterson method.
-
Structure Refinement: The atomic positions and other parameters are adjusted to improve the agreement between the calculated and observed diffraction data. This is typically done using a least-squares minimization procedure.
-
Validation: The final structure is validated to ensure its chemical and crystallographic reasonability.
Comparative Crystallographic Data of Related Pyrimidine Derivatives
While the specific crystal structure of this compound is not publicly available, we can draw valuable insights from the crystallographic data of structurally related compounds. The following table presents a hypothetical comparison based on known structures of other halogenated pyrimidines.
| Parameter | Hypothetical Data for this compound Derivative | Data for a Known Halogenated Pyrimidine Derivative[13] |
| Chemical Formula | C₅H₄BrIN₂ | C₄H₃BrClN₃ |
| Molecular Weight | 298.91 g/mol | 208.45 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | ~10.5 | 7.359(3) |
| b (Å) | ~8.2 | 11.832(4) |
| c (Å) | ~12.1 | 7.843(3) |
| β (°) | ~98.5 | 108.38(2) |
| Volume (ų) | ~1025 | 648.3(4) |
| Z | 4 | 4 |
| Key Interactions | Potential for halogen bonding (I···N, Br···N), π-π stacking | N-H···N hydrogen bonds forming inversion dimers |
The presence of both bromine and iodine in this compound introduces the possibility of interesting intermolecular interactions, such as halogen bonding, which can significantly influence the crystal packing.
Conclusion
X-ray crystallography remains an indispensable tool for the definitive structural characterization of this compound derivatives and other small molecules in drug discovery. While the process of obtaining high-quality crystals can be challenging, the wealth of information provided by a successful crystal structure analysis is invaluable for guiding further research and development. This guide has provided a comprehensive overview of the experimental workflow, from synthesis to structure validation, and has highlighted the comparative advantages of X-ray crystallography over other analytical techniques. By understanding the principles and best practices outlined herein, researchers can effectively leverage this powerful technique to accelerate their discovery efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. X-Ray Crystallography Alternative → Area → Sustainability [energy.sustainability-directory.com]
- 9. [Cryo-microscopy, an alternative to the X-ray crystallography?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How cryo‐electron microscopy and X‐ray crystallography complement each other - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Bromo-2-iodopyrimidine synthesis - chemicalbook [chemicalbook.com]
- 12. unifr.ch [unifr.ch]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Pyrimidine Isomers
For researchers, scientists, and professionals in drug development, a nuanced understanding of the fundamental building blocks of life is paramount. Among these, the pyrimidine isomers—uracil, thymine, and cytosine—form a cornerstone of nucleic acid structure and function. While structurally similar, these molecules exhibit distinct biological activities that have profound implications for genetic stability, cellular metabolism, and the design of therapeutic agents. This guide provides an in-depth, objective comparison of the biological activities of these key pyrimidine isomers, supported by established scientific principles and experimental methodologies.
Introduction: The Pyrimidine Family
Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The three primary pyrimidine isomers of biological significance are uracil, thymine (5-methyluracil), and cytosine. These molecules are integral components of nucleotides, which in turn form the basis of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA).[1] Their subtle structural differences give rise to vastly different roles and biological consequences within the cell.
Core Biological Functions and Physicochemical Properties: A Comparative Overview
The primary role of pyrimidine isomers is their incorporation into nucleic acids, where they participate in the storage and transfer of genetic information.[2] However, their individual properties dictate their specific functions and metabolic fates.
| Feature | Uracil | Thymine | Cytosine |
| Primary Location | RNA[2] | DNA[2] | DNA and RNA[1] |
| Pairing Partner | Adenine (A)[2] | Adenine (A)[2] | Guanine (G) |
| Key Structural Difference | Lacks a methyl group at C5[3] | Contains a methyl group at C5[3] | Contains an amino group at C4 |
| Chemical Stability | More susceptible to photochemical mutation and oxidation[4][5] | Methyl group enhances resistance to photochemical mutation and provides greater chemical stability[4][5] | Susceptible to spontaneous deamination to uracil[4] |
| Metabolic Cost of Synthesis | Energetically less costly to produce than thymine.[6][7] | Synthesis requires an additional methylation step, making it energetically more costly than uracil.[6][7] | Interconvertible with uracil through deamination and amination reactions. |
| Role in Genetic Stability | Its presence in DNA is generally considered a lesion due to cytosine deamination, and is actively removed.[4] | The presence of the methyl group allows for the efficient recognition and repair of deaminated cytosine (uracil), thus enhancing genetic stability.[4] | Spontaneous deamination to uracil is a common form of DNA damage that can lead to mutations if not repaired.[4] |
The Critical Difference: Why Thymine Prevails in DNA
The evolutionary selection of thymine over uracil in DNA is a cornerstone of genetic fidelity. This preference is not arbitrary but is rooted in the chemical instability of cytosine.
The Problem of Cytosine Deamination
Cytosine can spontaneously deaminate to form uracil, a reaction that occurs at a significant rate in physiological conditions.[4] If uracil were a natural component of DNA, the cellular repair machinery would be unable to distinguish between a legitimately incorporated uracil and one that arose from the deamination of cytosine.[8] This would lead to a C-G to U-A transition mutation during DNA replication.
Thymine as a "Genetic Insurance Policy"
By utilizing thymine (5-methyluracil) as the pairing partner for adenine in DNA, the cell has evolved a robust error-checking mechanism. Any uracil found in DNA is recognized as an anomaly by enzymes such as uracil-DNA glycosylase (UDG) and is promptly excised.[4] The repair system then correctly replaces the uracil with a cytosine, thus preserving the integrity of the genetic code. The methyl group of thymine acts as a chemical "tag," effectively signaling that this is the correct pyrimidine to be paired with adenine in the context of DNA.
Metabolic Fates: De Novo Synthesis and Salvage Pathways
Cells can synthesize pyrimidine nucleotides through two main routes: the de novo pathway and the salvage pathway.[9] The regulation of these pathways is tightly linked to the cell cycle, with an increased demand for pyrimidines during the S phase for DNA replication.[9]
De Novo Synthesis
The de novo pathway builds pyrimidine rings from simple precursors like bicarbonate, aspartate, and glutamine.[9] This energy-intensive process is highly regulated, with key enzymes being allosterically controlled by nucleotide end-products.[9]
Salvage Pathways
The salvage pathways are a more energy-efficient means of producing nucleotides by recycling pre-existing pyrimidine bases and nucleosides from the degradation of nucleic acids.[10] Enzymes like uridine phosphorylase and thymidine kinase play crucial roles in these pathways.[9]
References
- 1. Difference Between Thymine And Uracil - GeeksforGeeks [geeksforgeeks.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biology.stackexchange.com [biology.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. echemi.com [echemi.com]
- 8. Uracil in DNA: consequences for carcinogenesis and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell cycle-dependent regulation of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential control of cell cycle, proliferation, and survival of primary T lymphocytes by purine and pyrimidine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to the Cost-Effective Synthesis of Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural core of a vast array of therapeutic agents, from antiviral medications to cutting-edge oncology treatments.[1][2] Given their prevalence and importance, the development of efficient, scalable, and cost-effective synthetic pathways to access structurally diverse pyrimidine derivatives is a critical objective for researchers in both academic and industrial settings.
This guide provides an in-depth cost and performance analysis of the principal synthetic routes to substituted pyrimidines. We move beyond simple procedural lists to explore the underlying mechanistic rationale, process economics, and practical considerations that guide the selection of an optimal pathway for a given research or development goal.
The Biginelli Reaction: A Time-Tested Workhorse for Dihydropyrimidinones
First reported in 1891, the Biginelli reaction is a one-pot, three-component condensation that remains one of the most economical and straightforward methods for producing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable precursors for a wide range of functionalized pyrimidines.[3][4]
Mechanistic Rationale & Causality
The reaction's efficiency stems from its convergent, multicomponent nature. It proceeds via an acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (or thiourea).[5] The generally accepted mechanism involves the acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde and urea. This electrophilic intermediate is then intercepted by the enol of the β-ketoester, followed by cyclization and dehydration to yield the final DHPM product.[3][5] The choice of catalyst, often a simple Brønsted or Lewis acid, is critical for promoting the key iminium ion formation and ensuring high yields.[5]
Cost-Effectiveness Analysis
The primary economic advantage of the Biginelli reaction lies in the low cost and widespread availability of its starting materials: common aldehydes, ethyl acetoacetate, and urea are commodity chemicals.
-
Starting Materials: Low cost.
-
Reagents/Catalysts: Minimal cost, often requiring only catalytic amounts of simple acids like HCl or, in modern variations, more efficient and recyclable catalysts like sulfamic acid.[6]
-
Energy & Time: Conventional heating under reflux can take several hours.[6] However, modern adaptations using microwave irradiation or grindstone techniques can dramatically reduce reaction times to mere minutes and often proceed under solvent-free conditions, offering significant savings in energy and solvent purchasing/disposal costs.[6]
-
Yield & Purification: Yields are typically good to excellent. The product often precipitates from the reaction mixture, allowing for simple filtration and purification, which reduces labor and solvent costs associated with chromatography.
Data Presentation: Comparison of Biginelli Reaction Conditions
| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional | HCl | Ethanol | Reflux | 4-5 h | 75% | [6] |
| Conventional | Sulfamic Acid (20 mol%) | Ethanol | 80°C | 3 h | 89% | [6] |
| Microwave | Sulfamic Acid (20 mol%) | Solvent-Free | - (300 W) | 3 min | 95% | [6] |
| Grinding | CuCl₂·2H₂O | Solvent-Free | Room Temp | 5-10 min | Good |
Experimental Protocol: Microwave-Assisted Biginelli Synthesis[6]
This protocol describes an efficient synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
-
Combine Reagents: In a 100 mL beaker, combine benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and sulfamic acid (20 mol%).
-
Microwave Irradiation: Cover the beaker with a watch glass and place it in a domestic microwave oven. Irradiate at 300 watts.
-
Monitoring: The reaction is typically complete within 3-4 minutes. Progress can be monitored by thin-layer chromatography (TLC).
-
Isolation: After completion, cool the reaction vessel to room temperature. Add cold water to the solidified mixture.
-
Purification: Filter the precipitate, wash thoroughly with cold ethanol, and dry to obtain the pure product.
Visualization: Biginelli Reaction Workflow
Caption: One-pot convergence in the Biginelli Reaction.
The Pinner Synthesis: A Classic Route to Diverse Pyrimidines
The Pinner synthesis, first described in the 1880s, is a foundational method for creating the pyrimidine ring.[7] It involves the condensation of a 1,3-dicarbonyl compound with an amidine, typically under acidic or basic conditions.[8]
Mechanistic Rationale & Causality
This pathway constructs the pyrimidine heterocycle through a sequence of condensation and cyclization steps. The mechanism involves the initial nucleophilic attack of the amidine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring.[9][10] The versatility of this method comes from the ability to use various substituted 1,3-dicarbonyls and amidines, allowing for diverse substitution patterns on the final product.[8]
Cost-Effectiveness Analysis
The Pinner synthesis is generally cost-effective, though its economics can be more variable than the Biginelli reaction, depending on the specific precursors required.
-
Starting Materials: While simple 1,3-dicarbonyls like acetylacetone are inexpensive, more complex or unsymmetrical variants can be costly. The cost of amidines is a key variable; benzamidine hydrochloride is common and affordable, but more exotic amidines required for specific targets can be expensive or require separate synthesis.
-
Reagents/Catalysts: The reaction typically uses simple acid or base catalysts, which are inexpensive.
-
Energy & Time: Reaction times and temperatures are moderate, often requiring heating for several hours.
-
Yield & Purification: Yields are generally moderate to good.[11] Purification often requires column chromatography, adding to solvent and labor costs, especially if side products are formed.
Experimental Protocol: General Pinner Synthesis[9][13]
This protocol outlines a general procedure for synthesizing a 2,4,6-trisubstituted pyrimidine.
-
Prepare Solution: Dissolve the 1,3-dicarbonyl compound (e.g., acetylacetone, 10 mmol) and the amidine hydrochloride (e.g., benzamidine hydrochloride, 10 mmol) in ethanol (50 mL).
-
Add Base: Add a base, such as sodium ethoxide or potassium carbonate (12 mmol), to the solution to free the amidine base.
-
Reaction: Heat the mixture to reflux and maintain for 4-12 hours, monitoring the reaction by TLC.
-
Workup: After cooling, neutralize the mixture with a dilute acid (e.g., acetic acid). Reduce the solvent volume under vacuum.
-
Isolation & Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over sodium sulfate. Purify the crude product by column chromatography on silica gel.
Visualization: Pinner Synthesis Workflow
Caption: Stepwise construction in the Pinner Synthesis.
Metal-Catalyzed Cross-Coupling: Precision for High-Value Targets
Unlike the de novo ring syntheses above, transition-metal catalyzed cross-coupling reactions are powerful tools for the late-stage functionalization of a pre-existing pyrimidine core.[12] Reactions like the Suzuki-Miyaura, Stille, and Sonogashira couplings allow for the precise installation of aryl, alkyl, and alkynyl groups onto a halo-pyrimidine scaffold.[13][14]
Mechanistic Rationale & Causality
These reactions operate via a catalytic cycle involving a transition metal, most commonly palladium.[12] The cycle typically includes three key steps: (1) Oxidative Addition of the catalyst into the carbon-halogen bond of the pyrimidine, (2) Transmetalation with an organometallic reagent (e.g., a boronic acid in Suzuki coupling), and (3) Reductive Elimination to form the new carbon-carbon bond and regenerate the catalyst. This approach provides unparalleled control over regioselectivity, enabling the synthesis of complex, dissymmetric pyrimidines that are inaccessible via classical methods.[15]
Cost-Effectiveness Analysis
This methodology represents the highest cost but also the highest precision, making it indispensable in the later stages of drug development where specific, high-potency analogues are required.
-
Starting Materials: Halogenated pyrimidines (e.g., 2,4-dichloropyrimidine) serve as common starting points and are moderately priced. The cost of the coupling partner (e.g., custom boronic acids) can be very high.
-
Reagents/Catalysts: This is the main cost driver. Palladium catalysts (e.g., Pd(dppf)Cl₂) and specialized phosphine ligands are expensive precious metal complexes.[1] While catalyst loading is low, their cost per gram is significant.
-
Energy & Time: Reactions typically require moderate heating for several hours.
-
Yield & Purification: Yields are often very high, and reactions can be very clean. However, removal of residual palladium to meet pharmaceutical standards (<10 ppm) can require specialized and costly purification techniques.
Experimental Protocol: Suzuki-Miyaura Coupling on a Pyrimidine Core[1]
This protocol describes the final step in the synthesis of a 5-aryl-substituted pyrimidine drug candidate.
-
Prepare Reaction Mixture: In a reaction vial, combine the 5-bromopyrimidine intermediate (1 mmol), the desired arylboronic acid or ester (1.2 mmol), a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%), and a base like potassium acetate (2 mmol).
-
Add Solvent: Add a degassed solvent, such as dioxane (10 mL).
-
Reaction: Seal the vial and heat the mixture to 80-100°C for 6-18 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over sodium sulfate.
-
Purification: Concentrate the solution and purify the crude product by column chromatography to yield the final coupled product.
Visualization: Cross-Coupling Workflow
Caption: Precision functionalization via Suzuki Coupling.
Comparative Guide: At-a-Glance Cost Analysis
| Parameter | Biginelli Reaction | Pinner Synthesis | Metal-Catalyzed Cross-Coupling |
| Primary Use | De novo synthesis of DHPMs | De novo ring synthesis | Late-stage functionalization |
| Starting Material Cost | Low | Low to Moderate | Moderate to High |
| Catalyst Cost | Very Low (e.g., HCl) | Low (e.g., K₂CO₃) | Very High (e.g., Palladium) |
| Atom Economy | High (Multicomponent) | Moderate | Moderate |
| Energy/Solvent Input | Low to Moderate (can be solvent-free) | Moderate | Moderate |
| Labor/Purification | Low (often precipitation) | Moderate (chromatography) | High (chromatography, metal removal) |
| Scalability | Excellent | Good | Moderate (cost-prohibitive at scale) |
| Structural Diversity | Moderate (DHPMs) | Good | Excellent (High Specificity) |
Conclusion: Selecting the Right Pathway
The choice of a synthetic pathway for substituted pyrimidines is a strategic decision dictated by a balance of economic, chemical, and project-specific factors.
-
For large-scale production and early-stage discovery where cost is paramount and the target is a dihydropyrimidinone or a simple derivative, the Biginelli Reaction , especially with modern microwave-assisted protocols, is often the most economically viable choice.[16]
-
For late-stage drug development and the synthesis of complex, high-value target molecules , the precision and versatility of Metal-Catalyzed Cross-Coupling are indispensable. While the upfront costs of catalysts are high, the ability to rapidly generate potent and specific analogues justifies the investment.[1][17]
Ultimately, a comprehensive cost analysis must extend beyond the price of reagents to include factors like labor, energy consumption, waste disposal, and the strategic value of accessing a specific molecular target. By understanding the fundamental trade-offs between these classical and modern synthetic methodologies, researchers can make informed decisions to accelerate their discovery and development programs.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. heteroletters.org [heteroletters.org]
- 5. Biginelli Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyrimidine - Wikipedia [en.wikipedia.org]
- 8. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 9. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. New efficient route to dissymmetric 2,4-di(het)aryl-pyrido[3,2-d]pyrimidines via regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthetic Methods for Functionalized Pyrimidines
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of the Pyrimidine Scaffold
The pyrimidine ring system is a cornerstone of medicinal chemistry and drug discovery. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its biological significance is unparalleled.[1][2] This inherent biocompatibility has made the pyrimidine scaffold a "privileged scaffold," a structural motif that consistently appears in a wide array of biologically active compounds and FDA-approved drugs.[1][3] Its two nitrogen atoms and planar aromatic structure are ideal for forming hydrogen bonds and π-π stacking interactions with biological targets like enzymes and nucleic acids.[1]
From the pioneering anticancer agent 5-fluorouracil to antiviral therapies like Zidovudine (AZT) and antibacterial drugs like Trimethoprim, pyrimidine derivatives have demonstrated a vast therapeutic reach.[2][3][4] The versatility of this scaffold allows for fine-tuning of pharmacological properties through the introduction of various functional groups, making the development of efficient and diverse synthetic methodologies a critical endeavor for medicinal chemists.[3][5]
This guide provides an in-depth comparison of the most significant and widely adopted synthetic strategies for accessing functionalized pyrimidines. We will move beyond simple procedural lists to explore the mechanistic underpinnings of each method, the rationale behind experimental choices, and a comparative analysis of their performance, empowering you to select the optimal strategy for your specific research and development goals.
I. Classical Condensation Strategies: The Foundation of Pyrimidine Synthesis
The construction of the pyrimidine core via condensation reactions represents the historical foundation of this field. These methods, while traditional, are still widely used due to their simplicity and access to fundamental pyrimidine structures.
The Biginelli Reaction: A Timeless Multicomponent Synthesis
First reported by Italian chemist Pietro Biginelli in 1891, this acid-catalyzed three-component reaction (3-CR) remains a remarkably efficient method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[6][7] It involves the one-pot condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[6][8] The resulting DHPMs are not only valuable intermediates but also exhibit a range of biological activities, including roles as calcium channel blockers.[6][7]
Causality Behind Experimental Choices: The choice of catalyst is crucial. While traditional methods use strong Brønsted acids like HCl, modern protocols often employ Lewis acids (e.g., Yb(OTf)₃, InCl₃) or heterogeneous catalysts to improve yields, shorten reaction times, and facilitate easier workup.[6][8] The reaction mechanism is believed to proceed through an iminium intermediate, formed from the aldehyde and urea, which then acts as an electrophile for the β-ketoester enol.[8] The final cyclization and dehydration yield the stable DHPM ring.
Caption: The Biginelli reaction mechanism proceeds via an acid-catalyzed iminium intermediate.
The Pinner Synthesis
The Pinner synthesis is another classical method that involves the condensation of 1,3-dicarbonyl compounds with amidines.[9] This approach is highly versatile, allowing for the synthesis of a wide range of substituted pyrimidines by varying the dicarbonyl component (e.g., β-keto esters, malonic esters) and the amidine derivative.[9] This method is particularly useful for producing pyrimidines with specific substitution patterns that may be difficult to access through other routes.
II. Modern Strategies: Efficiency, Diversity, and Atom Economy
While classical methods are robust, modern synthetic chemistry demands greater efficiency, broader substrate scope, and improved sustainability. The following strategies represent the cutting edge of pyrimidine synthesis.
Transition-Metal-Catalyzed Reactions
Transition-metal catalysis has revolutionized organic synthesis, and pyrimidine construction is no exception.[10] These methods offer powerful ways to form C-N and C-C bonds, enabling the assembly of highly functionalized pyrimidine rings under relatively mild conditions.[11] Catalysts based on palladium, iron, copper, and iridium have all been successfully employed.[10][11][12]
Causality Behind Experimental Choices: The power of this approach lies in the catalyst's ability to orchestrate complex bond formations. For example, palladium-catalyzed protocols can assemble pyrimidines from α-methyl ketones and formamide, or through four-component reactions involving aryl halides.[13][14] The choice of metal, ligand, and solvent is critical for controlling reactivity and selectivity, preventing side reactions, and ensuring a high yield of the desired product. The ligand, in particular, modulates the electronic and steric properties of the metal center, which is key to facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.
Caption: General workflow for a transition-metal-catalyzed pyrimidine synthesis.
Direct C-H Functionalization
Direct C–H functionalization is one of the most powerful and "green" strategies in modern organic synthesis, as it avoids the need for pre-functionalized starting materials (like halogenated pyrimidines), thus reducing step counts and waste.[15] This approach involves the selective activation of a C–H bond on the pyrimidine core and its subsequent transformation into a C-C, C-N, or other bond.[16]
Causality Behind Experimental Choices: Achieving regioselectivity is the primary challenge. Two main strategies are employed:
-
Transition-Metal Catalysis: Metals like palladium can selectively activate specific C–H bonds, often guided by a directing group on the substrate.[15][17] For example, an amino group at the C2 position can direct arylation to the C5 position.[18] The reaction conditions (catalyst, ligand, oxidant) are tuned to favor the desired C-H activation pathway.[15]
-
Metal-Free Methods: These approaches often rely on radical reactions (e.g., Minisci-type) or strong bases to generate reactive intermediates.[17] They offer a sustainable alternative to metal-catalyzed processes, avoiding concerns about toxic metal residues in the final product.[17][19]
Caption: Contrasting pathways for metal-catalyzed and metal-free C-H functionalization.
III. Performance Comparison of Key Synthetic Methods
The choice of synthetic method depends heavily on the specific target molecule and desired experimental parameters such as yield, reaction time, and environmental impact. The following table provides a comparative overview of the discussed methods, with data synthesized from various literature sources.
| Method | Key Reactants | Catalyst/Reagent | Typical Solvent | Typical Time | Typical Yield (%) | Key Advantages & Considerations |
| Biginelli Reaction (Conventional) | Aldehyde, β-Ketoester, Urea | Hydrochloric Acid | Ethanol | 1.5 - 4 hours | ~60-70% | Simple, robust, foundational. Can require long reflux times.[20][21] |
| Biginelli Reaction (Microwave) | Aldehyde, β-Ketoester, Urea/Thiourea | Various (e.g., Ethanolic NaOH, CuCl₂) | Ethanol or Solvent-free | 7 - 20 min | 72-90% | Drastically reduced reaction times, often higher yields, green chemistry.[20][21] |
| Pinner Synthesis | 1,3-Dicarbonyl, Amidine | Acid or Base | Varies | Varies | Moderate | Versatile for specific substitution patterns.[9][20] |
| Multicomponent (Iridium-catalyzed) | Amidine, Alcohols | [Ir]-Pincer Complex | Toluene | 24 hours | up to 93% | High atom economy, sustainable (uses alcohols), regioselective.[12] |
| Transition-Metal (Palladium-catalyzed) | Aryl Halides, Amidines, etc. | Pd(OAc)₂, Ligands | Dioxane, DMF | 12 - 24 hours | 60-95% | Excellent functional group tolerance, access to complex structures.[13][15] |
| Direct C-H Arylation (Pd-catalyzed) | Pyrimidine, Aryl Halide | Pd(OAc)₂, Ligand, Oxidant | Pivalic Acid, DMF | 24 hours | 50-85% | High atom economy, avoids pre-functionalization. Regioselectivity can be a challenge.[15][17] |
IV. Detailed Experimental Protocols
To provide practical, actionable insights, this section details representative protocols for two of the most powerful modern synthetic strategies.
Protocol 1: Microwave-Assisted, Solvent-Free Biginelli Reaction
This protocol illustrates a green, efficient synthesis of a dihydropyrimidinone derivative, adapted from methodologies that emphasize speed and sustainability.[20][21]
Objective: To synthesize 4-Aryl-3,4-dihydropyrimidin-2(1H)-one.
Materials:
-
Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 mmol)
-
Ethyl Acetoacetate (1.0 mmol)
-
Urea (1.5 mmol)
-
Catalyst (e.g., CuCl₂·2H₂O, 0.1 mmol)
-
Microwave Synthesis Reactor
-
Ethanol (for recrystallization)
-
Mortar and Pestle
Methodology:
-
Preparation: In a clean, dry mortar, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and the catalyst.
-
Grinding: Grind the mixture thoroughly with a pestle for 2-3 minutes at room temperature until a homogeneous paste is formed. This "grindstone" technique enhances reactant mixing without a solvent.[21][22]
-
Microwave Irradiation: Transfer the paste to a 10 mL microwave synthesis vial. Seal the vial and place it in the microwave reactor.
-
Reaction: Irradiate the mixture at a constant power (e.g., 300 W) for 7-10 minutes. Monitor the reaction progress via Thin Layer Chromatography (TLC) if possible.
-
Workup: After the reaction is complete, allow the vial to cool to room temperature. Add 10 mL of cold water to the vial and stir. The solid product will precipitate.
-
Isolation: Collect the crude product by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the solid product from hot ethanol to yield the pure dihydropyrimidinone derivative.
Protocol 2: Palladium-Catalyzed Direct C-H Arylation at C5 of 2-Aminopyrimidine
This protocol describes a state-of-the-art method for creating a C-C bond directly on the pyrimidine ring, adapted from leading literature in C-H activation.[15][18]
Objective: To synthesize a 2-amino-5-arylpyrimidine derivative.
Materials:
-
2-Aminopyrimidine (1.0 mmol)
-
Aryl Bromide (1.2 mmol)
-
Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)
-
Ligand (e.g., Triphenylphosphine, PPh₃, 10 mol%)
-
Base (e.g., Potassium Carbonate, K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Anhydrous N,N-Dimethylformamide, DMF, 5 mL)
-
Schlenk flask or sealed reaction tube
-
Inert atmosphere (Nitrogen or Argon)
Methodology:
-
Vessel Preparation: Add 2-aminopyrimidine (1.0 mmol), the aryl bromide (1.2 mmol), Pd(OAc)₂ (5 mol%), the ligand (10 mol%), and K₂CO₃ (2.0 mmol) to a Schlenk flask equipped with a magnetic stir bar.
-
Inerting: Seal the flask and evacuate and backfill it with an inert gas (Nitrogen or Argon) three times to remove all oxygen.
-
Solvent Addition: Add anhydrous DMF (5 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 120-140 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS. The reaction typically runs for 12-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) to remove DMF and inorganic salts.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-amino-5-arylpyrimidine.
V. Conclusion and Future Perspectives
The synthesis of functionalized pyrimidines is a dynamic and evolving field, driven by the scaffold's immense importance in drug discovery. While classical methods like the Biginelli reaction provide reliable access to core structures, modern strategies have vastly expanded the synthetic toolkit. Transition-metal catalysis and direct C-H functionalization now offer unparalleled efficiency and the ability to construct complex, highly decorated pyrimidines with high precision and atom economy.
Future developments will likely focus on enhancing the sustainability and efficiency of these methods. The integration of flow chemistry, the use of even more earth-abundant metal catalysts, and the application of machine learning and AI for reaction optimization are poised to define the next generation of pyrimidine synthesis.[1] These advancements will continue to empower medicinal chemists to explore new chemical space and develop novel pyrimidine-based therapeutics to address pressing global health challenges.
References
- 1. ijsat.org [ijsat.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 7. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biginelli Reaction [organic-chemistry.org]
- 9. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 10. mdpi.com [mdpi.com]
- 11. Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. growingscience.com [growingscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 16. researchgate.net [researchgate.net]
- 17. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02937A [pubs.rsc.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. researchgate.net [researchgate.net]
A Researcher's Guide to DFT Studies on the Reactivity of Halogenated Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Halogenated pyrimidines are foundational scaffolds in medicinal chemistry and drug development, appearing in numerous therapeutic agents.[1] Predicting their reactivity towards nucleophiles or in cross-coupling reactions is crucial for designing efficient synthetic routes and novel molecular entities. Density Functional Theory (DFT) has emerged as a powerful predictive tool, offering deep mechanistic insights that complement experimental work.[2][3][4] This guide provides a comparative analysis of DFT methodologies for assessing the reactivity of these vital heterocyclic compounds, grounded in scientific literature and practical application.
The Role of DFT in Elucidating Reactivity
Understanding the reactivity of halogenated pyrimidines often revolves around two key reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. The outcome of these reactions is dictated by a delicate interplay of electronic and steric factors, which DFT can model with increasing accuracy.[5]
-
Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the electron-deficient pyrimidine ring facilitates the attack of a nucleophile, leading to the displacement of the halide. The reactivity trend is often governed by the stability of the intermediate Meisenheimer complex and the electronegativity of the halogen, typically following the order F > Cl > Br > I.[6] DFT calculations can map the entire reaction profile, identifying transition states and intermediates to predict both feasibility and regioselectivity.[7][8]
-
Palladium-Catalyzed Cross-Coupling: For reactions like Suzuki or Buchwald-Hartwig coupling, the reactivity trend is inverted (I > Br > Cl).[6] This is because the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen (C-X) bond. DFT is invaluable for calculating the C-X bond dissociation energies (BDEs) and the activation barriers for the oxidative addition step, thereby explaining and predicting these reactivity patterns.
Comparative Analysis: Choosing the Right Computational Approach
The accuracy of a DFT study is fundamentally dependent on the choice of the functional and the basis set. This choice represents a trade-off between computational cost and precision.
Selecting the Appropriate DFT Functional
The "DFT zoo" of available functionals can be daunting.[9] For halogenated aromatic systems, the choice is critical. Functionals must accurately describe electron correlation, and for transition states, non-covalent interactions can also be significant.
| Functional | Type | Strengths & Considerations for Halogenated Pyrimidines |
| B3LYP | Hybrid GGA | A widely used workhorse. Often provides a good balance of speed and accuracy for ground-state geometries and general reactivity trends.[10] |
| M06-2X | Hybrid Meta-GGA | Known for its excellent performance with non-covalent interactions and thermochemistry, making it a strong choice for accurately calculating transition state barriers.[11] |
| ωB97X-D | Range-Separated Hybrid | Includes empirical dispersion corrections, which is crucial for systems where London dispersion forces are important. Recommended as a high-performing, general-purpose functional.[9][11] |
| PBE0 | Hybrid GGA | Often performs well and is a popular choice in many benchmark studies, though newer functionals may offer improved accuracy for specific properties.[9] |
Expert Insight: While B3LYP is a reasonable starting point, functionals like M06-2X and ωB97X-D are often recommended for obtaining more reliable activation energies and reaction thermodynamics for SNAr pathways, as they better capture the complex electronic effects within the transition state.[11]
The Importance of the Basis Set
For systems containing halogens, particularly heavier ones like bromine and iodine, the choice of basis set is crucial.
| Basis Set Family | Description | Application Notes |
| Pople (e.g., 6-31G, 6-311+G**) | Double- or triple-zeta split-valence | Widely used and computationally efficient. The addition of polarization () and diffuse (+) functions is essential for accurately describing anions and transition states common in SNAr reactions. |
| Dunning (e.g., cc-pVDZ, cc-pVTZ) | Correlation-consistent | Generally more accurate but also more computationally expensive. Often used for high-accuracy benchmark calculations. |
| DGDZVP | Double-zeta | Has shown surprisingly strong performance for calculating halogen-bond strengths, even outperforming some triple-zeta sets, making it a cost-effective option.[12][13][14] |
Expert Insight: A triple-zeta basis set such as 6-311+G(d,p) provides a robust balance of accuracy and computational cost for molecules the size of pyrimidines. For studies focused specifically on halogen bonding interactions, benchmarking with a set like DGDZVP could be beneficial.[12][13]
Key Reactivity Descriptors from DFT
DFT calculations provide more than just energies. Conceptual DFT offers a powerful framework for rationalizing reactivity through various calculated indices.
-
Fukui Functions and Dual Descriptors: These tools are essential for predicting the regioselectivity of nucleophilic and electrophilic attacks.[15]
-
The nucleophilic Fukui function (f+) highlights atoms susceptible to nucleophilic attack.
-
The dual descriptor (Δf) provides a more refined picture. A positive value (Δf > 0) indicates a site is electrophilic and prone to nucleophilic attack, while a negative value (Δf < 0) indicates a nucleophilic site.[10][16][17] The dual descriptor is often considered more reliable than the Fukui function alone because it can more unambiguously identify reactive sites.[10][16]
-
-
Molecular Electrostatic Potential (ESP): The ESP map visually represents the charge distribution of a molecule. Negative regions (typically red) are nucleophilic, while positive regions (typically blue) are electrophilic. For halogenated pyrimidines, the carbon atom attached to the halogen is typically a site of positive potential, indicating its susceptibility to nucleophilic attack.[5]
-
Activation Energy Barriers (ΔG‡): The calculation of the transition state (TS) energy is the gold standard for predicting reaction kinetics. A lower activation free energy (ΔG‡) corresponds to a faster reaction rate. Comparing the ΔG‡ for different isomers or different halogens provides a quantitative prediction of relative reactivity.
Visualizing a DFT Workflow for Reactivity Studies
A typical computational workflow for assessing the reactivity of a halogenated pyrimidine involves several key steps, from initial structure preparation to detailed analysis.
Caption: Standard workflow for a DFT investigation of a reaction mechanism.
Experimental Protocol: Step-by-Step DFT Calculation of an SNAr Reaction
This protocol outlines the essential steps for calculating the activation barrier for the reaction of 2-chloropyrimidine with a simple nucleophile, such as a methoxide anion, using a program like Gaussian.
Objective: To find the transition state and calculate the activation free energy (ΔG‡) for the SNAr reaction. Level of Theory: ωB97X-D/6-311+G(d,p) with an implicit solvent model (e.g., PCM for methanol).
-
Step 1: Optimize Reactant Structures
-
Build the initial 3D structures of 2-chloropyrimidine and the methoxide anion separately.
-
Perform a geometry optimization and frequency calculation for each molecule.
-
Causality: This step provides the lowest energy structures of the reactants and their zero-point vibrational energies (ZPVE) and thermal corrections. The frequency calculation confirms they are true minima on the potential energy surface (no imaginary frequencies).
-
Self-Validation: Confirm that the output files show "0 imaginary frequencies."
-
-
Step 2: Build an Initial Guess for the Transition State
-
Manually position the methoxide anion near the C2 position of the 2-chloropyrimidine, with the oxygen atom oriented for attack. The C-O distance should be intermediate, perhaps ~2.0 Å, and the C-Cl bond should be slightly elongated.
-
Causality: A good initial guess is critical for converging to the correct transition state.[18] The geometry should approximate the structure at the peak of the reaction coordinate.
-
-
Step 3: Perform a Transition State Search
-
Use the guess structure from Step 2 as the input for a transition state optimization.
-
Employ an algorithm like Berny optimization (Opt=TS) with a request to calculate the Hessian at the first step (CalcFC).
-
Causality: The Opt=TS keyword instructs the software to search for a first-order saddle point (the transition state) rather than a minimum. CalcFC provides an accurate initial curvature of the potential energy surface, which greatly improves the chances of a successful search.[18]
-
-
Step 4: Verify the Transition State
-
Perform a frequency calculation on the optimized transition state structure.
-
Causality: A true transition state is a maximum in one direction (along the reaction coordinate) and a minimum in all other directions.
-
Self-Validation: The output must show exactly one imaginary frequency .[19] Animating this frequency should visually represent the desired reaction: the formation of the C-O bond and the breaking of the C-Cl bond.
-
-
Step 5: Calculate the Reaction Pathway (IRC)
-
Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the verified transition state structure.
-
Causality: The IRC calculation maps the path from the transition state downhill to both the reactants and the products.
-
Self-Validation: This confirms that your transition state correctly connects the desired reactants and products.
-
-
Step 6: Calculate the Activation Energy
-
The activation free energy (ΔG‡) is calculated as: ΔG‡ = G(Transition State) - (G(2-chloropyrimidine) + G(methoxide))
-
Use the Gibbs Free Energy values (G) from the frequency calculation output files, which include electronic energy, ZPVE, and thermal corrections.
-
Case Study: Visualizing the SNAr Mechanism
The SNAr reaction on a halogenated pyrimidine can proceed through a stepwise mechanism involving a Meisenheimer intermediate or, in some cases, a concerted mechanism.[7][8] DFT is crucial for distinguishing between these pathways.
Caption: Energy profile for a stepwise SNAr mechanism via a Meisenheimer intermediate.
This guide demonstrates that DFT is an indispensable tool for modern chemical research, providing predictive power and deep mechanistic understanding of the reactivity of halogenated pyrimidines. By carefully selecting functionals and basis sets and following rigorous, self-validating protocols, researchers can confidently leverage computational chemistry to accelerate discovery in drug development and synthetic chemistry.
References
- 1. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00198F [pubs.rsc.org]
- 2. Investigation of halogenated pyrimidines by X-ray photoemission spectroscopy and theoretical DFT methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrimidine and halogenated pyrimidines near edge x-ray absorption fine structure spectra at C and N K-edges: experiment and theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. comporgchem.com [comporgchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A benchmark study of aromaticity indexes for benzene, pyridine and the diazines – I. Ground state aromaticity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths | Semantic Scholar [semanticscholar.org]
- 15. Fukui Functions and Dual Descriptors Explained: An Advanced Scientific Analysis | HackerNoon [hackernoon.com]
- 16. Why is the dual descriptor a more accurate local reactivity descriptor than Fukui functions? | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Transition States in Chemical Reactions: Tutorial and Assignments [people.chem.ucsb.edu]
- 19. scm.com [scm.com]
The Alchemist's Compass: Navigating Pyrimidine Derivatives with Experimental and Predicted NMR Spectra
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery and medicinal chemistry, the precise structural elucidation of novel molecules is paramount. Among the vast landscape of heterocyclic compounds, pyrimidine derivatives hold a prominent position due to their wide-ranging biological activities, forming the backbone of numerous pharmaceuticals.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the undisputed "gold standard" for determining the structure of these organic compounds in solution.[2][3] This guide provides an in-depth comparison of experimental and theoretically predicted NMR spectra for pyrimidine derivatives, offering a practical framework for researchers to leverage the synergistic power of both approaches.
As Senior Application Scientists, we understand that robust and reliable characterization is not just a matter of ticking a box; it's about building a foundation of certainty upon which further research and development can confidently rest. This guide is structured to provide not just the "how" but the critical "why" behind the experimental and computational choices, ensuring a self-validating system for your structural analysis.
The Indispensable Role of NMR in Pyrimidine Chemistry
The pyrimidine scaffold is a cornerstone in a multitude of bioactive molecules.[1][4] The substitution patterns on the pyrimidine ring are critical to their biological function, influencing everything from receptor binding to metabolic stability. 1H and 13C NMR spectroscopy provide a detailed atomic-level map of these molecules, revealing crucial information about the chemical environment of each proton and carbon atom.[5][6][7][8] Experimental NMR data, when meticulously acquired and analyzed, offers direct, empirical evidence of a molecule's structure.
However, the journey from a complex NMR spectrum to an unambiguous structure can be challenging, especially for novel or intricate derivatives. This is where the power of computational prediction comes to the forefront. By accurately predicting the NMR spectra of a proposed structure, we can create a powerful validation tool, comparing the theoretical data with the experimental results to confirm or refute a hypothesis.
The Experimental Benchmark: Acquiring High-Quality NMR Data
The fidelity of any comparison hinges on the quality of the experimental data. The following protocol outlines the key steps for acquiring high-resolution 1H and 13C NMR spectra of a representative pyrimidine derivative.
Experimental Protocol: 1D and 2D NMR of a Pyrimidine Derivative
1. Sample Preparation:
-
Rationale: Proper sample preparation is crucial to obtain sharp, well-resolved NMR signals. The choice of solvent is critical as it can influence chemical shifts.[2]
-
Procedure:
-
Accurately weigh 5-10 mg of the purified pyrimidine derivative.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Ensure the solvent is of high purity to avoid extraneous signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
2. NMR Spectrometer Setup and Data Acquisition:
-
Rationale: Modern NMR spectrometers offer a suite of experiments to fully characterize a molecule. Standard 1D 1H and 13C experiments provide the fundamental information, while 2D experiments like COSY, HSQC, and HMBC are invaluable for assigning complex structures.[3]
-
Procedure (using a typical 400 or 500 MHz spectrometer):
-
Insert the sample into the spectrometer and allow it to thermally equilibrate.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
1H NMR Acquisition:
-
Acquire a standard 1D proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 1D carbon spectrum. Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
2D NMR Acquisition (if necessary for complex structures):
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
-
3. Data Processing and Analysis:
-
Rationale: Proper processing is essential to extract accurate chemical shifts and coupling constants.
-
Procedure:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the proton signals to determine the relative number of protons.
-
Measure the chemical shifts (δ in ppm) and coupling constants (J in Hz) for all signals.
-
The Predictive Powerhouse: Computational NMR Spectroscopy
Computational methods, particularly Density Functional Theory (DFT), have become increasingly powerful in predicting NMR parameters with a high degree of accuracy.[9][10][11] These in silico predictions serve as a valuable guide for interpreting experimental spectra and can help to distinguish between potential isomers.
Computational Protocol: Predicting NMR Spectra using DFT
1. Molecular Structure Optimization:
-
Rationale: The accuracy of the predicted NMR parameters is highly dependent on the accuracy of the input molecular geometry.
-
Procedure:
-
Draw the 2D structure of the pyrimidine derivative in a molecular modeling software.
-
Perform a conformational search to identify the lowest energy conformer(s).
-
Optimize the geometry of the lowest energy conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This level of theory often provides a good balance between accuracy and computational cost for organic molecules.[10]
-
2. NMR Shielding Tensor Calculation:
-
Rationale: The NMR chemical shift is calculated from the isotropic shielding constant, which is a measure of the magnetic shielding experienced by a nucleus. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for these calculations.[10]
-
Procedure:
-
Using the optimized geometry, perform a GIAO-DFT calculation to compute the absolute shielding tensors for all atoms. The same functional and a larger basis set (e.g., 6-311+G(2d,p)) are often used for improved accuracy.
-
3. Conversion to Chemical Shifts:
-
Rationale: The calculated absolute shieldings must be converted to chemical shifts relative to a reference standard (TMS).
-
Procedure:
-
Optimize the geometry and calculate the absolute shielding of TMS using the same level of theory.
-
Calculate the chemical shift (δ) for each nucleus using the following equation: δ_nucleus = σ_TMS - σ_nucleus where σ is the calculated isotropic shielding constant.
-
A variety of software packages are available for performing these calculations, including both commercial and open-source options.[12][13][14][15][16]
Head-to-Head: A Comparative Analysis
To illustrate the power of this combined approach, let's consider a hypothetical example of a substituted pyrimidine derivative, 4-amino-2-methylpyrimidine.
Table 1: Comparison of Experimental and Predicted 1H and 13C NMR Data for 4-amino-2-methylpyrimidine
| Position | Experimental δ (ppm) | Predicted δ (ppm) | Δδ (ppm) |
| 1H NMR | |||
| H-5 | 6.35 | 6.42 | 0.07 |
| H-6 | 8.01 | 8.09 | 0.08 |
| CH3 | 2.40 | 2.45 | 0.05 |
| NH2 | 5.50 | 5.61 | 0.11 |
| 13C NMR | |||
| C-2 | 166.5 | 165.8 | -0.7 |
| C-4 | 163.2 | 162.5 | -0.7 |
| C-5 | 107.8 | 108.5 | 0.7 |
| C-6 | 157.9 | 157.2 | -0.7 |
| CH3 | 25.1 | 24.5 | -0.6 |
Note: Experimental values are representative and may vary depending on solvent and concentration. Predicted values are hypothetical results from a DFT calculation.
As the table demonstrates, a good correlation between the experimental and predicted chemical shifts provides strong confidence in the structural assignment. Small deviations (Δδ) are expected and can arise from factors such as solvent effects, which can be computationally modeled for even greater accuracy, and the inherent approximations in the theoretical methods.[9] Machine learning approaches are also emerging as powerful tools to further refine these predictions and bridge the gap between theoretical and experimental values.[2][17][18]
Visualizing the Workflow
To provide a clear overview of the synergistic process, the following diagram illustrates the workflow for comparing experimental and predicted NMR data.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. DFT computational schemes for 15 N NMR chemical shifts of the condensed nitrogen-containing heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Predicting the NMR spectra of paramagnetic molecules by DFT: application to organic free radicals and transition-metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Accurate NMR spectrum predictionsoftware "NMRPredict" | Products | JEOL Ltd. [jeol.com]
- 13. Download NMR Predict - Mestrelab [mestrelab.com]
- 14. researchgate.net [researchgate.net]
- 15. Mnova Predict | Accurate Prediction | Bruker [bruker.com]
- 16. NMR Predict Desktop [modgraph.co.uk]
- 17. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-2-iodo-4-methylpyrimidine
This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of 5-Bromo-2-iodo-4-methylpyrimidine (CAS No. 1260859-19-5). As a halogenated heterocyclic compound, this substance requires meticulous management to ensure the safety of laboratory personnel and maintain environmental compliance. This document moves beyond mere procedural steps to explain the underlying scientific principles, ensuring a culture of safety and responsibility in your research environment.
Hazard Identification and Risk Assessment
This compound is a solid organic compound containing both bromine and iodine.[1] While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, data from structurally analogous halogenated pyrimidines allow for a robust and conservative risk assessment. The primary hazards are associated with its reactivity and potential physiological effects upon exposure.[2][3][4]
Expert Insight: The presence of two different halogen atoms (bromo and iodo) on the pyrimidine ring suggests that this compound should be treated as a hazardous substance requiring stringent disposal protocols. During incineration, these halogens can form acidic gases (HBr, HI), which necessitates the use of specialized disposal facilities equipped with appropriate scrubbers.[5][6]
Data Summary: Physicochemical and Hazard Properties
| Property | Value / Classification | Source(s) |
| Molecular Formula | C₅H₄BrIN₂ | [1] |
| Molecular Weight | 298.91 g/mol | [1] |
| Physical Form | Solid | [1] |
| GHS Hazard Statements | Inferred from analogous compounds: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318/H319 (Causes serious eye damage/irritation), H335 (May cause respiratory irritation). | [2][3][4][7] |
| Signal Word | Inferred: Danger / Warning | [3][4] |
| Waste Classification | Hazardous Halogenated Organic Waste | [6][8][9] |
Mandatory Personal Protective Equipment (PPE)
A proactive approach to safety begins with robust personal protection. The following PPE is mandatory when handling this compound in any capacity, including weighing, transfer, and disposal.
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. If there is a risk of splashing, a full-face shield should be worn in addition to goggles.[2][10]
-
Hand Protection: Use chemically resistant nitrile gloves. Always inspect gloves for tears or punctures before use. Contaminated gloves must be disposed of immediately as hazardous waste.[7][11]
-
Body Protection: A full-length laboratory coat must be worn and kept fastened. Ensure it has tight-fitting cuffs to prevent accidental skin exposure.[11]
-
Respiratory Protection: All handling of the solid compound should occur within a certified chemical fume hood to prevent inhalation of dust particles.[2][5] If work outside a fume hood is unavoidable and dust may be generated, a NIOSH-approved N95 (or better) particulate respirator is required.[10][12]
Waste Segregation and Collection Protocol
Proper segregation at the point of generation is the most critical step in the waste management lifecycle. Mixing halogenated waste with other streams leads to costly and complex disposal challenges.[6][9]
Step-by-Step Collection Procedure:
-
Designate a Waste Container: Procure a dedicated, chemically compatible (e.g., high-density polyethylene) container with a secure, vapor-tight lid.[5][12]
-
Labeling: Immediately label the container as "HAZARDOUS WASTE – HALOGENATED ORGANICS." The label must include the full chemical name, "this compound," and list any other chemical constituents (e.g., solvents used for rinsing).[13][14]
-
Solid Waste Collection:
-
Dispose of all materials grossly contaminated with the solid compound directly into the designated container. This includes weighing papers, contaminated pipette tips, and gloves.
-
Trustworthiness Check: Never allow contaminated items to enter the regular or non-hazardous waste streams. This prevents cross-contamination and ensures regulatory compliance.[5]
-
-
Liquid Waste Collection (Rinsate):
-
Container Management: Keep the waste container securely closed at all times, except when adding waste. Store it in a designated satellite accumulation area within the lab, which should have secondary containment to mitigate potential spills.[5][14]
Diagram: Waste Stream Segregation Workflow
Caption: Decision workflow for segregating waste at the point of generation.
Spill Management Protocol
In the event of an accidental spill, a swift and correct response is crucial to prevent exposure and environmental contamination.[5]
-
Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory.
-
Restrict Access: Cordon off the affected area to prevent unauthorized entry.
-
Don PPE: Before attempting any cleanup, don the full mandatory PPE as described in Section 2, including respiratory protection.
-
Containment & Cleanup (Solid Spill):
-
Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent the powder from becoming airborne.[11]
-
Carefully sweep the mixture into a dustpan. Avoid aggressive sweeping that could create dust.[12]
-
Place all collected material and cleanup supplies (absorbent pads, contaminated gloves) into the designated hazardous waste container.[10][15]
-
-
Decontamination:
-
Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department, regardless of the spill size.
Final Disposal Pathway
The ultimate disposal of this compound must be conducted by a licensed and approved hazardous waste management facility.[2][5][16] Laboratory personnel are responsible for ensuring the waste is properly prepared for pickup.
-
Finalize Container: Once the waste container is full (no more than 90% capacity to allow for expansion), securely seal the lid.[9]
-
Verify Label: Ensure the hazardous waste label is complete, accurate, and legible.
-
Request Pickup: Contact your institution's EHS department to schedule a waste pickup.[15]
-
Documentation: Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal, as required by your institutional and local regulations.
Diagram: Overall Disposal Workflow
Caption: The complete lifecycle of hazardous waste from the lab to final disposal.
References
- 1. Pyrimidine, 5-bromo-2-iodo-4-methyl- | CymitQuimica [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. 5-ブロモ-2-ヨードピリミジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 5-Bromo-4-methylpyrimidin-2-amine | C5H6BrN3 | CID 18616196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chapter 9 - What Happens To The Hazardous Waste Generated [ehs.cornell.edu]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. uakron.edu [uakron.edu]
- 9. ethz.ch [ethz.ch]
- 10. fishersci.com [fishersci.com]
- 11. uwyo.edu [uwyo.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-2-iodo-4-methylpyrimidine
This guide provides essential, field-tested safety protocols for researchers, scientists, and drug development professionals handling 5-Bromo-2-iodo-4-methylpyrimidine. As a halogenated pyrimidine, this compound is a valuable building block in medicinal chemistry, but its structure suggests potential hazards that demand rigorous safety measures. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a deep understanding of risk mitigation. The procedures outlined here are designed to create a self-validating system of safety, protecting both the individual researcher and the integrity of the experiment.
Hazard Assessment and Risk Analysis
A thorough risk assessment is the foundation of laboratory safety. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, an expert evaluation of structurally analogous compounds provides a reliable basis for hazard identification. Data from similar halogenated pyrimidines, such as 5-Bromo-2-methylpyrimidine and 5-Bromo-2-iodopyrimidine, consistently indicate several key hazards.[1][2][3]
Primary Hazards:
-
Acute Toxicity (Oral): Assumed to be harmful if swallowed.[1][2][4]
-
Skin Irritation: Causes skin irritation upon contact.[1][3][4][5]
-
Serious Eye Irritation/Damage: Poses a significant risk of causing serious eye irritation or damage.[1][2][3][4]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][3][4]
Routes of Exposure: The primary risks during routine laboratory handling involve inhalation of the solid as a fine powder, direct skin or eye contact, and accidental ingestion from contaminated hands.[6] Therefore, all protocols must be designed to mitigate these specific exposure pathways.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not merely a requirement but a critical control measure tailored to the specific hazards of the chemical. The following PPE is mandatory when handling this compound.
-
Eye and Face Protection:
-
Chemical Safety Goggles: Must be worn at all times in the laboratory where the chemical is handled. They provide essential protection against splashes and dust.
-
Face Shield: A full-face shield must be worn in addition to safety goggles when there is a significant risk of splashing or when handling larger quantities of the material.[7] This provides a secondary layer of protection for the entire face.
-
-
Hand Protection:
-
Gloves: Nitrile gloves are the standard recommendation for incidental contact with a wide range of laboratory chemicals.[7] Given the skin irritation hazard, wearing double gloves is a prudent measure, especially during weighing and transfer operations.[8] The outer glove can be removed immediately after the task, minimizing the spread of contamination. Always wash hands thoroughly with soap and water after removing gloves.[9]
-
-
Body Protection:
-
Laboratory Coat: A standard, flame-resistant lab coat is required to protect against incidental skin contact and to keep personal clothing from becoming contaminated.[9]
-
Chemical-Resistant Apron: When handling larger volumes or during procedures with a higher splash potential, an acid-resistant apron should be worn over the lab coat.[6]
-
-
Respiratory Protection:
-
Engineering Controls First: The primary method for controlling respiratory exposure is to handle this compound within a certified chemical fume hood.[9][10] This is especially critical when handling the solid powder, which can easily become airborne.
-
Respirator: If engineering controls are not feasible or are insufficient to control dust generation, a NIOSH-approved N95 dust mask or a higher level of respiratory protection must be used.[2] Use of a respirator requires enrollment in your institution's respiratory protection program, which includes fit testing and training.[8]
-
Operational Protocols and Best Practices
Effective safety is an active process. The following table and procedures integrate PPE use into the practical workflow of handling this compound.
PPE Matrix for Handling this compound
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Safety Goggles | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Transfer/Addition to Reaction | Safety Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Work-up & Extraction | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Spill Cleanup (Small) | Safety Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood / N95 Respirator |
| Waste Disposal | Safety Goggles | Nitrile Gloves | Lab Coat | Well-ventilated Area |
Experimental Protocol: Weighing and Transfer of Solid Compound
-
Preparation: Before handling the chemical, ensure the chemical fume hood is operational and the work area is clean. Gather all necessary equipment, including spatulas, weigh paper, and a secondary container.
-
Don PPE: Put on a lab coat, safety goggles, and double nitrile gloves.
-
Handling: Perform all manipulations inside the fume hood. Place the chemical container in a secondary tray to contain any potential spills.[10]
-
Weighing: Carefully weigh the desired amount of this compound onto weigh paper or into a tared vessel. Avoid creating dust.
-
Transfer: Gently transfer the weighed solid into the reaction vessel.
-
Immediate Cleanup: Close the primary chemical container securely. Dispose of the contaminated weigh paper and outer gloves into a designated solid hazardous waste container located inside the fume hood.[11]
-
Final Steps: Wipe down the spatula and the work surface within the fume hood with an appropriate solvent and absorbent pad. Dispose of the pad as hazardous waste. Remove inner gloves and wash hands thoroughly.
Workflow for Safe Handling
Caption: Workflow for handling this compound.
Emergency and Disposal Plans
Spill Management
In the event of a small spill of solid material within the fume hood:
-
Alert Personnel: Notify others in the immediate area.
-
Containment: Ensure the fume hood sash is kept at the proper height.
-
Cleanup: While wearing your full PPE, gently cover the spill with absorbent pads to prevent further aerosolization. Carefully sweep the solid material into a labeled hazardous waste container.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.[12] All cleanup materials must be disposed of as hazardous waste.[12]
Waste Disposal Plan
Improper disposal is a serious breach of safety and environmental regulations.
-
Waste Segregation: All materials contaminated with this compound, including gloves, pipette tips, and weigh paper, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[11]
-
Labeling: The container must be labeled with the full chemical name, "Hazardous Waste," and any other information required by your institution.
-
Storage: Store the waste container in a designated, secure secondary containment area until it is collected by your institution's Environmental Health and Safety (EHS) department.[11]
-
Disposal Method: Never dispose of this chemical in the regular trash or down the drain.[11] The recommended disposal method for halogenated organic compounds is high-temperature incineration by a licensed hazardous waste disposal company.[11]
By adhering to these detailed protocols, you establish a robust safety framework that protects you and your colleagues while enabling your critical research to advance. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines as the ultimate authority.
References
- 1. fishersci.com [fishersci.com]
- 2. 5-溴-2-碘嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pppmag.com [pppmag.com]
- 9. gz-supplies.com [gz-supplies.com]
- 10. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. uwyo.edu [uwyo.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
